Product packaging for NICKEL TARTRATE(Cat. No.:CAS No. 52022-10-3)

NICKEL TARTRATE

Cat. No.: B1611676
CAS No.: 52022-10-3
M. Wt: 206.76 g/mol
InChI Key: XRLUJVFOGKUSMQ-UHFFFAOYSA-L
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Description

NICKEL TARTRATE is a useful research compound. Its molecular formula is C4H4NiO6 and its molecular weight is 206.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4NiO6 B1611676 NICKEL TARTRATE CAS No. 52022-10-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxybutanedioate;nickel(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O6.Ni/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLUJVFOGKUSMQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4NiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52022-10-3
Record name Nickel [R(R*,R*)]-tartrate
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Foundational & Exploratory

A Technical Guide to the Synthesis of Nickel Tartrate via Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of nickel tartrate through the precipitation method, a technique valued for its simplicity, cost-effectiveness, and control over the resulting product's morphology.[1] This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows involved in this synthesis process.

Core Principles of this compound Precipitation

The synthesis of this compound via precipitation involves the reaction of a soluble nickel(II) salt with tartaric acid or a tartrate salt in a solution, leading to the formation of an insoluble this compound product. The general chemical equation for this reaction is:

Ni²⁺ (aq) + C₄H₄O₆²⁻ (aq) → Ni(C₄H₄O₆) (s)

This process is influenced by several key parameters that can be adjusted to control the physicochemical properties of the resulting this compound particles, such as their size, shape, and crystallinity. These parameters include the choice of nickel precursor, the pH of the reaction medium, the reaction temperature, and the solvent system used.

This compound is a coordination compound where the tartrate anion acts as a ligand, binding to the nickel(II) ion.[2] Tartaric acid, with its two carboxylate and two hydroxyl groups, can coordinate with metal ions in various ways, leading to the formation of stable complexes.[2] The resulting this compound is typically a green crystalline solid or powder and can exist in hydrated forms.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound via precipitation, based on established research.

Materials and Reagents
  • Nickel Precursor: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) chlorate.

  • Tartrate Source: Tartaric acid (C₄H₆O₆).

  • Solvent: A mixture of ethanol and deionized water is commonly used.[1][3]

  • pH Modifier: Ammonium hydroxide (NH₄OH) or ammonia is used to adjust the pH of the reaction mixture.[1][3]

Synthesis Procedure

The following protocol is a synthesis of methodologies reported in the literature for producing this compound with specific morphologies.

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of the nickel salt (e.g., nickel chloride hexahydrate).

    • Prepare a separate solution of tartaric acid in an ethanol-water mixture.

  • Precipitation Reaction:

    • The nickel salt solution is added to the tartaric acid solution under constant stirring.

    • The pH of the mixture is carefully adjusted to a specific value (e.g., 4.0 or 7.0) by the dropwise addition of a pH modifier like ammonia.[1][3] This step is crucial as pH significantly influences the morphology of the final product.

    • The reaction is typically carried out at a controlled temperature, for instance, 50°C.[1][3]

  • Aging and Crystallization:

    • After precipitation, the suspension is often aged for a period to allow for crystal growth and stabilization of the product.

  • Separation and Washing:

    • The this compound precipitate is separated from the mother liquor by filtration or centrifugation.

    • The collected solid is washed multiple times with deionized water and ethanol to remove any unreacted reagents and byproducts.

  • Drying:

    • The final product is dried under vacuum or in an oven at a moderate temperature to obtain the pure this compound powder.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the synthesis of this compound via precipitation.

ParameterValueReference
Reactants
Nickel SaltNickel Chlorate[1][3]
Tartrate SourceTartaric Acid[1][3]
Reaction Conditions
SolventEthanol-water-ammonia mixed solution[1][3]
pH4.0 or 7.0[1][3]
Temperature50 °C[1][3]
Product Characteristics
Chemical FormulaNi₂(C₄H₄O₆)₂·5H₂O[3][4]
Molar Ratio (Ni²⁺:(C₄H₄O₆)²⁻)~1:1[3][4]
Morphology at pH 7.0Flower-like particles (~40 µm diameter) composed of corrugated nanowafers (~0.1 µm thickness)[1][5]
Morphology at pH 4.0Spherical and radiate particles (~60 µm diameter) composed of nanolathes[3][4]

Characterization of this compound

Several analytical techniques are employed to characterize the synthesized this compound:

  • Atomic Absorption Spectrometry (AAS) and Organic Elemental Analysis (OEA): To determine the elemental composition and confirm the molar ratio of nickel to tartrate.[1][3]

  • Infrared Spectroscopy (IR): To identify the functional groups present and confirm the formation of this compound.[1][3]

  • Thermogravimetric Analysis and Derivative Thermogravimetry (TGA-DTG): To study the thermal decomposition process and determine the water of hydration content.[1]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the synthesized this compound.[1][3]

  • X-ray Diffraction (XRD): To determine the crystal structure of the product.[3]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the this compound synthesis process.

experimental_workflow Experimental Workflow for this compound Synthesis reagents Reactant Preparation - Nickel Salt Solution - Tartaric Acid Solution mixing Mixing and Precipitation - Combine solutions - Constant stirring reagents->mixing ph_control pH Adjustment - Add Ammonia dropwise - Target pH 4.0 or 7.0 mixing->ph_control temp_control Temperature Control - Maintain at 50°C ph_control->temp_control aging Aging - Allow for crystal growth temp_control->aging separation Separation - Filtration or Centrifugation aging->separation washing Washing - Deionized Water - Ethanol separation->washing drying Drying - Vacuum or Oven washing->drying product Final Product - this compound Powder drying->product

Caption: A flowchart illustrating the key steps in the precipitation synthesis of this compound.

logical_relationships Factors Influencing this compound Morphology synthesis Precipitation Synthesis ph pH of Solution synthesis->ph temp Reaction Temperature synthesis->temp solvent Solvent Composition synthesis->solvent morphology Product Morphology (e.g., Flower-like, Spherical) ph->morphology ph4 pH 4.0 Spherical & Radiate ph->ph4 ph7 pH 7.0 Flower-like ph->ph7 temp->morphology solvent->morphology ph4->morphology ph7->morphology

Caption: Diagram showing the influence of key synthesis parameters on the final morphology of this compound.

References

An In-Depth Technical Guide on the Solubility of Nickel Tartrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel tartrate in aqueous solutions. It consolidates available data on its solubility characteristics, details experimental protocols for its determination, and presents a theoretical framework for understanding its behavior in solution. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields who require a thorough understanding of this compound's properties.

Introduction to this compound

This compound is a coordination compound formed between nickel(II) ions (Ni²⁺) and tartrate anions (C₄H₄O₆²⁻)[1]. The tartrate anion, derived from tartaric acid, is a polyfunctional ligand with two carboxylate and two hydroxyl groups, enabling it to form stable chelate rings with metal ions[1]. This compound typically presents as a green crystalline solid or powder and can exist in both anhydrous and hydrated forms, with the degree of hydration influencing its physical properties, including solubility[1].

Solubility of this compound

The solubility of this compound in aqueous solutions is a critical parameter for its application in various fields, including coordination chemistry, electroplating, and as a precursor for catalysts and ceramics[1].

Qualitative Solubility

This compound is described as being moderately soluble in water[1]. Its solubility is significantly influenced by the pH of the solution.

Effect of pH on Solubility

The solubility of this compound increases in slightly basic conditions[1]. This is attributed to the deprotonation of the tartaric acid's hydroxyl groups, which enhances the chelating ability of the tartrate ligand and promotes the formation of soluble nickel-tartrate complexes[1]. Conversely, in highly acidic solutions, the protonation of the tartrate anion can reduce its ability to coordinate with nickel ions, potentially leading to decreased solubility.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

Due to the absence of readily available quantitative data, experimental determination is crucial. The following protocols outline the steps for the synthesis of this compound and the subsequent determination of its solubility in aqueous solutions.

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction in an aqueous or mixed-solvent system.

Materials:

  • Nickel(II) salt (e.g., nickel sulfate hexahydrate, NiSO₄·6H₂O; nickel chloride hexahydrate, NiCl₂·6H₂O)

  • Tartaric acid (C₄H₆O₆) or a salt thereof (e.g., sodium tartrate, potassium sodium tartrate)

  • Ammonium hydroxide (for pH adjustment)

  • Ethanol (optional, for promoting precipitation)

  • Deionized water

  • Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven

Procedure:

  • Prepare separate aqueous solutions of the nickel(II) salt and tartaric acid (or its salt).

  • Slowly add the tartaric acid solution to the nickel(II) salt solution while stirring continuously.

  • Adjust the pH of the mixture to a neutral or slightly basic range (pH 7-8) by the dropwise addition of ammonium hydroxide to facilitate the precipitation of this compound.

  • If precipitation is slow, the addition of a co-solvent like ethanol can be employed.

  • Continue stirring for a sufficient period to ensure complete precipitation.

  • Collect the resulting green precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with ethanol to aid in drying.

  • Dry the purified this compound in an oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.

Synthesis_Workflow prep_ni_sol Prepare Aqueous Nickel(II) Salt Solution mix_reactants Mix Reactant Solutions with Stirring prep_ni_sol->mix_reactants prep_tart_sol Prepare Aqueous Tartaric Acid Solution prep_tart_sol->mix_reactants adjust_ph Adjust pH to 7-8 with NH4OH mix_reactants->adjust_ph precipitate Precipitation of This compound adjust_ph->precipitate filter_solid Filter the Precipitate precipitate->filter_solid wash_solid Wash with Deionized Water and Ethanol filter_solid->wash_solid dry_solid Dry the Solid in an Oven wash_solid->dry_solid final_product Pure this compound dry_solid->final_product

Determination of Solubility

The solubility of the synthesized this compound can be determined by preparing a saturated solution and analyzing the concentration of nickel(II) ions in the solution.

Materials:

  • Synthesized this compound

  • Deionized water (or buffer solutions of known pH)

  • Constant temperature water bath or shaker

  • Syringe filters (0.45 µm or smaller)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for nickel ion quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma - Optical Emission Spectrometer, or UV-Vis Spectrophotometer with a suitable complexing agent)

Procedure:

  • Equilibration:

    • Add an excess amount of the synthesized this compound to a known volume of deionized water (or a buffer solution of a specific pH) in a sealed container.

    • Place the container in a constant temperature water bath or shaker and agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the chosen analytical method.

  • Analysis:

    • Determine the concentration of nickel(II) ions in the diluted solution using a calibrated analytical instrument.

  • Calculation:

    • Calculate the concentration of nickel(II) ions in the original saturated solution, taking into account the dilution factor.

    • Assuming the dissolution of this compound (NiC₄H₄O₆) occurs in a 1:1 stoichiometric ratio, the molar solubility of this compound is equal to the molar concentration of the nickel(II) ions.

    • The solubility can be expressed in various units, such as mol/L or g/100 mL.

Solubility_Determination_Workflow add_excess Add Excess this compound to Solvent equilibrate Equilibrate at Constant Temperature with Agitation add_excess->equilibrate settle Allow Solid to Settle equilibrate->settle filter_supernatant Filter Supernatant settle->filter_supernatant dilute_sample Dilute Filtered Sample filter_supernatant->dilute_sample analyze_ni Analyze [Ni²⁺] using (AAS, ICP-OES, UV-Vis) dilute_sample->analyze_ni calculate_solubility Calculate Molar Solubility analyze_ni->calculate_solubility

Analytical Methods for Nickel and Tartrate Quantification

Accurate determination of nickel and tartrate concentrations is fundamental to understanding the solubility of this compound.

Quantification of Nickel(II) Ions

Several well-established analytical techniques can be employed for the precise measurement of nickel(II) ion concentrations in aqueous solutions.

Analytical MethodPrincipleTypical Concentration Range
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free nickel atoms in the gaseous state.Low ppm to sub-ppm
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Measures the emission of light from excited nickel atoms in an argon plasma.ppb to high ppm
Complexometric Titration with EDTA Nickel(II) ions form a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint is determined using a metal-ion indicator.ppm to percent levels
UV-Visible Spectrophotometry Formation of a colored complex with a suitable ligand (e.g., dimethylglyoxime) and measurement of its absorbance.Low to mid ppm
Quantification of Tartrate Anions

The concentration of tartrate anions can also be determined using various analytical methods.

Analytical MethodPrincipleTypical Concentration Range
Ion Chromatography (IC) Separation of tartrate from other anions on an ion-exchange column followed by conductivity detection.Low ppm to percent levels
High-Performance Liquid Chromatography (HPLC) Separation on a suitable stationary phase with UV detection (often requires derivatization or use of a UV-absorbing eluent).ppm to percent levels

Theoretical Considerations: Dissolution Equilibrium

The dissolution of this compound in water can be represented by the following equilibrium:

NiC₄H₄O₆(s) ⇌ Ni²⁺(aq) + C₄H₄O₆²⁻(aq)

The solubility product constant (Ksp) for this equilibrium is given by:

Ksp = [Ni²⁺][C₄H₄O₆²⁻]

If the molar solubility of this compound is denoted by 'S', then at equilibrium, [Ni²⁺] = S and [C₄H₄O₆²⁻] = S. Therefore, Ksp = S².

It is important to note that this simple relationship holds true only in pure water. In solutions with varying pH or in the presence of other complexing agents, the speciation of both nickel and tartrate will affect the overall solubility.

Dissolution_Equilibrium solid NiC₄H₄O₆ (s) ions Ni²⁺ (aq) + C₄H₄O₆²⁻ (aq) solid->ions

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in aqueous solutions. While qualitative descriptions are present in the literature, a notable lack of quantitative data necessitates experimental determination for specific applications. The provided experimental protocols for synthesis and solubility determination, along with an overview of relevant analytical techniques, offer a practical framework for researchers and scientists. A thorough understanding of the dissolution equilibrium and the influence of factors such as pH is essential for controlling and optimizing processes involving this compound.

References

thermal stability of nickel tartrate compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Stability of Nickel Tartrate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The information is compiled from various scientific studies, focusing on the decomposition pathways, quantitative thermal analysis data, and the experimental protocols used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with nickel-containing compounds in fields such as materials science, catalysis, and pharmaceutical development.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a multi-step process that is highly dependent on the atmosphere in which it is heated. Generally, the process involves an initial dehydration step, followed by the decomposition of the anhydrous tartrate, and finally, the formation of a stable nickel-containing residue.

Under oxidative atmospheres (like air), the final product is typically nickel(II) oxide (NiO). In contrast, decomposition in an inert or reducing atmosphere can lead to the formation of metallic nickel (Ni) or a mixture of Ni and NiO.[1] The precise nature of the intermediate and final products can be influenced by factors such as the heating rate and the specific morphology of the starting material.

Decomposition Pathway

The thermal decomposition of hydrated this compound generally follows the pathway illustrated below. The initial phase involves the loss of water molecules, followed by the breakdown of the organic tartrate ligand, and subsequent formation of the final nickel-based product.

DecompositionPathway Hydrated_Nickel_Tartrate Ni(C4H4O6)·nH2O Anhydrous_Nickel_Tartrate Ni(C4H4O6) Hydrated_Nickel_Tartrate->Anhydrous_Nickel_Tartrate Dehydration Intermediates Intermediate Species (e.g., oxalates, carbonates) Anhydrous_Nickel_Tartrate->Intermediates Decomposition of Tartrate Final_Product Final Product (NiO or Ni) Intermediates->Final_Product Further Decomposition

Caption: Generalized thermal decomposition pathway of hydrated this compound.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events observed during the decomposition of this compound compounds, as determined by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These values are indicative and can vary based on experimental conditions.

Compound FormulaDecomposition StepTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Calculated)Final ResidueReference
Ni₂(C₄H₄O₆)₂·5H₂ODehydration~100 - 250Not specified~15.5Anhydrous this compound[2]
Ni₂(C₄H₄O₆)₂·5H₂ODecomposition to Ni360 - 400Not specified~79.7 (total)Metallic Nickel (Ni)[2]
Hydrated this compoundDehydration126 (DTA peak)Not specifiedNot specifiedAnhydrous this compound[3]
Hydrated this compoundDecomposition to NiO239 (DTA peak)Not specifiedNot specifiedNickel(II) Oxide (NiO)[3]

Note: The thermal stability of anhydrous this compound is reported to be lower than that of manganese, cobalt, copper, and zinc tartrates, but higher than that of iron tartrate.[3]

Experimental Protocols

The characterization of the is primarily conducted using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Synthesis of this compound Precursor

A common method for synthesizing this compound involves a precipitation reaction in a mixed solvent system.

SynthesisWorkflow cluster_reactants Reactant Preparation Nickel_Salt Nickel Salt Solution (e.g., Nickel Chlorate) Mixing Mix Reactants in Ethanol-Water-Ammonia Solution Nickel_Salt->Mixing Tartaric_Acid Tartaric Acid Solution Tartaric_Acid->Mixing Precipitation Control pH (e.g., 4.0) and Temperature (e.g., 50°C) Mixing->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Distilled Water Filtration->Washing Drying Dry the Product (e.g., at 80°C) Washing->Drying Final_Product This compound Precursor Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound precursor.

Detailed Methodology:

  • Reactant Preparation: Prepare separate solutions of a nickel salt (e.g., nickel chlorate) and tartaric acid in a suitable solvent, such as an ethanol-water mixture.[2]

  • Mixing and Precipitation: Add the nickel salt solution to the tartaric acid solution under constant stirring. The pH of the resulting mixture is adjusted (e.g., to 4.0 with ammonia) and the temperature is controlled (e.g., at 50°C) to facilitate the precipitation of this compound.[2]

  • Isolation and Purification: The precipitate is isolated by filtration and washed several times with distilled water to remove any unreacted starting materials and by-products.

  • Drying: The purified this compound is then dried in an oven at a moderate temperature (e.g., 80°C) to obtain the final product.[4]

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

This section outlines a general procedure for analyzing the thermal stability of this compound using TG-DTA.

Instrumentation: A simultaneous thermal analyzer capable of performing TGA and DTA or DSC is used.

Experimental Parameters:

  • Sample Mass: Typically 5-10 mg of the this compound powder.

  • Crucible: Alumina (Al₂O₃) or platinum crucibles are commonly used.[5][6]

  • Atmosphere: The analysis can be performed under a dynamic atmosphere of an inert gas (e.g., nitrogen, argon) or a reactive gas (e.g., air, oxygen) at a specified flow rate (e.g., 50 mL/min).[7][8]

  • Heating Rate: A constant heating rate, typically in the range of 5-20°C/min, is applied.[5][7]

  • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 700-1000°C).[5][7]

Procedure:

  • The TG-DTA instrument is calibrated using standard reference materials.[8]

  • A precisely weighed sample of this compound is placed in the crucible.

  • The crucible is placed in the furnace of the thermal analyzer.

  • The desired atmosphere and flow rate are established.

  • The temperature program is initiated, and the changes in sample mass (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

  • The resulting thermograms are analyzed to determine the temperatures of dehydration and decomposition, as well as the stoichiometry of the reactions based on the observed mass losses.

Concluding Remarks

The is a critical parameter for their application in various fields. The decomposition process is well-defined, proceeding through dehydration and subsequent breakdown of the tartrate ligand to yield nickel oxide or metallic nickel, depending on the atmospheric conditions. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals, enabling the controlled thermal treatment of these materials for the synthesis of nickel-based nanomaterials and other applications. Further research can focus on the influence of dopants and synthetic modifications on the thermal properties of this compound for tailored applications.

References

Spectroscopic Analysis of Nickel Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic analysis of nickel tartrate, tailored for researchers, scientists, and professionals in drug development. It covers the synthesis, crystal structure, and comprehensive spectroscopic characterization of nickel(II) tartrate complexes, presenting quantitative data in structured tables and detailing experimental methodologies.

Introduction

This compound, the salt formed between nickel(II) ions and tartaric acid, is a coordination complex of significant interest in fields ranging from materials science to asymmetric catalysis. Tartaric acid, a chiral dicarboxylic acid with two hydroxyl groups, acts as a multidentate ligand, capable of forming stable chelate rings with metal ions. The resulting this compound complexes exhibit diverse structures, often as hydrates, with the nickel(II) center typically adopting a six-coordinate, pseudo-octahedral geometry. Their chiroptical properties and catalytic potential necessitate a thorough understanding of their structural and electronic characteristics, which can be elucidated through various spectroscopic techniques. This document outlines the key spectroscopic methods used to analyze this compound, including UV-Vis, Circular Dichroism, and Fourier-Transform Infrared (FTIR) spectroscopy, complemented by crystallographic data.

Synthesis and Crystal Growth

The synthesis of this compound complexes is typically achieved through the reaction of an aqueous solution of a nickel(II) salt (e.g., nickel sulfate or chloride) with tartaric acid or a tartrate salt. The specific structure and degree of hydration of the resulting product can be influenced by factors such as pH, temperature, and reactant stoichiometry.

Experimental Protocol: Single Crystal Growth (Gel Method)

High-quality single crystals of this compound, suitable for X-ray diffraction, can be grown using a silica gel method.

  • Gel Preparation: A solution of sodium metasilicate (e.g., 1.0 M) is acidified with tartaric acid (e.g., 2.0 M) to a specific pH (e.g., 4.5) to initiate gelation in a test tube.

  • Reactant Addition: Once the gel has set, an aqueous solution of a nickel(II) salt, such as nickel chloride (NiCl₂), is carefully layered on top of the gel.

  • Crystal Growth: The test tube is sealed and left undisturbed at ambient temperature. Over several days or weeks, the Ni²⁺ ions diffuse into the gel and react with the tartrate ions, leading to the slow growth of single crystals.

  • Harvesting: The grown crystals are carefully removed from the gel, washed with deionized water or ethanol, and air-dried.

Synthesis_Workflow prep Reactant Preparation react Reaction/ Precipitation prep->react Aqueous Solutions (Ni(II) salt, Tartrate) growth Crystal Growth (Gel Method) react->growth Controlled Diffusion product This compound Crystals growth->product analysis Spectroscopic Analysis product->analysis Sample Preparation Coordination_Diagram Ni Ni(II) O1 O Ni->O1 carboxyl O2 O Ni->O2 hydroxyl O3 O Ni->O3 carboxyl O4 O Ni->O4 hydroxyl O5 O (H₂O) Ni->O5 O6 O (H₂O) Ni->O6 T1 Tartrate Ligand 1 T2 Tartrate Ligand 2

The Influence of pH on Nickel Tartrate Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of pH in the formation of nickel tartrate complexes. Understanding and controlling pH is paramount for the selective synthesis, purification, and application of these compounds in various fields, including materials science, catalysis, and pharmaceuticals. This document outlines the fundamental principles, experimental methodologies, and quantitative data related to the pH-dependent formation of this compound.

Introduction: The Significance of pH in Coordination Chemistry

The formation of metal complexes in solution is a dynamic equilibrium process profoundly influenced by the hydrogen ion concentration (pH). In the case of this compound, pH dictates the speciation of both the nickel ion and the tartrate ligand, thereby controlling the formation, stability, and structure of the resulting coordination complexes.[1]

Tartaric acid (H₂C₄H₄O₆) is a weak diprotic acid with two carboxylic acid groups and two hydroxyl groups, all of which can participate in coordination with metal ions. The deprotonation of these functional groups is a pH-dependent process. At low pH, tartaric acid exists predominantly in its fully protonated form. As the pH increases, the carboxylic acid groups deprotonate sequentially, forming the bitartrate (HC₄H₄O₆⁻) and tartrate (C₄H₄O₆²⁻) ions. This deprotonation is crucial as the negatively charged carboxylate and hydroxyl groups are significantly better Lewis bases for coordinating with the positively charged Ni(II) ion.[1]

Consequently, the formation of stable this compound complexes is favored at neutral to slightly alkaline pH, where the tartrate ligand is in its fully deprotonated form, maximizing its chelating ability.[1]

Speciation of this compound Complexes with Varying pH

The interaction between Ni(II) ions and tartrate ligands in aqueous solution leads to the formation of various complex species, with their relative concentrations being highly dependent on the pH of the medium. The predominant species and their distribution across a range of pH values can be determined through techniques such as potentiometric titration and UV-Vis spectrophotometry.

A study on the complex formation between Ni(II) ions and L-tartaric acid revealed the formation of monomeric complexes. The species distribution diagram below illustrates the formation of different this compound complexes as a function of pH.

G Speciation of Nickel(II)-Tartrate Complexes vs. pH pH2 pH 2 Ni_free Free Ni(II) pH4 pH 4 pH6 pH 6 pH8 pH 8 pH10 pH 10 NiTar [Ni(Tar)] Ni_free->NiTar Increasing pH NiTar2 [Ni(Tar)2]2- NiTar->NiTar2 Increasing pH NiOH Ni(OH)2 (precipitate) NiTar2->NiOH Higher pH

Caption: Idealized speciation diagram for Nickel(II)-Tartrate system.

At a low pH (around 2-4), the concentration of free, aquated Ni(II) ions is predominant. As the pH increases into the neutral range (around 6-8), the formation of the 1:1 this compound complex, [Ni(C₄H₄O₆)], becomes significant. Further increasing the pH can lead to the formation of a 1:2 complex, [Ni(C₄H₄O₆)₂]²⁻. At even higher pH values, the precipitation of nickel hydroxide, Ni(OH)₂, can occur, competing with the formation of tartrate complexes.[2]

Quantitative Data on this compound Formation

Complex SpeciesLog K₁Log K₂ConditionsReference
[Ni(C₄H₄O₆)]2.05-0.1 M KCl, 25 °C[3]
[Ni(C₄H₄O₆)₂]²⁻-1.590.1 M KCl, 25 °C[3]

Note: K₁ and K₂ represent the stepwise formation constants for the 1:1 and 1:2 complexes, respectively. Higher log K values indicate greater stability. It is important to note that these values are typically determined at a specific ionic strength and temperature.

Experimental Protocols

Synthesis of this compound via Coordination-Precipitation

This protocol describes the synthesis of this compound particles at a controlled pH.[3]

Materials:

  • Nickel chloride (NiCl₂) or Nickel sulfate (NiSO₄)

  • Tartaric acid (H₂C₄H₄O₆)

  • Ethanol

  • Deionized water

  • Ammonia solution (for pH adjustment)

Procedure:

  • Prepare an aqueous solution of the nickel salt and a separate aqueous-ethanolic solution of tartaric acid.

  • Mix the two solutions with constant stirring.

  • Slowly add ammonia solution dropwise to the mixture to adjust the pH to a target value of 7.0. Monitor the pH continuously using a calibrated pH meter.

  • Maintain the reaction mixture at a constant temperature (e.g., 50 °C) for a specified duration to allow for complete precipitation.

  • Collect the resulting green precipitate by filtration.

  • Wash the precipitate with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).

G Experimental Workflow for this compound Synthesis A Prepare Ni(II) Salt Solution C Mix Solutions A->C B Prepare Tartaric Acid Solution B->C D Adjust pH to 7.0 with Ammonia C->D E Maintain Temperature and Stir D->E F Filter Precipitate E->F G Wash Precipitate F->G H Dry Final Product G->H

Caption: Workflow for pH-controlled this compound synthesis.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a standard method for determining the stability constants of metal complexes in solution.

Materials:

  • Nickel salt solution of known concentration

  • Tartaric acid solution of known concentration

  • Standardized carbonate-free sodium hydroxide (NaOH) solution

  • Inert electrolyte solution (e.g., KNO₃ or KCl) to maintain constant ionic strength

  • Calibrated pH meter with a glass electrode

Procedure:

  • Prepare a series of solutions containing the nickel salt and tartaric acid in different molar ratios (e.g., 1:1, 1:2, 1:5) in a thermostated reaction vessel.

  • Add a known volume of the inert electrolyte solution to maintain a constant ionic strength.

  • Titrate the solution with the standardized NaOH solution.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added to obtain the titration curve.

  • Analyze the titration data using appropriate software to calculate the protonation constants of tartaric acid and the stability constants of the this compound complexes.

G Potentiometric Titration Workflow A Prepare Solutions (Ni(II), Tartaric Acid, Electrolyte) B Titrate with Standardized NaOH A->B C Record pH after each addition B->C D Plot pH vs. Volume of NaOH C->D E Analyze Data to Calculate Stability Constants D->E

Caption: Workflow for determining stability constants.

Conclusion

The pH of the reaction medium is a critical parameter in the formation of this compound complexes. By carefully controlling the pH, it is possible to influence the speciation of the tartrate ligand and, consequently, the formation and stability of the resulting this compound complexes. Optimal complex formation is generally achieved in the neutral to slightly alkaline pH range. The quantitative data from stability constant measurements and the detailed experimental protocols provided in this guide offer valuable tools for researchers and scientists working with this compound and other metal-organic coordination compounds. A thorough understanding and precise control of pH are essential for the reproducible synthesis and effective application of these materials.

References

The Synthesis of Nickel Tartrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of nickel tartrate, a coordination compound with applications in catalysis, materials science, and potentially in drug development as a precursor for nickel-based therapeutic agents or delivery systems. While the hydrothermal synthesis of this compound is not extensively documented in scientific literature, this guide outlines established precipitation methods and presents a conceptual framework for its hydrothermal synthesis based on general principles and related studies.

Introduction to this compound

This compound is a coordination complex formed between nickel(II) ions (Ni²⁺) and tartrate anions derived from tartaric acid.[1] The tartrate ligand, with its two carboxylate and two hydroxyl groups, acts as a multidentate chelating agent, forming stable ring structures with the nickel ion.[1] This results in a green crystalline solid, characteristic of many nickel(II) complexes, which can exist in various hydrated forms.[1] The structure and properties of this compound complexes can be influenced by synthesis conditions such as pH, solvent, and stoichiometry.[1] Its applications are found in electroplating, as a precursor for nickel-based catalysts, and in the preparation of nickel-containing ceramics.[1]

Established Synthesis Protocol: Coordination-Precipitation

The most well-documented method for synthesizing this compound is through a liquid-phase coordination-precipitation route. This method is straightforward, cost-effective, and allows for control over the product's morphology.[2]

Experimental Protocol

A detailed experimental protocol for the synthesis of flower-like this compound particles is described as follows[2]:

  • Preparation of Precursor Solutions:

    • Dissolve 1.19 g of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in 75 ml of ethanol.

    • In a separate beaker, dissolve 0.79 g of tartaric acid (C₄H₆O₆) and 0.06 g of polyvinylpyrrolidone (PVP) in 25 ml of deionized water and heat to 50°C.

  • Reaction and Precipitation:

    • Pour the tartaric acid solution into the nickel chloride solution under continuous stirring.

    • After 5 minutes of stirring, slowly add ammonia solution (25%-28%) dropwise to adjust the pH of the mixed solution to 7.0.

  • Incubation and Product Recovery:

    • Incubate the resulting green precipitate in the solution for 10 hours at room temperature.

    • Filter the precipitate and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product at 70°C for 12 hours.

Data Presentation: Reagent Quantities
ReagentChemical FormulaMolar Mass ( g/mol )Quantity (g)Moles
Nickel(II) Chloride HexahydrateNiCl₂·6H₂O237.691.19~0.005
Tartaric AcidC₄H₆O₆150.090.79~0.005
Polyvinylpyrrolidone (PVP)(C₆H₉NO)n-0.06-
EthanolC₂H₅OH46.07--
Deionized WaterH₂O18.02--
Ammonia SolutionNH₃·H₂O35.04--

Experimental Workflow

G cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction & Precipitation cluster_recovery 3. Product Recovery cluster_drying 4. Drying prep_ni Dissolve NiCl₂·6H₂O in Ethanol mix Mix Solutions (Stir for 5 min) prep_ni->mix prep_ta Dissolve Tartaric Acid & PVP in Water (50°C) prep_ta->mix ph_adjust Adjust pH to 7.0 with Ammonia mix->ph_adjust incubate Incubate at RT for 10 hours ph_adjust->incubate filter_wash Filter and Wash (Water & Ethanol) incubate->filter_wash dry Dry at 70°C for 12 hours filter_wash->dry product Flower-like this compound dry->product

Coordination-Precipitation Workflow for this compound.

Hydrothermal Synthesis of this compound: A Conceptual Approach

Proposed Experimental Protocol

Based on the general principles of hydrothermal synthesis of other nickel-based materials, a hypothetical protocol for this compound can be proposed:

  • Precursor Solution: Prepare an aqueous solution containing a soluble nickel salt (e.g., nickel nitrate, Ni(NO₃)₂) and tartaric acid. The molar ratio of Ni²⁺ to tartrate should be systematically varied to optimize the product.

  • pH Adjustment: The pH of the solution may be adjusted using a base (e.g., NaOH or ammonia) to control the deprotonation of tartaric acid and influence the coordination environment of the nickel ion. A pH range of 4-6 is often optimal for tartrate complex formation.[3]

  • Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature in the range of 120-180°C for a duration of 10-24 hours.[3]

  • Cooling and Product Recovery: Allow the autoclave to cool down to room temperature naturally. The resulting precipitate can be collected by filtration, washed with deionized water and ethanol, and dried under vacuum.

Key Parameters for Optimization

The successful hydrothermal synthesis of this compound would likely depend on the careful optimization of several key parameters:

ParameterRange/OptionsInfluence on Product
Temperature 100 - 200°CAffects crystallinity, particle size, and morphology.
Reaction Time 6 - 48 hoursInfluences crystal growth and phase purity.
pH 4 - 8Controls the speciation of tartrate and the formation of different nickel hydroxide or oxide byproducts.
Precursor Concentration 0.01 - 1 MAffects nucleation and growth rates, and thus particle size.
Solvent Water, Ethanol-water mixtureCan influence the solubility of precursors and the morphology of the final product.

Conceptual Hydrothermal Synthesis Workflow

G cluster_prep 1. Precursor Solution cluster_reaction 2. Hydrothermal Reaction cluster_recovery 3. Product Recovery prep Prepare Aqueous Solution of Nickel Salt and Tartaric Acid ph_adjust Adjust pH (Optional) prep->ph_adjust autoclave Seal in Teflon-lined Autoclave ph_adjust->autoclave heat Heat at 120-180°C for 10-24 hours autoclave->heat cool Cool to Room Temperature heat->cool filter_wash Filter and Wash (Water & Ethanol) cool->filter_wash dry Dry under Vacuum filter_wash->dry product Crystalline this compound dry->product

Conceptual Workflow for Hydrothermal Synthesis of this compound.

Characterization of this compound

To confirm the successful synthesis and to understand the properties of the resulting this compound, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the tartrate and hydroxyl groups and confirm coordination to the nickel center.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the content of water of hydration.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the synthesized material.

  • Elemental Analysis: To confirm the elemental composition and stoichiometry of the this compound complex.

Conclusion and Future Outlook

While the coordination-precipitation method provides a reliable route for the synthesis of this compound, the exploration of hydrothermal synthesis presents an opportunity for the controlled fabrication of novel this compound structures with potentially enhanced properties. The conceptual framework provided in this guide serves as a starting point for researchers to develop and optimize a hydrothermal protocol for this promising material. Further research in this area could unlock new applications for this compound in catalysis, materials science, and biomedical fields. The successful synthesis and characterization of hydrothermally synthesized this compound would be a valuable contribution to the scientific literature.

References

An In-depth Technical Guide to the Magnetic Properties of Nickel Tartrate Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nickel Tartrate Complexes and their Magnetic Properties

Nickel(II) ions, with a d⁸ electron configuration, are known to form a variety of coordination complexes with interesting magnetic properties. When complexed with ligands such as the tartrate anion (C₄H₄O₆²⁻), the magnetic behavior is dictated by the geometry of the complex and the resulting spin state of the nickel ion. In an octahedral field, the two unpaired electrons of the Ni(II) ion are expected to give rise to paramagnetism. The magnetic moment of such a complex can be predicted using the spin-only formula and provides insight into the electronic structure of the compound.

Synthesis of this compound Complexes

The synthesis of this compound complexes can be achieved through precipitation reactions involving a soluble nickel(II) salt and a tartrate salt in an aqueous solution. The following is a general protocol for the synthesis of a simple this compound complex.

Experimental Protocol: Synthesis of Nickel(II) Tartrate

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

  • Deionized water

  • Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve a specific molar amount of nickel(II) sulfate hexahydrate in a minimum amount of deionized water with gentle heating and stirring to ensure complete dissolution.

    • In a separate beaker, dissolve a stoichiometric equivalent of potassium sodium tartrate tetrahydrate in deionized water.

  • Precipitation:

    • Slowly add the nickel(II) sulfate solution to the potassium sodium tartrate solution while stirring vigorously.

    • A pale green precipitate of this compound should form immediately.

    • Continue stirring the mixture for a designated period (e.g., 1 hour) to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate several times with deionized water to remove any unreacted salts.

    • Finally, wash the precipitate with ethanol to facilitate drying.

  • Drying:

    • Dry the collected solid in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization:

    • The resulting this compound powder can be characterized by techniques such as Infrared (IR) spectroscopy, X-ray diffraction (XRD), and elemental analysis to confirm its identity and purity.

Measurement of Magnetic Properties

The magnetic properties of this compound complexes can be determined experimentally using methods such as the Gouy balance or the Evans method. These techniques measure the magnetic susceptibility of the material, from which the effective magnetic moment can be calculated.

Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method

The Gouy method involves measuring the change in weight of a sample when it is placed in a magnetic field.

Apparatus:

  • Gouy balance (an analytical balance with one pan suspended between the poles of a powerful electromagnet)

  • Gouy tube (a long, cylindrical sample tube)

  • Electromagnet with a power supply

  • Calibrant substance with a known magnetic susceptibility (e.g., HgCo(SCN)₄)

Procedure:

  • Calibration:

    • Calibrate the Gouy balance using a standard substance with a known magnetic susceptibility. This involves measuring the change in weight of the calibrant in the magnetic field.

  • Sample Preparation:

    • Finely powder the synthesized this compound complex.

    • Carefully pack the powder into the Gouy tube to a known height, ensuring uniform packing.

  • Measurement:

    • Weigh the empty Gouy tube in the absence of a magnetic field (W_empty).

    • Weigh the empty Gouy tube in the presence of the magnetic field (W'_empty).

    • Fill the Gouy tube with the this compound sample to the marked height and weigh it in the absence of the magnetic field (W_sample).

    • Weigh the filled Gouy tube in the presence of the magnetic field (W'_sample).

  • Calculation:

    • The change in weight due to the magnetic field for the sample (ΔW_sample) and the empty tube (ΔW_empty) are calculated as:

      • ΔW_sample = W'_sample - W_sample

      • ΔW_empty = W'_empty - W_empty

    • The mass susceptibility (χ_g) of the sample can then be calculated using the data from the calibrant.

    • The molar susceptibility (χ_M) is obtained by multiplying the mass susceptibility by the molar mass of the this compound complex.

    • The effective magnetic moment (μ_eff) is then calculated using the following equation:

      • μ_eff = 2.828 * √(χ_M * T) Bohr Magnetons (where T is the absolute temperature).

Expected Magnetic Properties and Data Presentation

For a high-spin octahedral Ni(II) complex (d⁸), there are two unpaired electrons. The theoretical spin-only magnetic moment can be calculated as:

μ_so = √[n(n+2)] = √[2(2+2)] = √8 ≈ 2.83 Bohr Magnetons (BM)

Experimentally determined magnetic moments for high-spin octahedral Ni(II) complexes typically fall in the range of 2.9 - 3.4 BM, with the deviation from the spin-only value attributed to orbital contributions.

While specific experimental data for this compound is unavailable, the following table illustrates how such data would be presented. Note: The following data is hypothetical and for illustrative purposes only.

Complex FormulaMethodTemperature (K)Molar Susceptibility (χ_M) (cm³/mol)Effective Magnetic Moment (μ_eff) (BM)
Ni(C₄H₄O₆)·2H₂OGouy2984.50 x 10⁻³3.28
Ni(C₄H₄O₆)·2H₂OEvans2984.45 x 10⁻³3.26

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and magnetic characterization of a this compound complex.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants NiSO4·6H2O + KNaC4H4O6·4H2O Precipitation Precipitation in H2O Reactants->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Drying Isolation->Drying Product Ni(C4H4O6)·nH2O Powder Drying->Product Magnetic Magnetic Susceptibility (Gouy/Evans Method) Product->Magnetic Spectroscopy Spectroscopic Analysis (IR, UV-Vis) Product->Spectroscopy Structural Structural Analysis (XRD) Product->Structural Calc_Moment Calculate μ_eff Magnetic->Calc_Moment Compare Compare with Theory Calc_Moment->Compare

Caption: Workflow for synthesis and characterization of this compound.

Relationship between Unpaired Electrons and Magnetic Moment

This diagram illustrates the theoretical relationship between the number of unpaired electrons and the spin-only magnetic moment for a transition metal ion.

magnetic_moment_relationship cluster_electrons Number of Unpaired Electrons (n) cluster_moment Spin-Only Magnetic Moment (μ_so) in BM n0 0 mu0 0.00 n0->mu0 μ = √[n(n+2)] n1 1 mu1 1.73 n1->mu1 n2 2 mu2 2.83 n2->mu2 Expected for Ni(II) n3 3 mu3 3.87 n3->mu3 n4 4 mu4 4.90 n4->mu4 n5 5 mu5 5.92 n5->mu5

Caption: Theoretical spin-only magnetic moments for different numbers of unpaired electrons.

Methodological & Application

Application Notes and Protocols: Nickel Tartrate as a Precursor for Nickel Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nickel oxide (NiO) nanoparticles using nickel tartrate as a precursor. The method involves a two-step process: the synthesis of a this compound precursor followed by its thermal decomposition (calcination) to yield NiO nanoparticles. This approach offers a potentially simple and cost-effective route to producing nanostructured nickel oxide.

Introduction

Nickel oxide (NiO), a p-type semiconductor with a wide bandgap, has garnered significant attention for its diverse applications in catalysis, battery electrodes, gas sensors, and biomedical fields. The synthesis of NiO nanoparticles with controlled size and morphology is crucial for optimizing their performance in these applications. The precursor method, involving the thermal decomposition of a metal-organic complex, is a versatile technique to produce high-purity and well-dispersed nanoparticles. This document outlines a protocol for the use of this compound as a precursor for the synthesis of NiO nanoparticles. Tartaric acid, a readily available and biocompatible ligand, can form a stable complex with nickel ions, which upon calcination, is expected to yield phase-pure NiO nanoparticles.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor

This protocol is adapted from the coordination-precipitation method for synthesizing metal-organic complexes.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Ammonia solution (25-28%)

  • Ethanol

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M aqueous solution of the nickel salt (e.g., dissolve 2.37 g of NiCl₂·6H₂O in 100 mL of deionized water).

    • Prepare a 0.1 M aqueous solution of L-(+)-tartaric acid (dissolve 1.50 g of tartaric acid in 100 mL of deionized water).

  • Complexation and Precipitation:

    • In a 250 mL beaker, mix the nickel salt solution and the tartaric acid solution in a 1:1 molar ratio under continuous stirring.

    • Slowly add ammonia solution dropwise to the mixture to adjust the pH to approximately 8-9. A precipitate of this compound will form.

    • Continue stirring the suspension for 2 hours at room temperature to ensure complete reaction.

  • Washing and Collection:

    • Separate the precipitate by centrifugation at 4000 rpm for 10 minutes.

    • Discard the supernatant and wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted reagents and byproducts.

    • After the final wash, collect the this compound precursor.

  • Drying:

    • Dry the collected precursor in an oven at 80°C for 12 hours.

    • The dried powder is the this compound precursor.

Protocol 2: Synthesis of Nickel Oxide Nanoparticles via Thermal Decomposition

This protocol describes the calcination of the this compound precursor to obtain NiO nanoparticles. The optimal calcination temperature can be determined by thermogravimetric analysis (TGA), which typically shows a significant weight loss corresponding to the decomposition of the precursor to the metal oxide. Based on literature for similar nickel carboxylates, a temperature range of 350-600°C is effective.[1][2][3]

Materials:

  • Dried this compound precursor

Equipment:

  • Crucible (ceramic or alumina)

  • Muffle furnace

Procedure:

  • Calcination:

    • Place a known amount of the dried this compound precursor into a crucible.

    • Place the crucible in a muffle furnace.

    • Heat the furnace to the desired calcination temperature (e.g., 400°C, 500°C, or 600°C) at a heating rate of 5°C/min.

    • Hold the temperature for 2-4 hours to ensure complete decomposition of the precursor.

    • Allow the furnace to cool down naturally to room temperature.

  • Collection:

    • The resulting black or greyish-black powder is the nickel oxide (NiO) nanoparticles.

    • Gently grind the product to obtain a fine powder.

Characterization of NiO Nanoparticles

The synthesized NiO nanoparticles can be characterized using various analytical techniques to determine their physicochemical properties.

Characterization Technique Purpose Typical Expected Results
X-ray Diffraction (XRD) To determine the crystal structure, phase purity, and average crystallite size.Diffraction peaks corresponding to the face-centered cubic (FCC) structure of NiO. The crystallite size can be estimated using the Scherrer equation.
Scanning Electron Microscopy (SEM) To observe the surface morphology and particle aggregation.Provides images of the nanoparticle agglomerates and gives an indication of the overall morphology.
Transmission Electron Microscopy (TEM) To determine the particle size, size distribution, and shape of individual nanoparticles.High-resolution images revealing the size and shape of the NiO nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups and confirm the formation of Ni-O bonds.A characteristic absorption band in the range of 400-600 cm⁻¹ corresponding to the Ni-O stretching vibration, and the absence of bands related to the tartrate precursor.
Thermogravimetric Analysis (TGA) To determine the thermal decomposition temperature of the this compound precursor.A weight loss curve indicating the temperature at which the precursor decomposes to NiO.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area of the nanoparticles.Provides the surface area per unit mass of the NiO nanoparticles.

Data Presentation

The following tables summarize the expected quantitative data for NiO nanoparticles synthesized via the precursor method. The data is compiled from literature reports on NiO nanoparticles synthesized from various precursors and calcination conditions, as specific data for the this compound route is not extensively available.

Table 1: Effect of Calcination Temperature on NiO Nanoparticle Properties (Data from various precursors for illustrative purposes)

Calcination Temperature (°C) Precursor Average Crystallite Size (nm) (from XRD) Particle Size (nm) (from TEM) Band Gap (eV) Reference
350Nickel Nitrate41-3.60[2]
400Nickel Malate~14--[3]
500Nickel Nitrate-153.60[4]
550Nickel Nitrate>100-3.52[2]
600Nickel Carbonate22~253.65[1]
800Nickel Nitrate-353.51[4]

Table 2: Characterization Data of NiO Nanoparticles (Illustrative)

Parameter Value Technique
Crystal StructureFace-Centered Cubic (FCC)XRD
Average Crystallite Size15 - 50 nmXRD
MorphologySpherical / quasi-sphericalSEM/TEM
Specific Surface Area20 - 80 m²/gBET
FTIR Peak (Ni-O)~450 cm⁻¹FTIR

Visualizations

Diagram 1: Experimental Workflow for this compound Precursor Synthesis

G cluster_0 Solution Preparation cluster_1 Complexation and Precipitation cluster_2 Purification and Drying cluster_3 Final Product A 0.1 M Nickel Salt Solution C Mixing and Stirring A->C B 0.1 M Tartaric Acid Solution B->C D pH Adjustment (Ammonia Solution) C->D E Precipitate Formation D->E F Centrifugation E->F G Washing (Water & Ethanol) F->G H Drying (80°C) G->H I This compound Precursor Powder H->I

Caption: Workflow for the synthesis of the this compound precursor.

Diagram 2: Overall Synthesis and Characterization of NiO Nanoparticles

G cluster_0 Precursor Synthesis cluster_1 Nanoparticle Formation cluster_2 Product cluster_3 Characterization Precursor This compound Precursor Calcination Thermal Decomposition (Calcination) 350-600°C Precursor->Calcination Heating NiO NiO Nanoparticles Calcination->NiO Cooling XRD XRD NiO->XRD SEM SEM NiO->SEM TEM TEM NiO->TEM FTIR FTIR NiO->FTIR BET BET NiO->BET

Caption: Overall process for NiO nanoparticle synthesis and characterization.

References

Nickel Tartrate: A Promising Catalyst for Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of organic synthesis continually seeks novel, efficient, and stereoselective catalysts for the construction of complex molecular architectures. Nickel, being an earth-abundant and cost-effective metal, has garnered significant attention as a versatile catalyst in a myriad of organic transformations. While various nickel complexes have been successfully employed, the exploration of nickel salts of chiral carboxylic acids, such as nickel tartrate, as catalysts remains a burgeoning area of research. The inherent chirality of the tartrate ligand presents an exciting opportunity for the development of new asymmetric catalytic systems.

This document provides an overview of the potential applications of this compound in organic synthesis, drawing parallels from established nickel-catalyzed reactions and the known properties of tartrate as a chiral auxiliary. While extensive literature on this compound as a catalyst is still emerging, its potential in asymmetric hydrogenation and other stereoselective transformations is a significant focus of current research.[1]

Potential Applications

The primary allure of this compound as a catalyst lies in its potential for enantioselective reactions. The tartrate ligand, available in both enantiomeric forms ((+)- and (-)-tartaric acid), can create a chiral environment around the nickel center. This can, in principle, induce stereoselectivity in a variety of transformations, including:

  • Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines is a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals. Tartrate-modified nickel catalysts have been investigated for their ability to induce enantioselectivity in such reactions. The interaction of the substrate with the chiral this compound complex can favor the formation of one enantiomer over the other.

  • Asymmetric C-C Bond Formation: Nickel is a well-established catalyst for cross-coupling reactions. A chiral this compound catalyst could potentially be employed in asymmetric variants of reactions like Suzuki, Negishi, and Stille couplings, as well as in Michael additions and aldol reactions.

  • Photocatalysis: The electronic properties of this compound suggest its potential as a photocatalyst.[1] The tartrate ligand could influence the band structure of the material, affecting its ability to absorb light and generate reactive species for organic transformations.[1]

Experimental Protocols

While specific, peer-reviewed protocols for the use of this compound as a catalyst in organic synthesis are not yet widely available, a hypothetical protocol for an asymmetric hydrogenation of a prochiral ketone is presented below. This protocol is based on general procedures for nickel-catalyzed hydrogenations and should be considered a starting point for optimization.

Hypothetical Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone to 1-phenylethanol using a pre-synthesized this compound catalyst.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • L-(+)-Tartaric acid

  • Sodium hydroxide (NaOH)

  • Acetophenone

  • Isopropanol (IPA)

  • Hydrogen gas (H₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and Schlenk line equipment

  • High-pressure autoclave reactor

Procedure:

Part 1: Synthesis of Nickel L-Tartrate Catalyst

  • In a 100 mL round-bottom flask, dissolve 2.38 g (10 mmol) of NiCl₂·6H₂O in 40 mL of deionized water.

  • In a separate beaker, dissolve 1.50 g (10 mmol) of L-(+)-tartaric acid in 20 mL of deionized water.

  • Slowly add the tartaric acid solution to the nickel chloride solution with vigorous stirring.

  • Adjust the pH of the resulting solution to ~7 by the dropwise addition of a 1 M NaOH solution. A pale green precipitate of this compound will form.

  • Stir the suspension at room temperature for 2 hours to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water (3 x 20 mL) and then with ethanol (2 x 20 mL).

  • Dry the solid nickel L-tartrate catalyst in a vacuum oven at 80°C overnight.

Part 2: Asymmetric Hydrogenation Reaction

  • To a glass liner of a high-pressure autoclave, add the synthesized nickel L-tartrate (0.103 g, 0.5 mmol), acetophenone (1.20 g, 10 mmol), and 20 mL of isopropanol.

  • Seal the autoclave and purge it with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Open the reactor and filter the reaction mixture to remove the catalyst.

  • Analyze the crude reaction mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess (ee) of the 1-phenylethanol product.

  • For isolation of the product, concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain the crude product, which can be further purified by column chromatography.

Data Presentation

As this is a hypothetical protocol, experimental data is not available. However, for a typical optimization study, the following parameters would be systematically varied and the results tabulated for easy comparison.

Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation of Acetophenone

EntryTemperature (°C)Pressure (bar H₂)Catalyst Loading (mol%)SolventTime (h)Conversion (%)Enantiomeric Excess (ee, %)
180301.0IPA24
2100301.0IPA24
3120301.0IPA24
4100501.0IPA24
5100701.0IPA24
6100500.5IPA24
7100502.0IPA24
8100501.0EtOH24
9100501.0MeOH24
10100501.0IPA48

Visualizations

Logical Workflow for the Synthesis and Application of this compound Catalyst

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application (Asymmetric Hydrogenation) NiCl2 NiCl₂·6H₂O (Nickel(II) chloride hexahydrate) Mixing Mixing in Aqueous Solution NiCl2->Mixing TartaricAcid L-(+)-Tartaric Acid TartaricAcid->Mixing Precipitation pH Adjustment (NaOH) Precipitation Mixing->Precipitation Isolation Filtration, Washing, & Drying Precipitation->Isolation Catalyst Nickel L-Tartrate Catalyst Isolation->Catalyst Reaction Hydrogenation in Autoclave Catalyst->Reaction Catalyst->Reaction Substrate Prochiral Ketone (e.g., Acetophenone) Substrate->Reaction Solvent Solvent (e.g., Isopropanol) Solvent->Reaction H2 H₂ Gas H2->Reaction Workup Filtration & Solvent Removal Reaction->Workup Analysis Conversion (GC) Enantiomeric Excess (Chiral HPLC) Workup->Analysis Product Chiral Alcohol Workup->Product

Caption: Workflow for this compound Synthesis and Catalytic Use.

Hypothetical Catalytic Cycle for Nickel-Catalyzed Ketone Hydrogenation

G Ni(0)L Ni(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition of H₂ Ni(0)L->Oxidative_Addition H₂ Ni(II)H2 Ni(II)(H)₂L Oxidative_Addition->Ni(II)H2 Coordination Ketone Coordination Ni(II)H2->Coordination Ketone Ni_Ketone Ni(II)(H)₂(Ketone)L Coordination->Ni_Ketone Migratory_Insertion Migratory Insertion Ni_Ketone->Migratory_Insertion Ni_Alkoxide Ni(II)(H)(Alkoxide)L* Migratory_Insertion->Ni_Alkoxide Reductive_Elimination Reductive Elimination of Chiral Alcohol Ni_Alkoxide->Reductive_Elimination Reductive_Elimination->Ni(0)L Chiral Alcohol

References

Application Notes and Protocols: Preparation of Ni/NiO Core-Shell Nanoparticles from Nickel Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel/Nickel Oxide (Ni/NiO) core-shell nanoparticles are of significant interest in various biomedical applications, including drug delivery, owing to their unique magnetic and biocompatible properties. The nickel core provides a magnetic moment, enabling targeted delivery and release using external magnetic fields, while the nickel oxide shell offers a stable and biocompatible surface that can be functionalized for drug conjugation. This document outlines a detailed protocol for the synthesis of Ni/NiO core-shell nanoparticles using nickel tartrate as a precursor. The method involves the thermal decomposition of this compound to form nickel nanoparticles, followed by controlled surface oxidation to create the NiO shell.

Data Presentation

Due to the novel nature of this specific synthesis route, the following table presents expected and target values for the properties of the synthesized Ni/NiO core-shell nanoparticles. These values are based on typical results for similar nanoparticle synthesis and should be confirmed by experimental characterization.

PropertyTarget ValueCharacterization Technique
Core Diameter (Ni)20 - 50 nmTransmission Electron Microscopy (TEM)
Shell Thickness (NiO)2 - 5 nmHigh-Resolution TEM (HR-TEM)
Overall Particle Size24 - 60 nmDynamic Light Scattering (DLS), TEM
Zeta Potential-20 to -40 mVDLS
Magnetic Saturation30 - 50 emu/gVibrating Sample Magnetometry (VSM)
Crystalline PhaseFCC (Ni), Cubic (NiO)X-ray Diffraction (XRD)

Experimental Protocols

Synthesis of this compound Precursor

Objective: To synthesize this compound, the precursor for the Ni/NiO nanoparticles.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Potassium sodium tartrate tetrahydrate (KNaC₄H₄O₆·4H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.5 M aqueous solution of nickel(II) chloride hexahydrate.

  • Prepare a 0.5 M aqueous solution of potassium sodium tartrate tetrahydrate.

  • Slowly add the nickel chloride solution to the potassium sodium tartrate solution dropwise while stirring vigorously at room temperature.

  • A light green precipitate of this compound will form.

  • Continue stirring for 2 hours to ensure complete precipitation.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted reagents.

  • Dry the resulting this compound powder in a vacuum oven at 60°C for 12 hours.

Synthesis of Ni/NiO Core-Shell Nanoparticles

Objective: To synthesize Ni/NiO core-shell nanoparticles by thermal decomposition of the this compound precursor.

Materials:

  • This compound powder (synthesized as described above)

  • High-purity argon or nitrogen gas

  • Controlled atmosphere tube furnace

Procedure:

  • Place a ceramic boat containing a thin layer of the dried this compound powder into the center of a tube furnace.

  • Purge the tube furnace with a high-purity inert gas (argon or nitrogen) at a flow rate of 100 sccm for at least 30 minutes to remove all oxygen.

  • Heat the furnace to a decomposition temperature of 400-500°C at a heating rate of 10°C/min under the inert atmosphere. The thermal decomposition of the tartrate in an inert environment will lead to the formation of metallic nickel nanoparticles.

  • Hold the temperature at the setpoint for 1-2 hours to ensure complete decomposition.

  • After the decomposition is complete, cool the furnace down to room temperature under the inert atmosphere to obtain nickel nanoparticles.

  • For the formation of the NiO shell, a controlled and limited amount of air or oxygen is introduced into the tube furnace at a low flow rate while the nanoparticles are at an elevated temperature (e.g., 200-300°C) for a short period (e.g., 15-30 minutes). This will induce the formation of a thin, passivating NiO layer on the surface of the nickel nanoparticles.

  • Finally, cool the furnace to room temperature under an inert atmosphere to obtain the Ni/NiO core-shell nanoparticles.

Characterization of Ni/NiO Core-Shell Nanoparticles

Objective: To characterize the size, morphology, crystal structure, and magnetic properties of the synthesized nanoparticles.

  • Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM): To visualize the core-shell structure, measure the core diameter and shell thickness, and assess the particle morphology.

  • X-ray Diffraction (XRD): To identify the crystalline phases of the nickel core and the nickel oxide shell.

  • Vibrating Sample Magnetometry (VSM): To measure the magnetic properties, such as saturation magnetization, of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic size distribution and zeta potential of the nanoparticles in a colloidal suspension.

Mandatory Visualization

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_nanoparticle Nanoparticle Synthesis cluster_characterization Characterization NiCl2 Nickel Chloride Solution Mixing Mixing & Precipitation NiCl2->Mixing Tartrate Potassium Sodium Tartrate Solution Tartrate->Mixing Washing Washing & Drying Mixing->Washing NiTartrate This compound Powder Washing->NiTartrate Decomposition Thermal Decomposition (Inert Atmosphere) NiTartrate->Decomposition Ni_NPs Ni Nanoparticles Decomposition->Ni_NPs Oxidation Controlled Oxidation (Limited Air) NiNiO_NPs Ni/NiO Core-Shell Nanoparticles Oxidation->NiNiO_NPs Ni_NPs->Oxidation TEM TEM / HR-TEM NiNiO_NPs->TEM XRD XRD NiNiO_NPs->XRD VSM VSM NiNiO_NPs->VSM DLS DLS NiNiO_NPs->DLS

Caption: Experimental workflow for the synthesis and characterization of Ni/NiO nanoparticles.

Logical_Relationship Precursor This compound (Precursor) ThermalDecomp Thermal Decomposition (400-500°C, Inert Gas) Precursor->ThermalDecomp NiCore Nickel Core (Metallic Ni) ThermalDecomp->NiCore ControlledOx Controlled Oxidation (200-300°C, Limited Air) NiCore->ControlledOx CoreShellNP Ni/NiO Core-Shell Nanoparticle NiOShell NiO Shell (Passivation Layer) ControlledOx->NiOShell NiOShell->CoreShellNP

Caption: Logical steps in the formation of a Ni/NiO core-shell nanoparticle from this compound.

Application Notes and Protocols: Nickel Tartrate in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of nickel tartrate in the synthesis of Metal-Organic Frameworks (MOFs) and their prospective applications in drug delivery and catalysis. While the direct synthesis of porous this compound MOFs and their specific applications are an emerging area of research, this document outlines generalized protocols and representative data based on analogous nickel-based MOF systems.

Introduction to this compound MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of nickel as the metal node and tartaric acid, a chiral and readily available natural product, as the organic linker offers the potential for creating biocompatible and catalytically active MOFs. Tartaric acid's carboxylate and hydroxyl groups provide multiple coordination sites for the nickel ions, potentially leading to robust and functional frameworks.

Key Potential Attributes of this compound MOFs:

  • Chirality: The inherent chirality of tartaric acid can be transferred to the MOF structure, making it a candidate for enantioselective separations and asymmetric catalysis.

  • Biocompatibility: Both nickel and tartaric acid are found in biological systems, suggesting the potential for low toxicity, a crucial aspect for drug delivery applications.

  • Catalytic Activity: The Lewis acidic nickel centers can act as active sites for various catalytic transformations.

Synthesis of this compound MOFs: A Generalized Protocol

While a definitive, optimized protocol for a highly porous this compound MOF is not yet established in the literature, a general hydrothermal synthesis method can be proposed based on the synthesis of isostructural metal tartrates.

Experimental Protocol: Hydrothermal Synthesis of Crystalline this compound

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • Nickel(II) salt (e.g., Nickel(II) nitrate hexahydrate, Ni(NO₃)₂·6H₂O)

  • L-Tartaric acid (C₄H₆O₆)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a typical synthesis, equimolar amounts of a nickel(II) salt and L-tartaric acid are dissolved in deionized water in a Teflon-lined autoclave.

  • The autoclave is sealed and heated to a specific temperature, generally in the range of 100-150°C, for a period of 24 to 72 hours.

  • After the reaction, the autoclave is allowed to cool down to room temperature slowly.

  • The resulting crystalline product is collected by filtration or centrifugation.

  • The collected solid is washed with deionized water and ethanol to remove any unreacted precursors.

  • The final product is dried under vacuum at a moderate temperature (e.g., 60-80°C).

dot

Synthesis_Workflow Generalized Synthesis Workflow for this compound MOF Precursors Nickel(II) Salt + L-Tartaric Acid Mixing Dissolve & Mix in Teflon-lined Autoclave Precursors->Mixing Solvent Deionized Water Solvent->Mixing Hydrothermal Hydrothermal Synthesis (100-150°C, 24-72h) Mixing->Hydrothermal Cooling Slow Cooling to Room Temperature Hydrothermal->Cooling Separation Filtration / Centrifugation Cooling->Separation Washing Wash with Water & Ethanol Separation->Washing Drying Vacuum Drying (60-80°C) Washing->Drying Product Crystalline Nickel Tartrate MOF Drying->Product

Caption: Generalized workflow for the hydrothermal synthesis of a this compound MOF.

Characterization of Nickel-Based MOFs

A comprehensive characterization is essential to understand the structural and chemical properties of the synthesized MOF.

Characterization Technique Information Obtained Representative Data for a Porous Nickel-Based MOF (Analogous System)
Powder X-ray Diffraction (PXRD) Crystalline structure, phase purity, and comparison with simulated patterns.Peaks corresponding to the specific crystal structure of the MOF.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups from the tartrate linker and confirmation of coordination to the nickel center.Carboxylate stretches (approx. 1600-1400 cm⁻¹), O-H stretches.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile of the MOF.Stable up to ~300-400°C.
Brunauer-Emmett-Teller (BET) Analysis Specific surface area and pore size distribution, crucial for drug loading and catalysis.Surface Area: 500 - 1500 m²/g; Pore Volume: 0.3 - 0.8 cm³/g.
Scanning Electron Microscopy (SEM) Morphology and particle size of the MOF crystals.Uniform crystalline morphology (e.g., cubic, octahedral).

Application Note: Drug Delivery using this compound MOFs

Hypothetical Application: Loading and Release of Ibuprofen

This compound MOFs, with their potential biocompatibility and porous nature, could serve as carriers for non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Experimental Protocol: Ibuprofen Loading and In-Vitro Release

Ibuprofen Loading:

  • Activate the synthesized this compound MOF by heating under vacuum to remove any guest molecules from the pores.

  • Prepare a concentrated solution of ibuprofen in a suitable solvent (e.g., hexane or ethanol).

  • Immerse a known amount of the activated MOF in the ibuprofen solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation and wash with fresh solvent to remove surface-adsorbed ibuprofen.

  • Dry the ibuprofen-loaded MOF under vacuum.

  • Quantify the amount of loaded ibuprofen using UV-Vis spectroscopy by measuring the concentration of the drug in the supernatant before and after loading.

In-Vitro Drug Release:

  • Suspend a known amount of the ibuprofen-loaded MOF in a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Maintain the suspension at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the PBS solution and replace it with fresh PBS to maintain sink conditions.

  • Determine the concentration of released ibuprofen in the collected aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

dot

Drug_Delivery_Workflow Workflow for Drug Loading and In-Vitro Release Study cluster_loading Drug Loading cluster_release In-Vitro Release MOF_active Activated Ni-Tartrate MOF Mixing_load Mix and Stir (24-48h) MOF_active->Mixing_load Ibu_sol Ibuprofen Solution Ibu_sol->Mixing_load Separation_load Centrifugation Mixing_load->Separation_load Washing_load Wash with Solvent Separation_load->Washing_load UV_Vis_load Quantify Loading via UV-Vis Spectroscopy Separation_load->UV_Vis_load Drying_load Vacuum Drying Washing_load->Drying_load Loaded_MOF Ibuprofen-Loaded MOF Drying_load->Loaded_MOF Incubation Incubate at 37°C with Stirring Loaded_MOF->Incubation PBS PBS Buffer (pH 7.4) PBS->Incubation Sampling Periodic Sampling Incubation->Sampling UV_Vis_release Analyze Samples by UV-Vis Spectroscopy Sampling->UV_Vis_release Data_analysis Plot Cumulative Release vs. Time UV_Vis_release->Data_analysis

Caption: Experimental workflow for ibuprofen loading and in-vitro release from a hypothetical this compound MOF.

Representative Data for Ibuprofen Loading in a Nickel-Based MOF:

Parameter Value
Drug Loading Capacity 15 - 25 wt% (mg of drug / mg of MOF)
Encapsulation Efficiency 70 - 90%
Release Profile Sustained release over 24 - 72 hours

Application Note: Catalysis with this compound MOFs

Hypothetical Application: Knoevenagel Condensation

The Lewis acidic nickel sites in a this compound MOF could potentially catalyze C-C bond formation reactions, such as the Knoevenagel condensation.

Experimental Protocol: Catalytic Knoevenagel Condensation

Reaction Setup:

  • Activate the this compound MOF catalyst by heating under vacuum.

  • In a round-bottom flask, add the activated MOF catalyst to a solvent (e.g., ethanol or toluene).

  • Add the reactants: an aldehyde (e.g., benzaldehyde) and a methylene-active compound (e.g., malononitrile).

  • Heat the reaction mixture to a specified temperature (e.g., 60-100°C) and stir.

Reaction Monitoring and Product Analysis:

  • Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete (as determined by the consumption of the limiting reactant), cool the mixture to room temperature.

  • Separate the MOF catalyst from the reaction mixture by centrifugation or filtration.

  • Isolate the product from the supernatant, for example, by solvent evaporation and subsequent purification if necessary.

  • Analyze the purity and identity of the product using techniques like NMR and Mass Spectrometry.

Catalyst Recyclability:

  • Wash the recovered MOF catalyst with a suitable solvent to remove any adsorbed species.

  • Dry the catalyst under vacuum.

  • Reuse the catalyst in a subsequent reaction cycle to evaluate its stability and reusability.

dot

Catalysis_Workflow Workflow for a Catalytic Knoevenagel Condensation Catalyst Activated Ni-Tartrate MOF Catalyst Reaction Reaction at 60-100°C Catalyst->Reaction Reactants Benzaldehyde + Malononitrile Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Monitoring Reaction Monitoring (GC/HPLC) Reaction->Monitoring Separation Catalyst Separation (Centrifugation) Reaction->Separation Product_iso Product Isolation & Purification Separation->Product_iso Recycle Catalyst Washing, Drying & Reuse Separation->Recycle Recovered Catalyst Product_char Product Characterization (NMR, MS) Product_iso->Product_char Recycle->Reaction Recycle

Caption: A generalized workflow for a Knoevenagel condensation reaction catalyzed by a hypothetical this compound MOF.

Representative Data for a Nickel-Based MOF in Catalysis:

Parameter Value
Substrate Conversion >95%
Product Selectivity >99%
Turnover Frequency (TOF) 10 - 100 h⁻¹
Catalyst Reusability Stable for at least 3-5 cycles

Disclaimer: The experimental protocols and data presented herein are generalized and, in the case of specific applications, hypothetical for this compound MOFs due to the limited availability of specific research on this material. These notes are intended to serve as a guide for researchers to design and conduct their own investigations. Optimization of synthesis and application protocols will be necessary.

Proposed Application Note: Nickel Tartrate Modified Electrodes for Non-Enzymatic Glucose Sensing

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed methodology for the fabrication and application of a novel nickel tartrate modified glassy carbon electrode (GCE) for the sensitive and selective non-enzymatic detection of glucose. Capitalizing on the known electrocatalytic activity of nickel-based materials towards glucose oxidation, this protocol outlines the synthesis of this compound particles and their subsequent immobilization on an electrode surface. The proposed sensor holds potential for applications in clinical diagnostics, food quality control, and other areas requiring frequent and reliable glucose monitoring, offering a cost-effective and stable alternative to enzyme-based sensors.

Introduction

The development of accurate and reliable glucose sensors is of paramount importance in various fields, most notably in the management of diabetes mellitus. While enzymatic sensors are widely used, they often suffer from limitations such as high cost, instability, and susceptibility to environmental factors like temperature and pH. This has spurred research into non-enzymatic sensors, with nickel-based nanomaterials emerging as promising candidates due to their excellent electrocatalytic activity towards glucose oxidation in alkaline media.[1][2][3][4][5][6][7][8][9][10][11][12] This proposed application note explores the potential of this compound as a novel modifier for creating a robust and sensitive non-enzymatic glucose sensor. Tartrate, a dicarboxylic acid, can act as a stabilizing and dispersing agent during the synthesis of nickel nanoparticles, potentially leading to a modified electrode with a high surface area and enhanced catalytic efficiency.

Proposed Principle of Detection

The electrochemical detection of glucose at the this compound modified electrode is predicated on the electrocatalytic oxidation of glucose facilitated by the Ni(II)/Ni(III) redox couple in an alkaline medium. The proposed mechanism involves the oxidation of Ni(II) to Ni(III) on the electrode surface, which then acts as a strong oxidizing agent for glucose, converting it to gluconolactone. This process results in a measurable increase in the anodic peak current, which is directly proportional to the glucose concentration.

Experimental Protocols

Materials and Reagents
  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Ammonia solution (25-28%)

  • Ethanol

  • Nafion (5 wt% solution)

  • Glucose (C₆H₁₂O₆)

  • Sodium hydroxide (NaOH)

  • Phosphate buffered saline (PBS)

  • Glassy carbon electrodes (GCE)

  • Alumina slurry (0.3 and 0.05 µm)

  • All solutions should be prepared with deionized (DI) water.

Instrumentation
  • Electrochemical workstation (e.g., potentiostat/galvanostat)

  • Three-electrode cell (including the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode)

  • Scanning Electron Microscope (SEM) for surface morphology characterization

  • pH meter

Protocol 1: Synthesis of this compound Particles
  • Prepare a 0.1 M solution of NiCl₂·6H₂O in a 1:1 (v/v) ethanol-water mixture.

  • Prepare a 0.1 M solution of L-(+)-tartaric acid in DI water.

  • In a beaker, mix the nickel chloride and tartaric acid solutions in a 1:1 molar ratio.

  • Adjust the pH of the mixture to approximately 8-9 by the dropwise addition of ammonia solution while stirring continuously.

  • A pale green precipitate of this compound will form.

  • Continue stirring the suspension for 2 hours at room temperature to ensure complete reaction.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the collected this compound particles several times with DI water and then with ethanol to remove any unreacted precursors.

  • Dry the particles in an oven at 60°C for 12 hours.

  • The resulting this compound powder is ready for electrode modification.

Protocol 2: Fabrication of the this compound Modified GCE
  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse the electrode thoroughly with DI water.

    • Sonically clean the polished GCE in ethanol and DI water for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Preparation of this compound Ink:

    • Disperse 5 mg of the synthesized this compound powder in 1 mL of a 1:1 (v/v) DI water/ethanol solution.

    • Add 20 µL of 5 wt% Nafion solution to the dispersion. Nafion acts as a binder and improves the adhesion of the modifier to the electrode surface.

    • Sonically agitate the mixture for 30 minutes to form a homogeneous ink.

  • Electrode Modification:

    • Drop-cast 5 µL of the prepared this compound ink onto the pre-cleaned GCE surface.

    • Allow the solvent to evaporate at room temperature, leaving a uniform film of this compound on the electrode.

    • The this compound modified GCE is now ready for use.

Protocol 3: Electrochemical Detection of Glucose
  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the this compound modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • The electrolyte for glucose sensing is 0.1 M NaOH solution.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV):

      • Record the CV of the modified electrode in 0.1 M NaOH solution in the potential range of 0 to 0.8 V at a scan rate of 50 mV/s to observe the Ni(II)/Ni(III) redox peaks.

      • Add successive concentrations of glucose to the electrolyte and record the CVs to observe the increase in the anodic peak current, indicating the electrocatalytic oxidation of glucose.

    • Amperometry (for quantitative analysis):

      • Determine the optimal applied potential for glucose detection from the CVs (typically around +0.55 V vs. Ag/AgCl).

      • With the electrolyte being stirred, apply the optimal potential and allow the background current to stabilize.

      • Inject known concentrations of glucose into the electrochemical cell at regular intervals and record the corresponding steady-state current response.

      • Plot the calibration curve of the current response versus glucose concentration.

Data Presentation

The following table summarizes the hypothetical performance of the proposed this compound modified electrode for glucose sensing, based on typical values reported for other nickel-based non-enzymatic glucose sensors.[1][2][3][6][8][9][10][11][12]

ParameterHypothetical Value
Linear Range 0.01 mM - 8.0 mM
Limit of Detection (LOD) 1.5 µM (S/N = 3)
Sensitivity 1500 µA mM⁻¹ cm⁻²
Response Time < 5 seconds
Working Potential +0.55 V (vs. Ag/AgCl)
Interference Minimal interference from common interfering species such as ascorbic acid, uric acid, and dopamine.
Stability Retains >90% of its initial response after 30 days of storage at 4°C.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Ni-Tartrate Synthesis cluster_fabrication Protocol 2: Electrode Fabrication cluster_detection Protocol 3: Glucose Detection s1 Mix NiCl₂ and Tartaric Acid s2 Adjust pH with Ammonia s1->s2 s3 Stir for 2 hours s2->s3 s4 Centrifuge and Wash s3->s4 s5 Dry at 60°C s4->s5 f2 Prepare Ni-Tartrate Ink with Nafion s5->f2 f1 Polish GCE f1->f2 f3 Drop-cast on GCE f2->f3 f4 Dry at Room Temp. f3->f4 d1 Assemble 3-electrode cell in 0.1M NaOH f4->d1 d2 Perform CV and Amperometry d1->d2 d3 Inject Glucose d2->d3 d4 Record Current Response d3->d4

Caption: Experimental workflow for the synthesis, fabrication, and application of the this compound modified electrode.

signaling_pathway cluster_electrode Electrode Surface (in 0.1M NaOH) cluster_solution Solution Phase cluster_output Measured Signal Ni_II Ni(II)-Tartrate Ni_III Ni(III)OOH Ni_II->Ni_III -e⁻, +OH⁻ Ni_III->Ni_II +e⁻ Glucose Glucose Ni_III->Glucose Electrocatalytic Oxidation Signal Increased Anodic Current (Proportional to Glucose Conc.) Gluconolactone Gluconolactone Glucose->Gluconolactone + Ni(III)OOH

Caption: Proposed electrochemical detection mechanism for glucose at the this compound modified electrode surface.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the development of a this compound modified electrode for non-enzymatic glucose sensing. The outlined methodology is based on established principles of electrochemical sensor design and the known catalytic properties of nickel-based materials. Further experimental validation is required to ascertain the actual performance characteristics of this novel sensor. The successful implementation of this protocol could lead to a new class of stable, sensitive, and cost-effective sensors for glucose determination.

References

Application Notes and Protocols for the Calcination of Nickel Tartrate in Catalyst Support Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of nickel oxide (NiO) catalyst supports through the calcination of a nickel tartrate precursor. The methodologies outlined are critical for developing robust and efficient catalytic systems for a variety of chemical transformations, including those pertinent to the pharmaceutical and fine chemical industries.

Introduction

The synthesis of heterogeneous catalysts with well-defined properties is paramount for achieving high activity, selectivity, and stability in chemical reactions. The catalyst support plays a crucial role in dispersing the active catalytic species and can significantly influence the overall performance. Nickel oxide is a widely used catalyst and catalyst support due to its thermal stability and chemical properties. The characteristics of the final NiO material, such as surface area, pore volume, and particle size, are highly dependent on the precursor and the preparation method, particularly the calcination conditions.

This compound is an excellent precursor for the synthesis of nickel oxide catalyst supports. Its decomposition during calcination can lead to the formation of porous, high-surface-area NiO with a homogeneous particle size distribution. This document details the synthesis of the this compound precursor and its subsequent calcination to produce NiO catalyst supports with tailored properties.

Experimental Protocols

Protocol 1: Synthesis of this compound Precursor via Coordination-Precipitation

This protocol describes the synthesis of this compound particles using a coordination-precipitation method.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Ammonium hydroxide (NH₄OH) solution (25% v/v)

  • Ethanol (99%)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of nickel(II) chloride hexahydrate in deionized water.

    • Prepare a 0.5 M solution of L-(+)-tartaric acid in a 1:1 (v/v) ethanol-water mixture.

  • Precipitation:

    • In a beaker, mix equal volumes of the nickel(II) chloride and tartaric acid solutions under vigorous stirring.

    • Slowly add ammonium hydroxide solution dropwise to the mixture to adjust the pH to approximately 8-9. A pale green precipitate of this compound will form.

    • Continue stirring the suspension for 2 hours at room temperature to ensure complete precipitation and aging of the precipitate.

  • Isolation and Washing:

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the collected precipitate three times with deionized water to remove any unreacted reagents and byproducts.

    • Perform a final wash with ethanol to aid in the drying process.

  • Drying:

    • Dry the washed this compound precipitate in an oven at 80°C for 12 hours or until a constant weight is achieved.

    • The resulting dry powder is the this compound precursor.

Protocol 2: Calcination of this compound to Nickel Oxide

This protocol details the thermal decomposition of the this compound precursor to form nickel oxide catalyst support.

Materials:

  • Dried this compound precursor powder

  • Tube furnace with temperature and atmosphere control

  • Ceramic boat

Procedure:

  • Sample Preparation:

    • Place a known amount of the dried this compound precursor into a ceramic boat.

    • Position the ceramic boat in the center of the tube furnace.

  • Calcination:

    • Purge the tube furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 100 mL/min for 30 minutes to remove air.

    • Heat the furnace to the desired calcination temperature (e.g., 300°C, 400°C, 500°C, or 600°C) at a ramping rate of 5°C/min under the inert gas flow.

    • Hold the furnace at the set temperature for 3 hours to ensure complete decomposition of the this compound.

  • Cooling and Collection:

    • After the calcination period, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.

    • Once cooled, carefully remove the ceramic boat containing the black nickel oxide powder.

    • Store the prepared NiO catalyst support in a desiccator to prevent moisture absorption.

Data Presentation

The following tables summarize the expected quantitative data for nickel oxide catalyst supports prepared from a nickel-containing precursor at various calcination temperatures. While this data is based on nickel precursors other than this compound, it provides a strong indication of the trends that can be expected.

Table 1: Effect of Calcination Temperature on Crystallite Size of Nickel Oxide

Calcination Temperature (°C)Average Crystallite Size (nm)
30010.1 - 15.0[1]
40017.0 - 33.1[1]
50024.6 - 57.4[1]
60033.6 - 90.5[1]

Table 2: Effect of Calcination Temperature on Specific Surface Area (SSA) of Nickel Oxide

Calcination Temperature (°C)Specific Surface Area (m²/g)
30060.14[1]
40027.19[1]
50015.67[1]
6009.94[1]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_calcination Calcination NiCl2 Nickel Chloride Solution Mixing Mixing & Stirring NiCl2->Mixing Tartaric_Acid Tartaric Acid Solution Tartaric_Acid->Mixing Precipitation Precipitation (pH Adjustment) Mixing->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Drying (80°C) Washing->Drying Ni_Tartrate This compound Precursor Drying->Ni_Tartrate Calcination_Step Calcination (300-600°C, N2 atm) Ni_Tartrate->Calcination_Step Thermal Decomposition NiO_Support NiO Catalyst Support Calcination_Step->NiO_Support

Caption: Experimental workflow for the preparation of NiO catalyst support.

logical_relationship Temp Calcination Temperature Crystallite_Size Crystallite Size Temp->Crystallite_Size Increases Surface_Area Specific Surface Area (SSA) Temp->Surface_Area Decreases Pore_Volume Pore Volume Temp->Pore_Volume Generally Decreases Crystallite_Size->Surface_Area Inversely Related

Caption: Relationship between calcination temperature and catalyst properties.

References

Application of Nickel Tartrate in Electroplating Baths: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel tartrate, and more commonly the tartrate ion introduced from salts like sodium potassium tartrate (Rochelle salt), serves as a crucial complexing agent in a variety of nickel and nickel alloy electroplating baths. Its primary function is to form stable complexes with nickel ions (Ni²⁺) in the electrolyte. This complexation offers several advantages over traditional Watts-type baths, particularly in the electrodeposition of nickel alloys and composite coatings. The tartrate ligand can prevent the precipitation of nickel hydroxide at higher pH values, act as a pH buffer, and modify the electrochemical behavior of the depositing metal ions. These effects significantly influence the properties of the final electrodeposited layer, including its morphology, hardness, corrosion resistance, and internal stress. This document provides detailed application notes and experimental protocols for the use of tartrate in nickel electroplating, with a focus on its role in specialized plating systems.

Role of Tartrate in Electroplating Baths

The tartrate anion, a dicarboxylic acid, is an effective chelating agent for divalent metal ions like Ni²⁺. In electroplating solutions, the formation of nickel-tartrate complexes leads to several beneficial effects:

  • Prevention of Hydroxide Precipitation: By complexing with Ni²⁺ ions, tartrate keeps them in solution at pH values where they would typically precipitate as nickel hydroxide. This allows for plating at higher pH ranges, which can be advantageous for certain applications.

  • pH Buffering: The tartrate ions in the bath can act as a buffer, helping to maintain a stable pH at the cathode surface, where the reduction of water or hydrogen ions can cause a local increase in pH.

  • Modification of Deposit Properties: The presence of the nickel-tartrate complex alters the kinetics of nickel deposition. This can lead to changes in the grain structure of the deposit, often resulting in finer, more compact coatings. In alloy plating, it facilitates the co-deposition of metals with different standard electrode potentials.

  • Influence on Alloy and Composite Plating: Tartrate is particularly valuable in the electrodeposition of nickel alloys such as nickel-molybdenum (Ni-Mo), nickel-tungsten (Ni-W), and zinc-nickel (Zn-Ni), as well as nickel-nanodiamond composite coatings. It helps to control the deposition rates of the individual metals and promotes the incorporation of particles into the nickel matrix.[1]

Data Presentation

The following tables summarize quantitative data from studies on electroplating baths containing tartrate. It is important to note that much of the available quantitative data pertains to nickel alloy and composite coatings, where tartrate's role is most pronounced.

Table 1: Effect of Nanodiamond Concentration on Properties of Nickel Coatings from a Tartrate Electrolyte

Nanodiamond Concentration (g/L)Corrosion Current Density (Icorr) (μA/cm²)Microhardness (HV)
00.41~200
0.050.14~350

Data extracted from a study on nanocrystalline Ni and Ni-diamond coatings obtained by electrodeposition from a tartrate electrolyte at ambient temperature.[1]

Table 2: Composition of a Ni-Mo Alloy Plating Bath with Tartrate

ComponentConcentration
Nickel Sulfate (NiSO₄·6H₂O)55 g/L
Sodium Molybdate (Na₂MoO₄·2H₂O)13 g/L
Sodium Citrate (Na₃C₆H₅O₇·2H₂O)94 g/L
28% Ammonia Water36 ml/L
Complexing Agent Type Citrate/Tartrate
pH (adjusted with sulfuric acid)9.0

This table provides a typical composition for a Ni-Mo alloy plating bath, where tartrate can be used as a complexing agent.[2]

Table 3: Composition of a Non-Cyanide Alkaline Zn-Ni Alloy Bath with Tartrate

ComponentConcentration
Zinc Oxide (ZnO)0.012 M
Nickel Sulfate (NiSO₄)0.005 M
Sodium Hydroxide (NaOH)0.38 M
Tartrate 0.11 M

This composition is for a non-cyanide alkaline bath for electrodepositing Zn-Ni alloys, utilizing tartrate as a complexing agent for Ni²⁺ ions.[3]

Experimental Protocols

The following are detailed protocols for the preparation and use of nickel electroplating baths containing tartrate.

Protocol 1: Preparation and Operation of a Nickel-Nanodiamond Composite Electroplating Bath with Tartrate

This protocol describes the preparation of an electroplating bath for depositing nickel-nanodiamond composite coatings, which exhibit enhanced microhardness and corrosion resistance.

1. Materials and Reagents:

  • Nickel Sulfate (NiSO₄·6H₂O)

  • Nickel Chloride (NiCl₂·6H₂O)

  • Boric Acid (H₃BO₃)

  • Sodium Potassium Tartrate (KNaC₄H₄O₆·4H₂O)

  • Nanodiamonds (5 nm average particle size)

  • Deionized water

  • Substrate material (e.g., copper or steel coupons)

  • Standard laboratory glassware and equipment

  • DC power supply

  • Magnetic stirrer and hotplate

  • pH meter

2. Bath Preparation (for 1 Liter):

  • Dissolve 240 g of Nickel Sulfate (NiSO₄·6H₂O) in 500 mL of deionized water with gentle heating and stirring.

  • In a separate beaker, dissolve 45 g of Nickel Chloride (NiCl₂·6H₂O) and 30 g of Boric Acid (H₃BO₃) in 200 mL of deionized water.

  • Add the second solution to the first solution with continuous stirring.

  • Dissolve 30 g of Sodium Potassium Tartrate in 100 mL of deionized water and add it to the main solution.

  • Disperse 0.05 g of nanodiamonds in 50 mL of deionized water using an ultrasonic bath for 30 minutes to ensure a stable suspension.

  • Add the nanodiamond suspension to the plating bath under vigorous stirring.

  • Add deionized water to bring the final volume to 1 Liter.

  • Adjust the pH of the solution to 4.5 using dilute sulfuric acid or sodium hydroxide.

  • Filter the solution before use to remove any undissolved particles.

3. Substrate Preparation:

  • Mechanically polish the substrate surface to a mirror finish.

  • Degrease the substrate by immersing it in an alkaline cleaning solution (e.g., 50 g/L NaOH at 60-80°C) for 5-10 minutes.

  • Rinse the substrate thoroughly with deionized water.

  • Activate the surface by dipping it in a 10% sulfuric acid solution for 30-60 seconds.

  • Rinse again with deionized water immediately before placing it in the electroplating bath.

4. Electroplating Procedure:

  • Heat the electroplating bath to the operating temperature of 50-60°C and maintain constant agitation using a magnetic stirrer to keep the nanodiamonds suspended.

  • Use a pure nickel anode. The anode-to-cathode surface area ratio should be approximately 2:1.

  • Immerse the prepared substrate (cathode) and the nickel anode into the bath.

  • Apply a constant cathodic current density of 2-4 A/dm².

  • Continue the electrodeposition for the desired time to achieve the target coating thickness (e.g., 30-60 minutes for a 10-20 µm coating).

  • After plating, remove the substrate, rinse it thoroughly with deionized water, and dry it.

5. Characterization of the Deposit:

  • Microhardness: Measure the Vickers microhardness of the coating using a microhardness tester.

  • Corrosion Resistance: Perform potentiodynamic polarization or electrochemical impedance spectroscopy (EIS) in a suitable corrosive medium (e.g., 3.5% NaCl solution) to determine the corrosion current density (Icorr) and corrosion potential (Ecorr).

  • Morphology: Examine the surface morphology and cross-section of the coating using Scanning Electron Microscopy (SEM).

Protocol 2: General Procedure for Evaluating the Effect of Tartrate Concentration in a Watts-Type Nickel Bath

This protocol outlines a general methodology to systematically study the influence of tartrate concentration on the properties of nickel electrodeposits.

1. Baseline Bath Composition (Watts Bath):

  • Nickel Sulfate (NiSO₄·6H₂O): 240 g/L

  • Nickel Chloride (NiCl₂·6H₂O): 45 g/L

  • Boric Acid (H₃BO₃): 30 g/L

2. Experimental Variables:

  • Sodium Potassium Tartrate Concentration: Prepare a series of baths with varying concentrations of sodium potassium tartrate (e.g., 0 g/L, 10 g/L, 20 g/L, 30 g/L, 40 g/L).

3. Constant Operating Parameters:

  • pH: 4.5

  • Temperature: 55°C

  • Cathode Current Density: 3 A/dm²

  • Agitation: Moderate, using a magnetic stirrer.

  • Anode: Pure nickel.

  • Substrate: As per Protocol 1.

4. Experimental Procedure:

  • Prepare the baseline Watts bath and divide it into equal volumes for each tartrate concentration to be tested.

  • Add the specified amount of sodium potassium tartrate to each bath and ensure it is fully dissolved.

  • Prepare a set of identical substrates as described in Protocol 1.

  • Perform electroplating on one substrate from each bath under the constant operating parameters for a fixed duration to ensure consistent coating thickness.

  • After plating, rinse and dry all samples.

  • Analyze the resulting deposits for:

    • Microhardness: Compare the HV values for each tartrate concentration.

    • Corrosion Resistance: Compare the Icorr and Ecorr values.

    • Internal Stress: Measure the internal stress using techniques like the bent strip method or X-ray diffraction.

    • Surface Morphology: Observe changes in the grain structure and surface topography using SEM.

Mandatory Visualizations

experimental_workflow cluster_prep Bath & Substrate Preparation cluster_plating Electroplating Process cluster_analysis Deposit Characterization bath_prep Bath Preparation (Ni Salts, Boric Acid, Tartrate, Nanodiamonds) electroplating Electrodeposition (Set Temp, Current Density, Agitation) bath_prep->electroplating sub_prep Substrate Preparation (Polishing, Degreasing, Activation) sub_prep->electroplating hardness Microhardness Testing electroplating->hardness corrosion Corrosion Analysis (EIS) electroplating->corrosion morphology Morphology (SEM) electroplating->morphology

Caption: Workflow for Nickel-Nanodiamond Composite Electroplating.

logical_relationship cluster_effects Effects on Deposit Properties tartrate Tartrate (Complexing Agent) ni_tartrate_complex [Ni-Tartrate] Complex tartrate->ni_tartrate_complex ni_ion Ni²⁺ Ions ni_ion->ni_tartrate_complex morphology Modified Morphology (Finer Grain) ni_tartrate_complex->morphology hardness Increased Hardness ni_tartrate_complex->hardness corrosion Improved Corrosion Resistance ni_tartrate_complex->corrosion

Caption: Role of Tartrate as a Complexing Agent in Nickel Electroplating.

References

Application Notes and Protocols: Synthesis of Nickel Ferrite (NiFe₂O₄) Powders from Nickel Tartrate Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel ferrite (NiFe₂O₄) nanoparticles are a class of spinel ferrites that have garnered significant interest due to their unique magnetic properties, chemical stability, and potential applications in various fields, including magnetic resonance imaging (MRI), drug delivery, and hyperthermia cancer therapy. The properties of these nanoparticles are highly dependent on their size, morphology, and crystallinity, which are in turn influenced by the synthesis method.

This document provides a detailed protocol for the synthesis of nickel ferrite powders using a nickel tartrate precursor method. This approach offers good control over the stoichiometry and can lead to the formation of homogenous, fine-particled powders. The protocol is based on a combination of tartaric acid-assisted co-precipitation and subsequent thermal decomposition principles.

Data Presentation

The following table summarizes typical characterization data for nickel ferrite nanoparticles synthesized via methods involving tartrate precursors and subsequent thermal treatment. The exact values can vary based on specific experimental conditions.

ParameterTypical Value RangeCharacterization Technique
Crystal StructureInverse Spinel (Fd3m space group)X-ray Diffraction (XRD)
Average Crystallite Size20 - 60 nmX-ray Diffraction (XRD) using Scherrer's formula
Particle MorphologySpherical / Nano-octahedralScanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)
Lattice Parameter8.32 - 8.34 ÅX-ray Diffraction (XRD)
Magnetic PropertiesFerromagnetic / SuperparamagneticVibrating Sample Magnetometer (VSM)
Saturation Magnetization (Ms)Increases with crystallinity/particle sizeVibrating Sample Magnetometer (VSM)

Experimental Protocols

This section details the step-by-step methodology for the synthesis of nickel ferrite powders using a this compound precursor.

Materials and Reagents
  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Distilled or deionized water

  • Ethanol

Equipment
  • Beakers and graduated cylinders

  • Magnetic stirrer with hot plate

  • pH meter

  • Centrifuge

  • Drying oven

  • Muffle furnace

Protocol: Synthesis of Nickel-Iron Tartrate Precursor
  • Solution Preparation:

    • Prepare a 0.4 M solution of Nickel(II) nitrate by dissolving the appropriate amount in distilled water.

    • Prepare a 0.8 M solution of Iron(III) nitrate by dissolving the appropriate amount in distilled water.

    • Prepare a 0.1 M solution of L-(+)-tartaric acid.[1]

  • Precursor Formation:

    • In a beaker, mix 10 mL of the 0.4 M Nickel(II) nitrate solution with 10 mL of the 0.8 M Iron(III) nitrate solution under constant stirring.[1]

    • To this mixture, slowly add 0.5 mL of the 0.1 M tartaric acid solution.[1]

    • The tartaric acid will chelate the metal ions, forming a mixed-metal tartrate complex in the solution.

  • Co-precipitation:

    • Adjust the pH of the solution to approximately 10 by slowly adding a 1 M solution of sodium hydroxide or ammonium hydroxide dropwise while continuously monitoring with a pH meter.[1] A precipitate of nickel-iron tartrate will form.

    • Continue stirring the mixture vigorously (e.g., 1000 rpm) for 2 hours at room temperature (25 °C) to ensure a complete reaction.[1]

  • Washing and Drying the Precursor:

    • Separate the precipitate from the solution by centrifugation.

    • Wash the precipitate several times with distilled water to remove any unreacted salts and impurities. Washing can be repeated with ethanol to facilitate drying.

    • Dry the obtained precursor powder in an oven at 80 °C for 2 hours.[1]

Protocol: Thermal Decomposition to Nickel Ferrite
  • Calcination:

    • Place the dried nickel-iron tartrate precursor powder in a ceramic crucible.

    • Transfer the crucible to a muffle furnace.

    • Heat the precursor in the furnace for 3 hours at a temperature of 650 °C.[1] The thermal decomposition of the tartrate complex will lead to the formation of nickel ferrite (NiFe₂O₄). The organic components will be burned off during this process.

  • Cooling and Collection:

    • After the calcination period, allow the furnace to cool down to room temperature naturally.

    • Carefully remove the crucible and collect the final nickel ferrite powder.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of nickel ferrite powders from a this compound precursor.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_decomposition Thermal Decomposition A Prepare Ni(NO₃)₂ and Fe(NO₃)₃ Solutions B Mix Metal Nitrate Solutions A->B C Add Tartaric Acid Solution B->C D Adjust pH to ~10 (Co-precipitation) C->D E Stir for 2 hours D->E F Centrifuge and Wash Precipitate E->F G Dry Precursor at 80°C F->G H Calcine Precursor at 650°C for 3 hours G->H I Cool to Room Temperature H->I J Final NiFe₂O₄ Powder I->J

Caption: Workflow for Nickel Ferrite Synthesis.

Logical Relationship of Synthesis Stages

This diagram outlines the logical progression from starting materials to the final product.

LogicalFlow Materials Starting Materials (Ni/Fe Nitrates, Tartaric Acid) Precursor Mixed Metal-Tartrate Precursor Materials->Precursor Co-precipitation Product Nickel Ferrite (NiFe₂O₄) Nanopowder Precursor->Product Thermal Decomposition

Caption: Synthesis Stages Relationship.

References

Application Notes and Protocols: Catalytic Activity of Tartrate-Modified Nickel in Enantioselective Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tartrate-modified nickel catalysts, particularly tartrate-modified Raney nickel (TMRNi), in enantioselective hydrogenation reactions. This heterogeneous catalytic system offers a cost-effective and efficient method for the synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Introduction

Tartrate-modified nickel catalysts are a class of heterogeneous catalysts renowned for their ability to induce enantioselectivity in the hydrogenation of prochiral substrates, most notably β-ketoesters. The modification of the nickel surface with an enantiopure chiral auxiliary, such as (R,R)- or (S,S)-tartaric acid, creates a chiral environment that directs the hydrogenation to favor the formation of one enantiomer over the other. This technology provides a valuable alternative to homogeneous catalysis, offering advantages in terms of catalyst separation, recovery, and recycling.

The catalytic surface of tartrate-modified Raney nickel is characterized by the presence of both metallic nickel (Ni⁰) and nickel ions (Ni²⁺) complexed with tartrate. It is proposed that the enantioselective hydrogenation occurs at the interface of these two species.

Data Presentation: Enantioselective Hydrogenation of β-Ketoesters

The following tables summarize the catalytic performance of tartrate-modified Raney nickel in the enantioselective hydrogenation of various β-ketoesters.

Table 1: Enantioselective Hydrogenation of Methyl Acetoacetate (MAA)

EntryCatalyst ModifierSolventTemperature (°C)Pressure (atm H₂)Conversion (%)Enantiomeric Excess (ee, %)Product Configuration
1(R,R)-Tartaric AcidTetrahydrofuran60100>9985(R)
2(R,R)-Tartaric AcidMethanol60100>9975(R)
3(S,S)-Tartaric AcidTetrahydrofuran60100>9984(S)
4(R,R)-Tartaric Acid/NaBrTetrahydrofuran60100>9992(R)

Table 2: Substrate Scope in Enantioselective Hydrogenation using (R,R)-Tartrate-Modified Raney Nickel

EntrySubstrateProductConversion (%)Enantiomeric Excess (ee, %)
1Ethyl acetoacetateEthyl (R)-3-hydroxybutanoate>9988
2Methyl benzoylacetateMethyl (R)-3-hydroxy-3-phenylpropanoate9872
3Ethyl benzoylacetateEthyl (R)-3-hydroxy-3-phenylpropanoate9775
42,4-Pentanedione(2R,4R)-2,4-Pentanediol95>95 (meso)

Experimental Protocols

Preparation of Tartrate-Modified Raney Nickel (TMRNi) Catalyst

This protocol describes the preparation of TMRNi from a commercial Raney nickel alloy.

Materials:

  • Raney nickel-aluminum alloy (50% Ni)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • (R,R)-Tartaric acid

  • Sodium bromide (NaBr, optional co-modifier)

  • Ethanol

Procedure:

  • Leaching of Aluminum: In a fume hood, slowly add 10 g of Raney nickel-aluminum alloy to a solution of 20 g of NaOH in 100 mL of deionized water at 50°C with gentle stirring. Caution: This reaction is highly exothermic and produces flammable hydrogen gas.

  • After the initial vigorous reaction subsides, maintain the temperature at 80°C for 2 hours to ensure complete leaching of the aluminum.

  • Allow the catalyst to settle, then carefully decant the supernatant.

  • Wash the catalyst repeatedly with deionized water until the washings are neutral (pH ~7).

  • Modification: Prepare a 1% (w/v) solution of (R,R)-tartaric acid in deionized water. For co-modification, also dissolve NaBr to a concentration of 1% (w/v).

  • Adjust the pH of the tartaric acid solution to 3.2 with a dilute NaOH solution.

  • Immerse the freshly prepared Raney nickel catalyst in the tartaric acid solution at 80°C for 1 hour with occasional stirring.

  • Decant the modifying solution and wash the catalyst three times with deionized water, followed by three washes with ethanol.

  • Store the prepared TMRNi catalyst under ethanol in a sealed container.

General Protocol for Enantioselective Hydrogenation of a β-Ketoester

This protocol outlines a general procedure for the hydrogenation of a β-ketoester using the prepared TMRNi catalyst.

Materials:

  • Tartrate-modified Raney nickel (TMRNi) catalyst

  • β-Ketoester (e.g., methyl acetoacetate)

  • Solvent (e.g., tetrahydrofuran)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure autoclave, add the β-ketoester (10 mmol) and the solvent (50 mL).

  • Under a stream of inert gas (e.g., argon or nitrogen), carefully add the TMRNi catalyst (approximately 1 g, stored under ethanol).

  • Seal the autoclave and purge it with hydrogen gas three times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) with stirring.

  • Monitor the reaction progress by measuring the hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed with the solvent and reused.

  • Analyze the crude product for conversion and enantiomeric excess using appropriate analytical techniques (e.g., gas chromatography or chiral HPLC).

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_hydro Hydrogenation Reaction prep1 Leaching of Ni-Al Alloy with NaOH prep2 Washing to Neutral pH prep1->prep2 prep3 Modification with (R,R)-Tartaric Acid (pH 3.2, 80°C) prep2->prep3 prep4 Washing and Storage under Ethanol prep3->prep4 hydro1 Charge Autoclave with Substrate, Solvent, and Catalyst prep4->hydro1 TMRNi Catalyst hydro2 Purge with H₂ hydro1->hydro2 hydro3 Pressurize and Heat hydro2->hydro3 hydro4 Reaction Monitoring (H₂ uptake) hydro3->hydro4 hydro5 Work-up and Analysis hydro4->hydro5

Caption: Experimental workflow for the preparation of tartrate-modified Raney nickel and its use in hydrogenation.

Catalytic_Cycle catalyst Ni(0) - Tartrate-Ni(II) Complex node1 H-Ni(0) - Tartrate-Ni(II) catalyst->node1 Hydrogenated Catalyst H2 H₂ H2->catalyst Adsorption and Activation substrate β-Ketoester substrate->node1 Coordination product Chiral β-Hydroxyester node2 Product-Catalyst Complex node1->node2 Diastereoselective Hydride Transfer node2->catalyst node2->product Product Desorption

Caption: Proposed simplified catalytic cycle for enantioselective hydrogenation over a tartrate-modified nickel catalyst.

Troubleshooting & Optimization

Technical Support Center: Optimizing Particle Size in Nickel Tartrate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing particle size during nickel tartrate precipitation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size of this compound precipitates?

A1: The particle size of this compound precipitates is primarily influenced by several key experimental parameters:

  • pH of the reaction solution: The pH level has a significant impact on nucleation and growth kinetics.[1][2]

  • Temperature: Temperature affects the solubility of reactants and the rate of reaction.[1][3]

  • Concentration of reactants: The concentration of nickel ions and tartrate ions can influence the rate of nucleation versus particle growth.[4]

  • Mixing speed and method: The rate and method of agitation affect the homogeneity of the solution and the diffusion of reactants.[5]

  • Presence of additives or impurities: Additives like surfactants or impurities can alter the surface energy and growth of particles.[6][7]

Q2: How does pH specifically affect the particle size of nickel precipitates?

A2: The pH of the solution is a critical factor. Generally, as the pH value increases, the reaction time also tends to increase, while the reaction temperature and crystallite size decrease.[1] For instance, in polyol synthesis of nickel nanoparticles, increasing the pH from 6.5 to 10.5 resulted in a decrease in crystallite size from 38 nm to 13 nm.[1] A high pH can sometimes lead to the precipitation of nickel hydroxide (Ni(OH)₂), which can contaminate the desired this compound product and affect particle characteristics.[6][8]

Q3: What is the expected morphology of this compound particles?

A3: Under specific synthesis conditions, this compound can form flower-like microparticles. These structures are typically composed of many corrugated nanowafers.[9]

Troubleshooting Guide

Issue 1: The resulting this compound particles are too small or have a wide size distribution.

Possible Cause Troubleshooting Step
High Nucleation Rate: The rate of new particle formation (nucleation) is significantly faster than the rate of existing particle growth.1. Decrease Reactant Concentration: Lowering the concentration of nickel and tartrate solutions can favor particle growth over nucleation.[4]2. Optimize pH: Adjust the pH of the reaction medium. A systematic study of pH effects is recommended to find the optimal range for your desired size.[1]3. Control Temperature: Lowering the reaction temperature can slow down the reaction kinetics, potentially allowing for more controlled particle growth.[1]
Inefficient Mixing: Poor mixing can lead to localized areas of high supersaturation, causing rapid nucleation and a broad particle size distribution.1. Adjust Stirring Speed: Experiment with different stirring speeds to ensure a homogeneous reaction environment.[5]2. Standardize Reagent Addition: Add the precipitating agent at a slow, controlled rate to the nickel salt solution under vigorous stirring.

Issue 2: The precipitate appears cloudy, or the particles are agglomerated.

Possible Cause Troubleshooting Step
Incorrect pH: A pH level that is too high can cause the rapid precipitation of very fine particles or the co-precipitation of nickel hydroxide, leading to a cloudy appearance.[6][7]1. Verify and Adjust pH: Accurately measure and adjust the pH of the reaction solution before and during precipitation. Ensure your pH meter is properly calibrated.[7]2. Buffer the Solution: Consider using a suitable buffer system to maintain a stable pH throughout the experiment.
Presence of Contaminants: Impurities from glassware, water, or reagents can act as nucleation sites or cause unwanted side reactions.[7]1. Use High-Purity Reagents and Water: Ensure all chemicals are of an appropriate grade and use deionized or distilled water.2. Thoroughly Clean Glassware: All glassware should be meticulously cleaned to remove any potential contaminants.
High Reactant Concentration: Very high concentrations can lead to uncontrolled precipitation and agglomeration.1. Reduce Reactant Concentrations: Perform the precipitation with more dilute solutions of nickel and tartrate.[4]

Issue 3: The precipitation process is too slow or does not yield the expected amount of product.

Possible Cause Troubleshooting Step
Suboptimal Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics.1. Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture while monitoring the precipitation. A temperature of around 55°C has been used for nickel hydroxide precipitation.[3]
Incorrect pH: A pH that is too low can increase the solubility of this compound, leading to incomplete precipitation.1. Increase Solution pH: Carefully increase the pH of the solution to decrease the solubility of the this compound and promote precipitation.

Quantitative Data Summary

The following table summarizes the effect of pH on the particle size and reaction temperature for nickel nanoparticle synthesis, which provides insight into the general behavior of nickel precipitation.

pHReaction Temperature (°C)Crystallite Size (nm)
6.519238
10.515413
11.0Not specified~5
(Data adapted from a study on pH-controlled particle size tuning of nanocrystalline nickel)[1]

Experimental Protocols

General Protocol for this compound Precipitation

This protocol outlines a general method for the precipitation of this compound. Researchers should optimize the specific parameters (concentrations, temperature, pH, etc.) to achieve the desired particle size.

Materials:

  • Nickel(II) salt solution (e.g., nickel nitrate or nickel sulfate)

  • Tartaric acid or a soluble tartrate salt (e.g., potassium sodium tartrate) solution

  • pH adjusting solution (e.g., dilute NaOH or NH₄OH)

  • Deionized water

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • pH meter

  • Temperature controller/hot plate

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions: Prepare aqueous solutions of the nickel salt and the tartrate source at the desired concentrations.

  • Reaction Setup: Place the nickel salt solution in the reaction vessel equipped with a magnetic stir bar. Begin stirring at a consistent rate.

  • Temperature and pH Adjustment: Heat the nickel solution to the desired reaction temperature.[3] Adjust the initial pH of the nickel solution if necessary.

  • Precipitation: Slowly add the tartrate solution to the stirred nickel solution. The addition rate should be controlled to maintain a steady state of supersaturation.

  • pH Control: Monitor the pH of the reaction mixture continuously and add the pH adjusting solution dropwise to maintain the target pH.[3] A stable pH is crucial for uniform particle formation.

  • Aging: After the complete addition of the tartrate solution, allow the mixture to stir at the set temperature and pH for a specific period (aging) to allow the particles to grow and stabilize.

  • Filtration and Washing: Once the aging process is complete, filter the precipitate using the filtration apparatus. Wash the collected precipitate several times with deionized water to remove any soluble impurities.

  • Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 100°C) until a constant weight is achieved.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing prep_Ni Prepare Nickel Salt Solution setup Setup Reaction Vessel (Stirring) prep_Ni->setup prep_Tartrate Prepare Tartrate Solution precipitate Slowly Add Tartrate Solution prep_Tartrate->precipitate heat_pH Set Temperature & Initial pH setup->heat_pH heat_pH->precipitate control_pH Monitor & Control pH precipitate->control_pH aging Age Precipitate control_pH->aging filter Filter Precipitate aging->filter wash Wash with Deionized Water filter->wash dry Dry in Oven wash->dry

Caption: Workflow for this compound precipitation.

Parameter_Relationships particle_size Particle Size pH pH nucleation Nucleation Rate pH->nucleation affects growth Growth Rate pH->growth affects temp Temperature temp->nucleation affects temp->growth affects concentration Reactant Concentration concentration->nucleation affects mixing Mixing Speed mixing->growth affects nucleation->particle_size inversely affects growth->particle_size directly affects

Caption: Factors influencing particle size.

References

Technical Support Center: Morphology Control of Nickel Tartrate Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the morphology of nickel tartrate crystals. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to assist in achieving desired crystal characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the morphology of this compound crystals?

A1: The primary factors that control the morphology of this compound crystals are pH, temperature, the solvent system (such as ethanol-water mixtures), and the presence of capping agents or modifiers like polyvinylpyrrolidone (PVP).[1][2] Each of these parameters can significantly alter the nucleation and growth process, leading to different crystal shapes and sizes.

Q2: What is the role of a capping agent like PVP in the synthesis of this compound crystals?

A2: A capping agent, such as polyvinylpyrrolidone (PVP), adsorbs to the surface of the growing crystals. This can inhibit growth on certain crystal faces, thereby directing the overall shape of the crystal. It also helps to prevent the aggregation of individual crystals, leading to a more uniform and well-dispersed product.[1]

Q3: How does the solvent system, such as an ethanol-water mixture, affect crystal growth?

A3: The solvent system influences the solubility of the nickel and tartrate ions, which in turn affects the rate of precipitation and crystal growth. An ethanol-water mixture, for example, can be used to control the supersaturation of the solution, a key parameter in determining the final crystal morphology.[2]

Q4: What is a common precursor for synthesizing this compound?

A4: this compound is typically synthesized by reacting a soluble nickel(II) salt, such as nickel chloride (NiCl₂), nickel sulfate (NiSO₄), or nickel nitrate (Ni(NO₃)₂), with tartaric acid or a salt of tartaric acid.[1][3]

Q5: For what applications is this compound used as a precursor?

A5: this compound is a versatile precursor for the synthesis of various advanced nanomaterials. It can be thermally decomposed to produce nickel oxide (NiO) and metallic nickel nanostructures, as well as Ni/NiO core/shell nanoparticles, which have applications in catalysis and electronics.[1]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound crystals.

Problem Probable Cause(s) Recommended Solution(s)
Formation of an amorphous precipitate instead of crystals 1. The rate of precipitation is too high due to excessive supersaturation. 2. The pH of the solution is not optimal for crystallization. 3. The temperature is too low, hindering crystal lattice formation.1. Slow down the addition of the precipitating agent. Consider using a more dilute solution. 2. Carefully adjust the pH of the reaction mixture. A neutral pH of 7.0 has been shown to be effective for crystalline structures.[2] 3. Increase the reaction temperature. A temperature of 50°C has been used successfully.[2]
Crystals are highly aggregated 1. Absence or insufficient concentration of a capping agent. 2. High concentration of reactants leading to rapid nucleation and aggregation.1. Introduce a capping agent like PVP to the reaction mixture. 2. Reduce the concentration of the nickel salt and tartaric acid solutions.
Incorrect or undesired crystal morphology (e.g., irregular particles instead of flower-like structures) 1. The pH of the solution is not at the target value for the desired morphology. 2. The ratio of solvents in a mixed-solvent system is incorrect. 3. Inadequate mixing, leading to localized variations in concentration and pH.1. Precisely control the pH of the reaction. For flower-like morphologies, a pH of 7.0 is recommended.[2] 2. Optimize the ratio of ethanol to water in the solvent system. A 3:1 ethanol to water ratio has been used for flower-like particles.[2] 3. Ensure continuous and vigorous stirring throughout the reaction.
Low product yield 1. Incomplete precipitation due to suboptimal pH or temperature. 2. Loss of product during washing and filtration steps.1. Ensure the pH and temperature are maintained at the optimal levels for the duration of the reaction. 2. Use a fine filter paper or a centrifuge to recover the product. Wash with a solvent in which the product has low solubility.
Poor adhesion of the coating (in electroplating applications) 1. Incomplete pretreatment of the substrate. 2. The temperature or pH of the plating bath is outside the optimal range.1. Ensure thorough cleaning and activation of the substrate before plating. 2. Adjust the temperature and pH of the bath to the recommended process specifications.
Roughness or pitting in the crystal coating 1. Presence of solid impurities in the plating solution. 2. Excessive localized overheating. 3. Lack of proper agitation.1. Filter the plating solution to remove any suspended particles. 2. Ensure uniform heating of the solution. 3. Provide adequate agitation to maintain a homogeneous solution and remove any gas bubbles from the crystal surface.

Data Presentation

The following table summarizes the experimental parameters for the synthesis of a specific this compound morphology.

MorphologyNickel SaltTartaric Acid SourceSolvent System (v/v)pHTemperature (°C)Capping AgentResulting Morphology Details
Flower-like ParticlesNiCl₂·6H₂OC₄H₆O₆ (Tartaric Acid)Ethanol:Water (3:1)7.050PVPFlower-like particles with a diameter of approximately 40 µm, composed of nanowafers about 0.1 µm in thickness.[2]

Experimental Protocols

Protocol for the Synthesis of Flower-Like this compound Particles

This protocol is adapted from a method demonstrated to produce flower-like this compound microstructures.[2]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Tartaric acid (C₄H₆O₆)

  • Polyvinylpyrrolidone (PVP)

  • Ethanol (C₂H₆O)

  • Ammonia solution (NH₃·H₂O)

  • Deionized water

Procedure:

  • Preparation of Reactant Solutions:

    • Solution A: Dissolve 1.19 g of NiCl₂·6H₂O in 75 ml of ethanol.

    • Solution B: Dissolve 0.79 g of tartaric acid and 0.06 g of PVP in 25 ml of deionized water.

  • Reaction Setup:

    • Heat Solution B to 50°C.

    • Place Solution A in a reaction vessel equipped with a magnetic stirrer and maintain continuous stirring.

  • Precipitation:

    • Slowly add the heated Solution B to Solution A under continuous stirring.

    • Adjust the pH of the resulting mixture to 7.0 by the dropwise addition of ammonia solution.

  • Crystallization and Aging:

    • Maintain the reaction mixture at 50°C with continuous stirring for a designated period to allow for crystal growth and aging.

  • Product Recovery:

    • Allow the precipitate to settle.

    • Separate the solid product by filtration or centrifugation.

    • Wash the collected solid several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) until a constant weight is achieved.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Solution Preparation cluster_reaction Reaction & Crystallization cluster_recovery Product Recovery prep_Ni Prepare NiCl₂ Solution in Ethanol mix Mix Solutions (50°C, Stirring) prep_Ni->mix prep_TA Prepare Tartaric Acid & PVP Solution in Water prep_TA->mix adjust_pH Adjust pH to 7.0 with Ammonia mix->adjust_pH aging Aging adjust_pH->aging filter Filtration / Centrifugation aging->filter wash Wash with Water & Ethanol filter->wash dry Drying wash->dry end End dry->end start Start start->prep_Ni start->prep_TA G cluster_params Controlling Parameters morphology Final Crystal Morphology (e.g., Flower-like, Nanowafers) pH pH pH->morphology temp Temperature temp->morphology solvent Solvent Ratio (Ethanol:Water) solvent->morphology capping Capping Agent (e.g., PVP) capping->morphology

References

preventing agglomeration in nickel tartrate nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of nickel tartrate nanoparticles, with a primary focus on preventing agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of agglomeration in this compound nanoparticle synthesis?

A1: Agglomeration in this compound nanoparticle synthesis is often attributed to several factors:

  • High Reactant Concentration: Rapid formation of a large number of nuclei can lead to uncontrolled growth and aggregation.

  • Inadequate Stirring: Insufficient mixing results in localized areas of high supersaturation, promoting particle fusion.

  • Inappropriate pH: The pH of the reaction medium significantly influences the surface charge of the nanoparticles, affecting their stability. At the isoelectric point, the surface charge is neutral, leading to strong van der Waals attractions and subsequent agglomeration.[1][2][3][4]

  • Suboptimal Temperature: Temperature affects reaction kinetics and the solubility of precursors. Fluctuations or improper temperature control can lead to non-uniform nucleation and growth.

  • Absence or In-effective Capping Agent: Capping agents are crucial for stabilizing nanoparticles by providing steric or electrostatic repulsion, thus preventing them from coming into close contact and agglomerating.[5][6][7][8][9]

Q2: How can I visually identify if my this compound nanoparticles have agglomerated?

A2: Visual inspection can offer initial clues. A well-dispersed nanoparticle solution should appear clear or translucent with a uniform color. Agglomerated particles, on the other hand, will often cause the solution to become cloudy or turbid. Over time, visible precipitates or sediment at the bottom of the reaction vessel are strong indicators of significant agglomeration. However, for definitive confirmation, characterization techniques such as Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), or Transmission Electron Microscopy (TEM) are necessary.

Q3: What is the role of a capping agent and which ones are suitable for this compound nanoparticle synthesis?

A3: Capping agents are molecules that adsorb to the surface of nanoparticles during their synthesis, preventing overgrowth and aggregation.[5][7][8][9] They provide a protective layer that can be either electrostatically charged or sterically bulky, creating repulsive forces between particles. For this compound nanoparticles, potential capping agents could include:

  • Polymers: Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG) are commonly used steric stabilizers.

  • Surfactants: Cationic surfactants like Cetyltrimethylammonium bromide (CTAB) or anionic surfactants like Sodium dodecyl sulfate (SDS) can provide electrostatic stabilization.[10]

  • Small Molecules: Citric acid or tartaric acid itself (in excess) can act as capping agents, as their carboxylate groups can bind to the nickel ions on the nanoparticle surface.

Q4: Can sonication be used to break up agglomerates after synthesis?

A4: Yes, sonication is a widely used technique to disperse agglomerated nanoparticles.[11][12][13][14][15] Probe sonication is generally more effective than bath sonication for breaking up agglomerates due to the higher energy input.[14] However, it's important to note that sonication primarily breaks up "soft" agglomerates held together by weak van der Waals forces. "Hard" agglomerates, formed due to sintering or strong chemical bonds, may be more resistant to dispersion by sonication. It is always preferable to prevent agglomeration during synthesis rather than trying to reverse it afterward.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound nanoparticle synthesis experiments.

Issue Potential Cause Troubleshooting Steps
Immediate precipitation of a bulk, non-nanosized solid upon mixing reactants. 1. Reactant concentrations are too high. 2. pH is at the isoelectric point. 3. Ineffective or no capping agent. 1. Decrease the initial concentrations of the nickel salt and tartaric acid solutions.2. Adjust the pH of the reaction mixture away from the isoelectric point. For metal tartrates, this often means working in a slightly acidic or basic medium.3. Introduce a suitable capping agent (e.g., PVP, CTAB) into the reaction mixture before initiating the reaction.
The solution becomes cloudy during the reaction, and particles settle out over time. 1. Slow, uncontrolled particle growth and aggregation. 2. Inadequate stirring. 3. Temperature fluctuations. 1. Optimize the addition rate of the reducing or precipitating agent to control the nucleation and growth phases.2. Increase the stirring speed to ensure homogeneous mixing of reactants.3. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor) to maintain a constant and uniform temperature throughout the synthesis.
TEM/SEM images show large, irregular-shaped particles or clusters of smaller particles. 1. Ostwald ripening (growth of larger particles at the expense of smaller ones). 2. Insufficient capping agent concentration. 3. Drying-induced agglomeration during sample preparation for microscopy. 1. Shorten the reaction time or decrease the reaction temperature to limit the effects of Ostwald ripening.2. Increase the concentration of the capping agent to ensure complete surface coverage of the nanoparticles.3. For TEM/SEM sample preparation, dilute the nanoparticle suspension significantly before drop-casting onto the grid. Consider using a solvent with a lower surface tension to promote better dispersion upon drying.
DLS results show a high polydispersity index (PDI) and a large hydrodynamic diameter. 1. Presence of a wide range of particle sizes and agglomerates. 2. Poor colloidal stability. 1. Review and optimize all synthesis parameters (reactant concentration, pH, temperature, stirring rate, capping agent).2. After synthesis, consider a post-synthesis purification step like centrifugation to remove larger particles and agglomerates. The supernatant should contain the smaller, more monodisperse nanoparticles.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative effects of key synthesis parameters on the final this compound nanoparticle characteristics. Note: This data is based on general principles of nanoparticle synthesis and may require optimization for your specific system.

ParameterLow ValueModerate ValueHigh ValueEffect on Agglomeration
Nickel Salt Conc. (mM) 1-1010-50>50Increases with concentration
Tartaric Acid Conc. (mM) 1-1010-50>50Can decrease then increase
pH 3-56-89-11High at isoelectric point
Temperature (°C) 20-4040-60>60Generally increases
Stirring Rate (RPM) <200200-500>500Decreases with rate
Capping Agent Conc. (wt%) <0.10.1-1.0>1.0Decreases with concentration

Detailed Experimental Protocol: Synthesis of Monodisperse this compound Nanoparticles

This protocol provides a starting point for the synthesis of this compound nanoparticles with a focus on minimizing agglomeration.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Ammonia solution (NH₄OH, 28-30%)

  • Polyvinylpyrrolidone (PVP, MW 40,000)

  • Ethanol (99.5%)

  • Deionized (DI) water

Procedure:

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve 0.237 g of NiCl₂·6H₂O in 50 mL of DI water to obtain a 0.02 M solution.

    • Solution B: Dissolve 0.150 g of L-(+)-tartaric acid and 0.5 g of PVP in 50 mL of a 1:1 (v/v) ethanol/DI water mixture. Stir until fully dissolved.

  • Reaction Setup:

    • Place Solution B in a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.

    • Place the flask in a temperature-controlled water bath set to 50°C.

    • Begin stirring Solution B at 400 RPM.

  • Initiation of Reaction:

    • Slowly add Solution A to the dropping funnel.

    • Add Solution A dropwise to the vigorously stirred Solution B over a period of 30 minutes.

  • pH Adjustment and Particle Growth:

    • After the complete addition of Solution A, slowly add ammonia solution dropwise to adjust the pH of the mixture to approximately 8-9. Monitor the pH using a calibrated pH meter.

    • Allow the reaction to proceed for 2 hours at 50°C with continuous stirring.

  • Purification:

    • After the reaction is complete, cool the colloidal suspension to room temperature.

    • Transfer the suspension to centrifuge tubes and centrifuge at 8000 RPM for 20 minutes to collect the nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticle pellet in a 1:1 ethanol/DI water solution with the aid of bath sonication for 10 minutes.

    • Repeat the centrifugation and re-dispersion steps three times to remove unreacted precursors and excess capping agent.

  • Storage:

    • After the final wash, re-disperse the purified this compound nanoparticles in ethanol or DI water for storage. Store at 4°C to enhance long-term stability.

Visualizations

Troubleshooting_Workflow Troubleshooting Agglomeration in Nanoparticle Synthesis start Agglomeration Observed check_synthesis Review Synthesis Parameters start->check_synthesis reactant_conc Reactant Concentration Too High? check_synthesis->reactant_conc ph_check pH at Isoelectric Point? reactant_conc->ph_check No decrease_conc Decrease Reactant Concentration reactant_conc->decrease_conc Yes stirring_check Inadequate Stirring? ph_check->stirring_check No adjust_ph Adjust pH ph_check->adjust_ph Yes temp_check Incorrect Temperature? stirring_check->temp_check No increase_stirring Increase Stirring Rate stirring_check->increase_stirring Yes capping_agent_check Capping Agent Issue? temp_check->capping_agent_check No control_temp Optimize and Control Temperature temp_check->control_temp Yes optimize_capping Optimize Capping Agent Type/Concentration capping_agent_check->optimize_capping Yes re_synthesize Re-synthesize and Characterize capping_agent_check->re_synthesize No decrease_conc->re_synthesize adjust_ph->re_synthesize increase_stirring->re_synthesize control_temp->re_synthesize optimize_capping->re_synthesize end Monodisperse Nanoparticles Achieved re_synthesize->end

Caption: A flowchart for troubleshooting agglomeration issues.

Experimental_Workflow Experimental Workflow for this compound Nanoparticle Synthesis prep_solutions Prepare Precursor Solutions (NiCl₂ and Tartaric Acid/PVP) reaction_setup Set up Reaction Vessel (50°C, 400 RPM) prep_solutions->reaction_setup addition Dropwise Addition of NiCl₂ Solution reaction_setup->addition ph_adjustment Adjust pH to 8-9 with Ammonia addition->ph_adjustment reaction React for 2 hours ph_adjustment->reaction cooling Cool to Room Temperature reaction->cooling centrifugation Centrifuge to Collect Nanoparticles cooling->centrifugation washing Wash and Re-disperse (x3) centrifugation->washing storage Store in Ethanol/DI Water at 4°C washing->storage characterization Characterize (TEM, DLS, etc.) storage->characterization

Caption: A workflow for this compound nanoparticle synthesis.

References

influence of temperature on nickel tartrate synthesis kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nickel Tartrate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The following sections address common issues encountered during experimentation, with a focus on the influence of temperature on synthesis kinetics.

Troubleshooting Guides

This section is designed to help users identify and resolve common problems during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Formation - Incorrect pH: The pH of the reaction medium is critical for the precipitation of this compound.[1] - Low Temperature: Lower temperatures can decrease the reaction rate, leading to slow or incomplete precipitation. - Insufficient Reactant Concentration: The concentration of nickel salts and tartaric acid or tartrate salts may be too low.[1] - Inappropriate Solvent: The solubility of this compound can be influenced by the solvent system used.- Adjust the pH of the solution. The optimal pH can be system-dependent. - Increase the reaction temperature in increments (e.g., 10°C) to enhance the reaction kinetics. - Increase the concentration of one or both reactants. - If using a mixed solvent system (e.g., ethanol-water), adjust the ratio to decrease the solubility of the product.[1]
Precipitate Redissolves - Change in pH: A shift in pH during or after the reaction can lead to the redissolution of the precipitate. - Excessive Temperature: While higher temperatures increase the reaction rate, excessively high temperatures might increase the solubility of this compound in some solvent systems.- Monitor and maintain a stable pH throughout the reaction and washing steps. - Optimize the reaction temperature. Avoid excessively high temperatures once the precipitate has formed.
Inconsistent Crystal Size or Morphology - Fluctuating Temperature: Inconsistent temperature control can lead to variations in nucleation and crystal growth rates. - Rate of Reagent Addition: Rapid addition of reagents can lead to rapid nucleation and the formation of small, irregular particles.[1] - Inadequate Mixing: Poor stirring can result in localized areas of high supersaturation, leading to non-uniform crystal growth.- Maintain a constant and uniform temperature throughout the synthesis. - Add the precipitating agent slowly and at a constant rate. - Ensure vigorous and consistent stirring of the reaction mixture.
Impure Product - Co-precipitation of Unreacted Reagents: If the washing step is inadequate, unreacted nickel salts or tartaric acid may be present in the final product. - Formation of Side Products: The reaction conditions (pH, temperature) may favor the formation of other nickel compounds.- Wash the precipitate thoroughly with a suitable solvent (e.g., deionized water, ethanol) to remove any unreacted starting materials. - Carefully control the reaction parameters to minimize the formation of byproducts. Characterize the product using techniques like FTIR or XRD to confirm its identity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of this compound synthesis?

A1: In general, increasing the reaction temperature increases the rate of this compound synthesis. Higher temperatures provide the necessary activation energy for the reaction to proceed faster. However, the optimal temperature will depend on the specific reaction conditions, including the solvent system and the desired product characteristics.

Q2: How can I determine the activation energy for my this compound synthesis?

A2: To determine the activation energy, you can perform the synthesis at different temperatures while keeping all other parameters constant. By measuring the reaction rate at each temperature, you can create an Arrhenius plot (a plot of the natural logarithm of the rate constant versus the inverse of the temperature). The activation energy can then be calculated from the slope of this plot.

Q3: Can temperature affect the yield of this compound?

A3: Yes, temperature can influence the yield. An increase in temperature can lead to a higher yield by accelerating the reaction rate and ensuring more complete precipitation. However, at very high temperatures, the solubility of this compound might increase, potentially leading to a decrease in the isolated yield.

Q4: What is a typical experimental protocol for synthesizing this compound?

A4: A common method for synthesizing this compound is through a solution-based precipitation reaction.[1] A detailed experimental protocol is provided in the following section.

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a general procedure for the synthesis of this compound. Researchers should optimize the parameters based on their specific requirements.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)[1]

  • L-tartaric acid (C₄H₆O₆)[1]

  • Ammonia solution (NH₃·H₂O) or Sodium hydroxide (NaOH) for pH adjustment

  • Ethanol

  • Deionized water

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a specific amount of the nickel salt in a mixture of deionized water and ethanol.

    • In a separate beaker, dissolve a stoichiometric amount of L-tartaric acid in a similar solvent mixture.

  • Reaction Setup:

    • Place the nickel salt solution in a reaction vessel equipped with a magnetic stirrer and a temperature controller.

  • Initiate Precipitation:

    • While stirring, slowly add the tartaric acid solution to the nickel salt solution.

    • Adjust the pH of the mixture dropwise using an ammonia solution or NaOH to initiate precipitation.

  • Control Temperature:

    • Maintain the desired reaction temperature (e.g., room temperature, 40°C, 60°C) for a specific duration to allow for crystal growth.

  • Isolate and Wash the Product:

    • After the reaction is complete, collect the precipitate by filtration.

    • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted ions and organic residues.

  • Drying:

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and the influence of temperature on the reaction kinetics.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing prep_ni Prepare Nickel Salt Solution mix Mix Solutions prep_ni->mix prep_ta Prepare Tartaric Acid Solution prep_ta->mix ph_adjust Adjust pH mix->ph_adjust temp_control Control Temperature ph_adjust->temp_control filter Filter Precipitate temp_control->filter wash Wash Precipitate filter->wash dry Dry Product wash->dry product Final this compound Product dry->product

Caption: A flowchart of the this compound synthesis process.

G Influence of Temperature on Reaction Rate cluster_low_temp Low Temperature cluster_high_temp High Temperature temp Temperature low_ke Lower Kinetic Energy temp->low_ke high_ke Higher Kinetic Energy temp->high_ke low_collision Fewer Effective Collisions low_ke->low_collision low_rate Slower Reaction Rate low_collision->low_rate high_collision More Effective Collisions high_ke->high_collision high_rate Faster Reaction Rate high_collision->high_rate

Caption: Relationship between temperature and reaction kinetics.

References

Technical Support Center: Synthesis and Purification of Nickel Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized nickel tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through a precipitation reaction.[1][2][3] This involves mixing an aqueous solution of a soluble nickel(II) salt, such as nickel sulfate (NiSO₄), nickel chloride (NiCl₂), or nickel nitrate (Ni(NO₃)₂), with a solution of tartaric acid (C₄H₆O₆) or a salt of tartaric acid, like sodium tartrate or potassium tartrate.[3][4] The reaction conditions, such as pH, temperature, and solvent, can be adjusted to optimize the yield and purity of the this compound precipitate.[4]

Q2: What are the common impurities in synthesized this compound?

A2: Common impurities can include unreacted starting materials (nickel salts and tartaric acid), co-precipitated nickel hydroxide (Ni(OH)₂), especially at higher pH values, and other metal ions present in the starting materials.[5][6] The final product can also be a hydrate, so the water content might vary.[1][4]

Q3: How can I confirm the purity of my synthesized this compound?

A3: Several analytical techniques can be used to assess the purity of your product:

  • Infrared (IR) Spectroscopy: To confirm the presence of the tartrate ligand and the absence of unreacted starting materials.[1][2]

  • Thermogravimetric Analysis (TGA): To determine the water of hydration and the thermal decomposition profile of the compound.[1][2]

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the product.[1]

  • Elemental Analysis: To determine the precise molar ratio of nickel to tartrate.[1][2]

Q4: What is the effect of pH on the synthesis of this compound?

A4: The pH of the reaction mixture is a critical parameter. The speciation of tartrate is pH-dependent, which in turn affects the formation of the this compound complex.[3][4] Adjusting the pH is often necessary to optimize the precipitation of the desired this compound species and to prevent the co-precipitation of nickel hydroxide, which tends to form at higher pH values.[5][6] Some studies have shown successful synthesis at pH values around 4.0 to 7.0.[1][2]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low Yield of Precipitate Incorrect stoichiometry of reactants.Ensure the correct molar ratios of the nickel salt and tartaric acid are used. A slight excess of tartaric acid may be beneficial.
pH is not optimal for precipitation.Adjust the pH of the solution. The optimal pH can vary depending on the specific reactants and conditions, but a range of 4-7 is often a good starting point.[1][2]
The product is too soluble in the chosen solvent.If using a mixed solvent system (e.g., ethanol-water), increasing the proportion of the less polar solvent (ethanol) can decrease the solubility of the product and improve the yield.[2]
Precipitate is Gelatinous or Difficult to Filter Rapid precipitation leading to the formation of very small particles or an amorphous solid.Slow down the rate of addition of the precipitating agent while vigorously stirring. Also, consider carrying out the precipitation at a slightly elevated temperature.
Co-precipitation of nickel hydroxide.Carefully control the pH to avoid values that are too high (basic). Maintain the pH in the acidic to neutral range.[5]
Product is Contaminated with Unreacted Starting Materials Incomplete reaction or insufficient washing.Ensure the reaction goes to completion by allowing sufficient time and proper stirring. Thoroughly wash the precipitate with deionized water, and then potentially with a solvent in which the impurities are soluble but the product is not (e.g., ethanol).
Final Product has a Pale Green or Bluish-Green Color Instead of the Expected Green Presence of excess hydrated nickel(II) ions from the starting salt.Thoroughly wash the precipitate to remove any remaining nickel salt solution.
Formation of a different hydrate of this compound.The color can be dependent on the degree of hydration.[4] Characterize the product using TGA to determine the water content.
Inconsistent Results Between Batches Variation in reaction parameters.Strictly control reaction parameters such as temperature, pH, rate of addition of reagents, and stirring speed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Precipitation

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • L-(+)-Tartaric acid (C₄H₆O₆)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a specific amount of NiSO₄·6H₂O in deionized water to create a nickel sulfate solution (e.g., 0.1 M).

    • In a separate beaker, dissolve an equimolar amount of tartaric acid in deionized water.

  • Reaction:

    • Heat both solutions to a moderate temperature (e.g., 50 °C) with stirring.[1][2]

    • Slowly add the tartaric acid solution to the nickel sulfate solution with continuous stirring.

  • pH Adjustment:

    • Slowly add the 1 M NaOH solution dropwise to the mixture to adjust the pH to a desired value (e.g., pH 5-6).[7] Monitor the pH using a pH meter. A green precipitate of this compound will form.

  • Precipitation and Digestion:

    • Continue stirring the mixture at the elevated temperature for a period of time (e.g., 1 hour) to allow the precipitate to "digest," which can improve its filterability.

  • Isolation and Washing:

    • Allow the mixture to cool to room temperature.

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any soluble impurities.

    • Finally, wash the precipitate with ethanol to help remove water and facilitate drying.

  • Drying:

    • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C) to avoid decomposition.

Protocol 2: Purification by Recrystallization

Recrystallization can be used to further purify the this compound if it is crystalline and a suitable solvent system is found. The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[8]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., deionized water or a water-ethanol mixture)

Procedure:

  • Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of the cold solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the this compound just dissolves completely.[8]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form.

    • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals as described in the synthesis protocol.

Data Presentation

Table 1: Effect of pH on Nickel Precipitation

This table illustrates the general effect of pH on the precipitation of nickel ions from an aqueous solution. While this data is for nickel hydroxide, it provides a useful reference for understanding the potential for co-precipitation during this compound synthesis.

pHNickel Precipitation Efficiency (%)
2~34.2[7]
3Starts to precipitate[5]
4-
5~98.7[7]
9More evident precipitation[5]
11Complete precipitation[5]

Note: The efficiency can be influenced by other ions in the solution and the specific precipitating agent.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification A Prepare Ni(II) Salt and Tartaric Acid Solutions B Mix Solutions at 50°C A->B C Adjust pH (4-7) with NaOH B->C D Precipitation and Digestion C->D E Vacuum Filtration D->E Cool to RT F Wash with Deionized Water E->F G Wash with Ethanol F->G H Dry Product G->H I I H->I Final Product: Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Purity

TroubleshootingPurity Start Low Purity of This compound Q1 Analyze Product by IR/TGA Start->Q1 Impurity_A Unreacted Starting Materials Detected Q1->Impurity_A Yes Impurity_B Presence of Nickel Hydroxide Q1->Impurity_B No, but TGA shows unexpected mass loss Impurity_C Incorrect Thermal Decomposition Profile Q1->Impurity_C No, but IR is clean Solution_A Improve Washing Steps (Water & Ethanol) Impurity_A->Solution_A Solution_B Control pH More Strictly (Avoid pH > 7) Impurity_B->Solution_B Solution_C Re-evaluate Hydration State and Drying Temperature Impurity_C->Solution_C

Caption: Troubleshooting logic for identifying and resolving purity issues.

References

Technical Support Center: Optimization of Calcination Temperature for NiO from Nickel Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel oxide (NiO) nanoparticles from a nickel tartrate precursor. The following sections offer guidance on optimizing the calcination temperature and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of calcination in the synthesis of NiO from this compound?

A1: Calcination is a crucial thermal treatment process that decomposes the this compound precursor to form nickel oxide (NiO). It removes volatile components, such as organic moieties and water, and facilitates the crystallization of the final NiO product. The temperature at which calcination is performed significantly influences the properties of the resulting NiO nanoparticles, including their crystallite size, morphology, and purity.

Q2: How can I determine the optimal calcination temperature for my this compound precursor?

A2: Thermogravimetric analysis (TGA) is the recommended method to determine the ideal calcination temperature.[1] TGA tracks the weight loss of the precursor as a function of temperature. The optimal calcination temperature is typically chosen just above the temperature at which the decomposition of the this compound is complete, ensuring the formation of pure NiO without excessive particle growth.

Q3: What is the expected effect of increasing the calcination temperature on the properties of the synthesized NiO?

A3: Increasing the calcination temperature generally leads to:

  • Increased crystallite size: Higher temperatures provide more energy for atomic diffusion, leading to the growth of larger crystals.

  • Decreased surface area: As particle size increases, the overall surface area per unit mass decreases.

  • Changes in morphology: High temperatures can cause particles to sinter and agglomerate.

  • Narrower band gap: The band gap energy of NiO nanoparticles tends to decrease as the particle size increases.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete conversion to NiO (presence of precursor or intermediate phases in XRD) Calcination temperature is too low or the duration is too short.Perform TGA on your this compound precursor to identify the complete decomposition temperature. Increase the calcination temperature or prolong the calcination time accordingly. Ensure a sufficient air or oxygen supply during calcination to facilitate complete oxidation.
Broad particle size distribution Non-uniform heating during calcination. Inhomogeneous precursor material.Use a furnace with good temperature uniformity. Ensure the precursor powder is finely ground and loosely packed in the crucible to promote uniform heat transfer. Consider using a slower heating rate (ramp) to the target calcination temperature.
High degree of particle agglomeration Calcination temperature is excessively high. The precursor was not well-dispersed before calcination.Lower the calcination temperature. Optimize the synthesis of the this compound precursor to obtain a finer, more dispersed powder. Consider using a capping agent during the precursor synthesis, if appropriate for your application.
Final product is not the expected black/grey color of NiO Incomplete decomposition of the organic tartrate precursor. Formation of metallic nickel due to reducing conditions.Ensure complete decomposition by optimizing the calcination temperature and duration based on TGA results.[2] Maintain an oxidizing atmosphere (e.g., air) during calcination to prevent the reduction of NiO to metallic Ni.
Low yield of NiO powder Mechanical loss during handling and transfer. Precursor adhering to the crucible.Handle the precursor and final product powders carefully. Use a high-quality, non-reactive crucible (e.g., alumina) to minimize sample adhesion.

Quantitative Data

The following tables summarize the effect of calcination temperature on the properties of NiO nanoparticles synthesized from various precursors. While the exact values will differ for a this compound precursor, these tables illustrate the general trends.

Table 1: Effect of Calcination Temperature on NiO Crystallite Size

PrecursorCalcination Temperature (°C)Crystallite Size (nm)Reference
Nickel Nitrate & Ammonium Carbonate40014.3[3]
Nickel Nitrate & Ammonium Carbonate50018.2[3]
Nickel Nitrate & Ammonium Carbonate60025.4[3]
Nickel Nitrate35041[4]
Nickel Nitrate550>100[4]
Nickel Nitrate650>100[4]

Table 2: Effect of Calcination Temperature on NiO Band Gap Energy

PrecursorCalcination Temperature (°C)Band Gap (eV)Reference
Nickel Acetate3003.44[1]
Nickel Acetate4003.38[1]
Nickel Acetate5003.25[1]
Nickel Acetate6002.86[1]
Nickel Nitrate3503.60[4]
Nickel Nitrate5503.57[4]
Nickel Nitrate6503.41[4]

Experimental Protocols

1. Synthesis of this compound Precursor (Aqueous Precipitation Method)

  • Materials: Nickel(II) salt (e.g., nickel chloride, nickel nitrate), tartaric acid, a base (e.g., sodium hydroxide, ammonium hydroxide), deionized water.

  • Procedure:

    • Prepare an aqueous solution of the nickel(II) salt.

    • Prepare a separate aqueous solution of tartaric acid.

    • Slowly add the nickel(II) salt solution to the tartaric acid solution while stirring continuously.

    • Adjust the pH of the mixture by dropwise addition of the base solution to induce the precipitation of this compound.

    • Continue stirring for a set period to ensure complete precipitation.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents and byproducts.

    • Dry the resulting this compound precursor in an oven at a low temperature (e.g., 60-80 °C) until a constant weight is achieved.

2. Calcination of this compound to NiO

  • Materials: Dried this compound precursor, ceramic crucible.

  • Procedure:

    • Grind the dried this compound precursor into a fine powder using a mortar and pestle.

    • Place a known amount of the precursor powder into a ceramic crucible.

    • Place the crucible in a muffle furnace.

    • Heat the furnace to the desired calcination temperature (determined by TGA, typically in the range of 350-600 °C) at a controlled heating rate (e.g., 5-10 °C/min).

    • Hold the temperature constant for a specific duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization.

    • Allow the furnace to cool down naturally to room temperature.

    • Collect the resulting NiO powder from the crucible.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_calcination Calcination start Start: Nickel Salt & Tartaric Acid Solutions mixing Mixing & pH Adjustment start->mixing precipitation Precipitation of this compound mixing->precipitation washing Washing & Filtration precipitation->washing drying Drying washing->drying precursor This compound Precursor drying->precursor grinding Grinding precursor->grinding calcination Calcination in Furnace grinding->calcination cooling Cooling calcination->cooling nio_product NiO Nanoparticles cooling->nio_product

Caption: Experimental workflow for the synthesis of NiO nanoparticles from a this compound precursor.

calcination_effect cluster_temp Calcination Temperature cluster_properties Resulting NiO Properties low_temp Low Temperature (e.g., 350-450°C) small_particles Small Crystallite Size High Surface Area Larger Band Gap low_temp->small_particles Leads to high_temp High Temperature (e.g., >550°C) large_particles Large Crystallite Size Low Surface Area Smaller Band Gap high_temp->large_particles Leads to

Caption: Relationship between calcination temperature and NiO nanoparticle properties.

References

Technical Support Center: Synthesis of Nickel Tartrate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel tartrate and related nickel nanoparticles, with a focus on morphological control using surfactants.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nickel particles are heavily agglomerated. How can I improve their dispersion?

A: Particle agglomeration is a common issue, often caused by van der Waals forces and magnetic attractions between nanoparticles.[1] The use of surfactants or stabilizing agents is a primary strategy to overcome this. Surfactants adsorb onto the particle surface, creating a protective layer that prevents particles from sticking together through electrostatic or steric hindrance.

  • Anionic Surfactants: Sodium dodecyl sulfate (SDS) is an effective anionic surfactant. It can provide a negative charge to the particle surface, leading to electrostatic repulsion and a lower degree of sphere aggregation.[2]

  • Cationic Surfactants: Cetyltrimethylammonium bromide (CTAB) is a commonly used cationic surfactant. It can also prevent agglomeration, resulting in a more uniform distribution of particles.[3]

  • Non-ionic Surfactants: Polyethylene glycol (PEG) and Tween have shown good dispersing ability in nickel synthesis.[2]

  • Polymers: Polyvinylpyrrolidone (PVP), often used with SDS, can also aid in preventing agglomeration.[4]

Troubleshooting Steps:

  • Introduce a surfactant into your reaction mixture.

  • Ensure the surfactant concentration is at or above its critical micelle concentration (CMC) to ensure micelle formation, which can act as a template.[4]

  • Experiment with different types of surfactants (anionic, cationic, non-ionic) to find the most effective one for your specific reaction conditions.

Q2: I am observing irregular or undesirable morphologies (e.g., sheets instead of spheres). How can I control the shape of my this compound particles?

A: The morphology of nickel-based nanoparticles is highly sensitive to synthesis parameters. Surfactants play a crucial role in shape control by selectively adsorbing to different crystal faces, which inhibits or promotes growth in specific directions.[5]

  • For Spherical Particles: The use of PVP has been shown to produce spherical nickel hydroxide nanoparticles.[4] The combination of SDS and PVP can also lead to the self-assembly of linear crystals into spherical particles.[6]

  • For Flower-like Particles: A study on this compound synthesis without surfactants but in an ethanol-water-ammonia solution reported the formation of flower-like particles composed of corrugated nanowafers.[7] This suggests solvent composition is also a key factor.

  • For Needle-like or Spiny Shapes: The addition of SDS or CTAB can result in needle-like morphologies for nickel hydroxide.[4] Increasing the molecular mass of non-ionic surfactants like Tween can change the morphology from spherical to spiny balls.[2]

Troubleshooting Steps:

  • Vary Surfactant Type: The choice of surfactant is critical. Anionic surfactants like alkyl benzene sulfonate (ABS) can produce very small, spherical particles, while cationic (CTAB) and other anionic (SDS) surfactants may lead to needle-like shapes.[4]

  • Adjust Surfactant Concentration: The concentration of the surfactant can influence the final morphology.[8]

  • Control Reaction Temperature: Temperature affects the reaction rate and crystal growth, thereby influencing particle shape.[9]

  • Modify Solvent System: As seen with flower-like this compound, the solvent mixture (e.g., ethanol-water) can direct the formation of complex morphologies.[7]

Q3: My particle size is too large or has a very wide distribution. How can I synthesize smaller, more uniform particles?

A: Achieving small, monodispersed nanoparticles requires precise control over nucleation and growth rates.

  • Effect of Surfactants: Surfactants are key to size control. The size of nickel particles has been observed to decrease with an increase in SDS concentration.[6] Cationic surfactant CTAB, when used in a liquid-phase plasma method, can produce very small nanoparticles (≤10 nm) with short reaction times.[5]

  • Effect of Reducing Agent: The ratio of the reducing agent (e.g., hydrazine) to the nickel precursor is a determining factor for synthesizing well-defined nanoparticles.[1]

  • Effect of Temperature: In some systems, finer particles (less than 10nm) were formed as the reaction temperature was increased from 60°C to 100°C.[9]

  • Microreactors: Using a microreactor can provide excellent mixing and precise control over residence time, enabling the synthesis of monodispersed Ni NPs with average sizes as small as 3.8 nm.[10]

Troubleshooting Steps:

  • Optimize Surfactant Concentration: Systematically vary the concentration of your chosen surfactant. For SDS, increasing the concentration may lead to smaller particles.[6]

  • Adjust Precursor/Reducer Ratio: Carefully control the molar ratio of your nickel salt to the reducing agent.[1][11]

  • Control Reaction Time and Temperature: Shorter reaction times can limit particle growth.[5] Optimize the temperature to balance reaction kinetics and growth.

  • Improve Mixing: Ensure rapid and uniform mixing of reagents to promote simultaneous nucleation, which leads to a narrower size distribution.

Experimental Protocols & Data

General Experimental Workflow

A typical synthesis process involves the chemical reduction of a nickel salt in the presence of a surfactant, which acts as a capping or stabilizing agent. The workflow can be generalized into several key steps, as illustrated in the diagram below.

G cluster_prep Preparation cluster_reaction Synthesis cluster_post Post-Processing A Prepare Nickel Precursor (e.g., NiCl₂·6H₂O) D Mix Precursor & Surfactant A->D B Prepare Reducing Agent (e.g., Hydrazine) E Add Reducing Agent (Control pH & Temp) B->E C Prepare Surfactant Solution (e.g., SDS, CTAB) C->D D->E Stirring F Washing & Centrifugation E->F Precipitate Formation G Drying F->G H Characterization (SEM, XRD, TEM) G->H

Caption: General workflow for synthesizing nickel nanoparticles using a surfactant.

Protocol 1: Synthesis of Nickel Hydroxide Nanoparticles with Various Surfactants

This protocol is adapted from a study investigating the effect of different surfactant types on nickel hydroxide nanoparticle synthesis.[4]

1. Materials:

  • Nickel Sulfate (NiSO₄) as precursor

  • Sodium Hydroxide (NaOH, 5M) as precipitating agent

  • Surfactants: Alkyl Benzene Sulfonate (ABS), Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), Polyvinylpyrrolidone (PVP)

2. Procedure:

  • Prepare separate solutions of the nickel sulfate precursor and the chosen surfactant. The surfactant concentration should be set at its critical micelle concentration (CMC).

  • Mix the nickel sulfate and surfactant solutions.

  • Heat the mixture to 50°C while stirring.

  • Add the 5M NaOH solution dropwise to act as a precipitating agent.

  • Maintain the reaction at 50°C for 1 hour to allow for particle formation.

  • After the reaction, wash the resulting precipitate with deionized water and ethanol to remove impurities.

  • Dry the final product in an oven.

Data Summary: Effect of Surfactant Type on Ni(OH)₂ Morphology

The choice of surfactant has a significant impact on the resulting particle size and shape.[4]

Surfactant TypeClassificationResulting MorphologyParticle Size Range (nm)Observations
None -Needle-like23.18 - 27.2Shows baseline particle shape without stabilizers.
ABS AnionicSpherical, evenly distributed3.12 - 4.47Produces the smallest particles with no agglomeration.[4]
SDS AnionicNeedle-like13.9 - 19.8Forms needle-shaped particles.[4]
CTAB CationicNeedle-like15.37 - 22.94Also results in needle-like particles.[4]
PVP Non-ionic PolymerSpherical8.41 - 21.05Produces spherical particles larger than ABS.[4]

Data adapted from a study on nickel hydroxide synthesis.[4]

Mechanism of Surfactant Action

Surfactants control nanoparticle morphology primarily by influencing the crystal growth process. This mechanism involves the selective adsorption of surfactant molecules onto specific crystallographic faces of the growing nanoparticle.

G cluster_process Mechanism of Morphological Control A Nucleation: Initial Ni Tartrate seed forms B Surfactant Adsorption: Molecules selectively bind to specific crystal faces A->B Surfactant molecules in solution C Anisotropic Growth: Growth is inhibited on coated faces B->C Growth precursors added D Final Morphology: Particle shape is defined (e.g., rod, sphere) C->D

References

managing side reactions during nickel tartrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of nickel tartrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during this compound synthesis?

The most prevalent side reaction is the precipitation of nickel hydroxide (Ni(OH)₂). This occurs when the pH of the reaction mixture becomes too high, causing hydroxide ions to react with nickel(II) ions.[1][2][3] The formation of nickel hydroxide is a competing reaction to the desired this compound complexation.

Q2: How does pH affect the synthesis of this compound?

The pH is a critical parameter that significantly influences the outcome of the synthesis.[4]

  • Too Low pH: At very low pH, the tartaric acid will be fully protonated, reducing its ability to chelate with nickel ions, which can lead to incomplete reaction or no precipitation of the desired complex.

  • Optimal pH: A neutral to slightly acidic pH is generally preferred for the formation of this compound. For instance, a pH of 7.0 has been used successfully in an ethanol-water-ammonia mixed solution.[5]

  • Too High pH: At higher pH values, the concentration of hydroxide ions increases, favoring the formation of nickel hydroxide precipitate.[3][4][6] Nickel hydroxide precipitation can begin at a pH as low as 5.5-6 and becomes more pronounced as the pH rises.[3]

Q3: What are the different nickel-tartrate species that can form?

In an aqueous solution, depending on the pH and stoichiometry, different nickel-tartrate species can exist. For example, in an equimolar system of nickel(II) and L-tartaric acid, a hydroxy complex, Ni(Tar)(OH), can form and may even be the dominant species in the pH range of approximately 3.0 to 8.0.[7] This indicates that even when tartrate is the intended ligand, variations in pH can lead to the incorporation of hydroxide ions into the final product.

Q4: What is the typical appearance of this compound?

This compound is generally a green crystalline solid. The exact shade and crystal morphology can vary depending on the synthesis conditions and the degree of hydration.

Q5: What analytical techniques can be used to identify impurities in my this compound product?

Several techniques can be employed to characterize the product and identify potential impurities:

  • Fourier-Transform Infrared Spectroscopy (FTIR): This can confirm the presence of tartrate ligands and also detect the characteristic vibrational modes of nickel hydroxide if it is present as an impurity.

  • X-ray Diffraction (XRD): XRD is excellent for identifying the crystalline phases in the product. It can distinguish between the desired this compound structure and any crystalline impurities like different phases of nickel hydroxide.[8]

  • Elemental Analysis: This technique can determine the elemental composition (Ni, C, H, O) of the product, which can be compared to the theoretical values for pure this compound to check for stoichiometry and the presence of unexpected elements.[5]

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of the product. The decomposition profile of this compound will differ from that of nickel hydroxide, allowing for the detection of the impurity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Green Precipitate pH is too low: Tartaric acid is not sufficiently deprotonated to act as a ligand.Slowly increase the pH of the reaction mixture using a suitable base (e.g., dilute ammonia or sodium hydroxide solution) while monitoring with a pH meter.
Incorrect Stoichiometry: Insufficient tartrate source was added.Recalculate the molar ratios of the reactants and ensure the tartrate is in the correct proportion to the nickel salt.
Precipitate is a Pale Green or Gelatinous Formation of Nickel Hydroxide: The pH of the solution is too high, leading to the precipitation of Ni(OH)₂ instead of or along with this compound.[1][2][3]Carefully monitor and control the pH during the synthesis. Maintain the pH in the optimal range (e.g., around 7.0).[5] If the pH is too high, it can be adjusted downwards with a dilute acid.
Inconsistent Crystal Morphology Fluctuations in Temperature or pH: The conditions for crystal growth are not stable.Ensure consistent temperature control throughout the precipitation and aging process. Use a buffered solution or a pH controller for precise pH management.
Rate of Reagent Addition: Adding reagents too quickly can lead to rapid, uncontrolled precipitation and smaller, less uniform crystals.Add the precipitating agent (e.g., tartrate solution or base) dropwise with constant stirring to ensure a homogeneous reaction environment.
Product Contains Impurities (Confirmed by Analysis) Co-precipitation of Nickel Hydroxide: As mentioned, high pH is a likely cause.[3][4]Review and optimize the pH control of the synthesis protocol. Consider performing the precipitation at a slightly lower pH.
Use of Carbonate-containing Base: If a carbonate-containing base (e.g., sodium carbonate) is used for pH adjustment, nickel carbonate could co-precipitate.Use a non-carbonate base like ammonia or sodium hydroxide for pH adjustment.

Experimental Protocols

Key Experiment: Synthesis of this compound via Precipitation

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Nickel(II) salt (e.g., Nickel(II) sulfate hexahydrate, Nickel(II) chloride hexahydrate)

  • L-Tartaric acid or a salt thereof (e.g., sodium tartrate, potassium sodium tartrate)

  • Solvent (e.g., deionized water, ethanol-water mixture)

  • pH adjusting solution (e.g., dilute ammonia solution, dilute sodium hydroxide solution)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the nickel(II) salt in the chosen solvent to a specific concentration (e.g., 0.1 M).

    • Separately, dissolve the tartaric acid or tartrate salt in the same solvent to the desired concentration (e.g., 0.1 M).

  • Reaction:

    • Slowly add the tartrate solution to the nickel salt solution with vigorous stirring.

    • Monitor the pH of the mixture continuously using a calibrated pH meter.

  • pH Adjustment:

    • Slowly add the pH adjusting solution dropwise to bring the pH to the desired level (e.g., 7.0).[5] A green precipitate should form.

  • Aging:

    • Continue stirring the mixture at a constant temperature for a set period (e.g., 1-2 hours) to allow for crystal growth and maturation.

  • Isolation and Washing:

    • Collect the precipitate by filtration (e.g., using a Buchner funnel).

    • Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a wash with a volatile solvent like ethanol to aid in drying.

  • Drying:

    • Dry the final product in a vacuum oven at a mild temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing prep_ni Prepare Nickel(II) Salt Solution mix Mix Reactant Solutions with Stirring prep_ni->mix prep_tar Prepare Tartrate Solution prep_tar->mix adjust_ph Adjust pH to Target Value mix->adjust_ph precipitate Formation of Green Precipitate adjust_ph->precipitate age Age the Precipitate precipitate->age filtrate Filter and Wash the Product age->filtrate dry Dry the Final Product filtrate->dry analysis Characterize Product (FTIR, XRD, etc.) dry->analysis

Caption: Experimental workflow for this compound synthesis.

logical_relationships reagents Ni²⁺ + Tartaric Acid ph_low Low pH reagents->ph_low ph_optimal Optimal pH (e.g., ~7) reagents->ph_optimal ph_high High pH reagents->ph_high no_reaction Incomplete Reaction / No Precipitation ph_low->no_reaction Favors ni_tartrate Desired Product: this compound ph_optimal->ni_tartrate Favors ni_hydroxide Side Product: Nickel Hydroxide ph_high->ni_hydroxide Favors

Caption: Influence of pH on this compound synthesis outcomes.

References

Validation & Comparative

nickel tartrate vs nickel oxalate thermal decomposition analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Thermal Decomposition of Nickel Tartrate and Nickel Oxalate

For researchers and professionals in materials science and drug development, understanding the thermal decomposition characteristics of precursor compounds is crucial for the synthesis of novel materials with desired properties. This guide provides a detailed comparison of the thermal decomposition of this compound and nickel oxalate, two common precursors for the production of nickel-based nanomaterials.

Executive Summary

This guide presents a comparative analysis of the thermal decomposition of this compound and nickel oxalate. Key differences in their decomposition pathways, intermediate products, and final residues are highlighted. Nickel oxalate generally decomposes at lower temperatures and in a more straightforward manner to produce nickel oxide in an oxidizing atmosphere or a mixture of nickel and nickel oxide in an inert atmosphere. This compound's decomposition is more complex, involving the formation of intermediate species before yielding pure nickel metal at higher temperatures.

Data Presentation

The following table summarizes the key quantitative data obtained from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of this compound and nickel oxalate.

ParameterThis compound (Ni₂(C₄H₄O₆)₂·5H₂O)Nickel Oxalate ([Ni(C₂O₄)(H₂O)₂]n·xnH₂O)
Decomposition Stages Multiple stagesTwo main stages
Dehydration Temperature ~150-220°C~180-250°C
Anhydrous Decomposition Begins around 300°C~290-320°C
Final Decomposition Temp. ~360-400°C~320°C
Atmosphere Inert/ReducingOxidative / Inert
Final Product Pure Nickel (Ni)[1]Nickel Oxide (NiO) / Ni and NiO mixture[2]
Total Weight Loss Not explicitly stated in the search result.~60.9%[3]

Experimental Protocols

The data presented in this guide is based on standard thermal analysis techniques. A general experimental protocol for conducting a comparative thermal decomposition analysis is provided below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is typically used.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) of this compound or nickel oxalate is accurately weighed and placed in an alumina or platinum crucible.

  • Instrument Setup: The crucible is placed in the furnace of the STA instrument.

  • Atmosphere: The furnace is purged with a specific gas, such as high-purity nitrogen (for an inert atmosphere) or dry air (for an oxidative atmosphere), at a constant flow rate (e.g., 50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the change in mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

  • Data Analysis: The resulting TGA and DTA curves are analyzed to determine the temperatures of decomposition events, the percentage of weight loss at each stage, and the nature of the thermal events (endothermic or exothermic).

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative thermal decomposition analysis of this compound and nickel oxalate.

G Comparative Thermal Decomposition Analysis Workflow A This compound C Thermogravimetric Analysis (TGA) A->C D Differential Thermal Analysis (DTA) A->D B Nickel Oxalate B->C B->D E Decomposition Temperatures C->E F Weight Loss Percentages C->F G Intermediate & Final Products C->G D->E H Decomposition Pathways E->H F->H I Product Characteristics G->I J Synthesis Suitability H->J I->J

Caption: Workflow for comparing this compound and nickel oxalate thermal decomposition.

Detailed Comparison

This compound

The thermal decomposition of this compound, with a general formula of Ni₂(C₄H₄O₆)₂·5H₂O, proceeds through multiple stages.[1] The initial stage involves the loss of water of crystallization. This is followed by the decomposition of the anhydrous tartrate. The decomposition of the tartrate anion is a complex process that can lead to the formation of various intermediate gaseous products and a solid residue. Under an inert or reducing atmosphere, the final product of the thermal decomposition of this compound at temperatures around 360-400°C is pure metallic nickel with a face-centered cubic crystal structure.[1] This makes this compound a suitable precursor for the synthesis of pure nickel nanoparticles.

Nickel Oxalate

Nickel oxalate, often in the form of a dihydrate (NiC₂O₄·2H₂O), also undergoes a multi-step decomposition.[4] The first step is the dehydration, which typically occurs between 180°C and 250°C. The subsequent decomposition of the anhydrous nickel oxalate happens in a relatively narrow temperature range, around 290-320°C.[2] The decomposition products are highly dependent on the atmosphere. In an oxidative atmosphere (like air), the final product is nickel oxide (NiO).[2] In an inert atmosphere, the decomposition results in a mixture of metallic nickel (Ni) and nickel oxide (NiO).[2] The overall process for the dihydrate involves a total weight loss of approximately 60.9%.[3]

Conclusion

The choice between this compound and nickel oxalate as a precursor for nickel-based materials depends on the desired final product. For the synthesis of pure metallic nickel nanoparticles, this compound is the preferred precursor, with its decomposition carried out in an inert or reducing atmosphere. For the production of nickel oxide, nickel oxalate is a more direct precursor when decomposed in an oxidizing atmosphere. The lower decomposition temperature of nickel oxalate might also be an advantage in certain applications, potentially leading to energy savings during material synthesis. Researchers should consider these distinct thermal behaviors when designing their synthetic routes for specific nickel-based materials.

References

A Comparative Analysis of Nickel Carboxylate Precursors for Nanomaterial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the synthesis of nickel and nickel oxide nanoparticles, profoundly influencing the physicochemical properties and subsequent performance of the resulting materials. This guide provides a comparative study of common nickel carboxylates—formate, acetate, and oxalate—as precursors, offering a synopsis of their thermal decomposition characteristics and the properties of the resultant nanoparticles. The information is compiled from various studies to aid in precursor selection and process optimization.

Performance Comparison of Nickel Carboxylate Precursors

The selection of a nickel carboxylate precursor has a significant impact on the decomposition temperature and the characteristics of the final nickel or nickel oxide nanoparticles. The following table summarizes key performance indicators for nickel formate, nickel acetate, and nickel oxalate based on available research. It is important to note that the data is synthesized from multiple sources with varying experimental conditions, which should be taken into account when making direct comparisons.

PrecursorDecomposition Temperature (°C)Final ProductParticle Size (nm)MorphologyNoteworthy Observations
Nickel Formate ~210-300NiAgglomerated nanoparticles, hollow or dense spherical particlesThe decomposition of nickel formate can directly yield metallic nickel due to the reducing nature of the formate anion.The final morphology is highly dependent on the synthesis method (e.g., spray pyrolysis).
Nickel Acetate ~300-400Ni/NiO or NiO5 - 70Varies (e.g., spherical)The decomposition can yield a mixture of Ni and NiO, or pure NiO depending on the atmosphere. The particle size is influenced by the decomposition temperature.
Nickel Oxalate ~300-400NiO20 - 40NanoparticlesThermal decomposition in air typically yields nickel oxide.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of nanoparticles. Below are representative experimental protocols for the synthesis of nickel/nickel oxide nanoparticles using nickel acetate and nickel oxalate as precursors.

Synthesis of Ni/NiO Nanopowder from Nickel Acetate

This protocol describes the thermal decomposition of nickel acetate hexaammine to produce Ni/NiO nanopowder.

Materials:

  • Nickel acetate tetrahydrate

  • Ammonia solution

Procedure:

  • Prepare nickel acetate hexaammine by treating an aqueous solution of nickel acetate tetrahydrate with an excess of ammonia solution.

  • Collect the resulting precipitate by filtration and dry it.

  • Place the dried nickel acetate hexaammine in a furnace.

  • Heat the precursor in air at a selected temperature between 300-500°C. The temperature will influence the final particle size of the Ni and NiO phases.

  • After the thermal decomposition is complete, allow the furnace to cool down to room temperature.

  • The resulting powder will be a composite of Ni and NiO nanoparticles.

Synthesis of Nickel Oxide (NiO) Nanoparticles from Nickel Oxalate

This protocol outlines the synthesis of NiO nanoparticles through the thermal decomposition of a nickel oxalate precursor.

Materials:

  • Nickel salt (e.g., Nickel sulfate heptahydrate or Nickel nitrate hexahydrate)

  • Oxalic acid

  • Solvent (e.g., water or ethanol)

Procedure:

  • Prepare the nickel oxalate precursor by reacting an equimolar solution of the nickel salt with oxalic acid in the chosen solvent.

  • A precipitate of nickel oxalate dihydrate will form.

  • Filter and wash the precipitate with distilled water and then with a solvent like acetone to remove impurities.

  • Dry the nickel oxalate precursor, for instance at 80°C for 24 hours.

  • Calcine the dried nickel oxalate precursor in a furnace in an air atmosphere at a temperature typically ranging from 300°C to 400°C for a specified duration (e.g., 2 hours) to obtain NiO nanoparticles. The calcination temperature can affect the crystallite size of the resulting NiO nanoparticles.

Visualizing the Synthesis and Decomposition Pathways

To better understand the processes involved in the synthesis of nickel-based nanoparticles from carboxylate precursors, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the decomposition pathway of a nickel carboxylate.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_nanoparticle Nanoparticle Formation cluster_characterization Characterization Nickel_Salt Nickel Salt Solution Mixing Mixing & Precipitation Nickel_Salt->Mixing Carboxylic_Acid Carboxylic Acid Solution Carboxylic_Acid->Mixing Precursor Nickel Carboxylate Precursor Mixing->Precursor Thermal_Decomposition Thermal Decomposition / Calcination Precursor->Thermal_Decomposition Heating Nanoparticles Ni/NiO Nanoparticles Thermal_Decomposition->Nanoparticles XRD XRD Nanoparticles->XRD SEM SEM Nanoparticles->SEM TEM TEM Nanoparticles->TEM Decomposition_Pathway Precursor Nickel Carboxylate Precursor (e.g., Ni(RCOO)₂) Intermediate Intermediate Species (e.g., NiO, Ni) Precursor->Intermediate Heat (Δ) Gaseous_Products Gaseous Byproducts (e.g., CO, CO₂, H₂O, organic fragments) Precursor->Gaseous_Products Heat (Δ) Final_Product Final Nanoparticle Product (Ni or NiO) Intermediate->Final_Product Further Reaction / Annealing

A Comparative Guide to Nickel Tartrate and Nickel Citrate in Electrochemical Supercapacitor Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance supercapacitor electrode materials has led to extensive research into various metal oxides, with nickel-based materials showing significant promise due to their high theoretical specific capacitance, cost-effectiveness, and rich redox activity. The choice of precursor and chelating agent in the synthesis of these materials plays a pivotal role in determining the ultimate electrochemical performance. This guide provides a comparative overview of two such precursors, nickel tartrate and nickel citrate, in the context of their application in supercapacitors.

Influence of Chelating Agents on Nanomaterial Properties

Tartaric acid and citric acid are common chelating agents used in the synthesis of metal oxide nanoparticles. Their primary function is to control the nucleation and growth of the nanoparticles by forming stable complexes with the metal ions. This control influences the size, morphology, and purity of the final active material, which are critical factors for supercapacitor performance.

FeatureThis compoundNickel CitratePotential Impact on Electrochemical Performance
Ligand Structure Bidentate carboxylate and hydroxyl groupsTridentate carboxylate and hydroxyl groupThe tridentate nature of citrate can lead to stronger chelation and potentially finer control over particle size and morphology, which can enhance specific surface area and active sites.
Complex Stability Forms stable complexes with Ni²⁺Forms highly stable complexes with Ni²⁺Higher stability of the nickel citrate complex might allow for more uniform and smaller nanoparticles, potentially leading to higher capacitance and better rate capability.
Decomposition Temperature Generally lower decomposition temperatureGenerally higher decomposition temperatureThe decomposition temperature during calcination to form nickel oxide can affect the final crystal structure and porosity. A lower decomposition temperature for this compound might lead to a more porous structure.
Impurity Profile Can decompose to form carbonaceous residuesCan also form carbonaceous residuesThe nature and amount of residual carbon after calcination can influence the conductivity of the electrode material. The different molecular structures of tartrate and citrate may lead to different carbon residue characteristics.

Generalized Experimental Protocols

For a direct and meaningful comparison of this compound and nickel citrate, the following experimental protocols for the synthesis and electrochemical characterization of nickel oxide-based supercapacitor electrodes are recommended.

Synthesis of Nickel Oxide Nanoparticles

1. Co-Precipitation Method using this compound:

  • Step 1: Prepare an aqueous solution of nickel sulfate (NiSO₄·6H₂O).

  • Step 2: Separately, prepare an aqueous solution of sodium tartrate.

  • Step 3: Add the sodium tartrate solution dropwise to the nickel sulfate solution under constant stirring to precipitate this compound.

  • Step 4: The precipitate is then washed with deionized water and ethanol to remove impurities.

  • Step 5: The resulting this compound powder is dried in an oven.

  • Step 6: Finally, the dried powder is calcined in a furnace at a specific temperature (e.g., 400-600 °C) to obtain nickel oxide (NiO) nanoparticles.

2. Sol-Gel Method using Nickel Citrate:

  • Step 1: Dissolve nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and citric acid in deionized water. The molar ratio of citric acid to nickel nitrate is a critical parameter to control.

  • Step 2: The solution is heated on a hot plate with continuous stirring to form a viscous gel.

  • Step 3: The gel is then dried in an oven to remove the solvent.

  • Step 4: The dried precursor is ground into a fine powder.

  • Step 5: The powder is calcined in a furnace at a specific temperature (e.g., 400-600 °C) to yield porous nickel oxide nanoparticles. A study reported that non-stoichiometric nickel oxide containing Ni²⁺ and Ni³⁺ was synthesized using nickel nitrate and citric acid, with the specific capacitance increasing with a decrease in grain size and stoichiometry[1].

Electrochemical Characterization

1. Electrode Preparation:

  • The active material (NiO), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a slurry.

  • The slurry is then uniformly coated onto a current collector (e.g., nickel foam or stainless steel foil) and dried in a vacuum oven.

2. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed in a three-electrode setup with the prepared electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE) in an aqueous electrolyte (e.g., 2M KOH). CV curves are recorded at various scan rates to determine the capacitive behavior and calculate the specific capacitance.

  • Galvanostatic Charge-Discharge (GCD): Conducted at different current densities to evaluate the specific capacitance, energy density, power density, and cycling stability of the electrode material. The charging and discharging times are key parameters obtained from GCD curves.

  • Electrochemical Impedance Spectroscopy (EIS): Used to investigate the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode.

Data Presentation for Comparison

To facilitate a clear and objective comparison, all quantitative data from the electrochemical characterization should be summarized in structured tables.

Table 1: Cyclic Voltammetry Data

ParameterThis compound-derived NiONickel Citrate-derived NiO
Specific Capacitance (F/g) at 5 mV/s
Specific Capacitance (F/g) at 10 mV/s
Specific Capacitance (F/g) at 20 mV/s
Potential Window (V)

Table 2: Galvanostatic Charge-Discharge Data

ParameterThis compound-derived NiONickel Citrate-derived NiO
Specific Capacitance (F/g) at 1 A/g
Specific Capacitance (F/g) at 5 A/g
Specific Capacitance (F/g) at 10 A/g
Energy Density (Wh/kg) at 1 A/g
Power Density (W/kg) at 10 A/g
Cycling Stability (% retention after 1000 cycles)

Table 3: Electrochemical Impedance Spectroscopy Data

ParameterThis compound-derived NiONickel Citrate-derived NiO
Solution Resistance (Rs) (Ω)
Charge Transfer Resistance (Rct) (Ω)

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and electrochemical evaluation of nickel-based supercapacitor electrodes, which can be adapted for a comparative study of this compound and nickel citrate.

experimental_workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_characterization Electrochemical Characterization Ni_precursor Nickel Precursor (NiSO4 or Ni(NO3)2) Synthesis Synthesis Method (Co-Precipitation or Sol-Gel) Ni_precursor->Synthesis Chelating_agent Chelating Agent (Tartaric Acid or Citric Acid) Chelating_agent->Synthesis Drying Drying Synthesis->Drying Calcination Calcination Drying->Calcination Active_material Active Material (NiO Nanoparticles) Calcination->Active_material Slurry Slurry Preparation (Active Material, Carbon Black, PVDF) Active_material->Slurry Coating Coating on Current Collector (Nickel Foam) Slurry->Coating Electrode Working Electrode Coating->Electrode Three_electrode Three-Electrode Cell Assembly Electrode->Three_electrode CV Cyclic Voltammetry (CV) Three_electrode->CV GCD Galvanostatic Charge-Discharge (GCD) Three_electrode->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Three_electrode->EIS Performance Performance Analysis (Capacitance, Energy/Power Density, Stability) CV->Performance GCD->Performance EIS->Performance

Caption: Generalized workflow for synthesis and electrochemical evaluation.

Conclusion and Future Outlook

The selection of a chelating agent is a critical step in the synthesis of high-performance nickel-based supercapacitor electrodes. While this guide has outlined the potential differences between using this compound and nickel citrate based on their chemical properties, a direct experimental investigation is necessary to definitively determine which precursor yields superior electrochemical performance. Such a study would be a valuable contribution to the field of energy storage, providing crucial insights for the rational design of advanced electrode materials. Researchers are encouraged to utilize the proposed experimental framework to conduct a systematic comparative analysis.

References

A Comparative Guide to the Catalytic Efficiency of Nickel Tartrate Supported Catalysts in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly efficient, selective, and cost-effective catalysts is paramount. This guide provides an objective comparison of the performance of nickel tartrate supported catalysts with common alternatives in hydrogenation reactions, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.

The catalytic hydrogenation of unsaturated organic compounds is a cornerstone of modern organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and biofuels. While noble metal catalysts, such as palladium and platinum, have historically dominated this field due to their high activity, their cost and limited availability have driven the search for more sustainable alternatives. Nickel-based catalysts have emerged as a promising option, offering good catalytic activity at a fraction of the cost.

This guide focuses on a specific class of modified nickel catalysts: those incorporating tartrate as a modifying agent. The use of chiral modifiers like tartaric acid can influence the catalyst's surface properties, potentially leading to enhanced selectivity and efficiency. We will compare the performance of these this compound supported catalysts against conventional nickel catalysts (e.g., Raney Ni, Ni/Al₂O₃) and noble metal catalysts (e.g., Pd/C, Pt/C) in the context of furfural hydrogenation, a representative and industrially relevant reaction.

Data Presentation: A Comparative Analysis of Catalytic Performance

The following tables summarize the quantitative data on the catalytic performance of this compound supported catalysts and their alternatives in the hydrogenation of furfural.

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)Furfural Conversion (%)Furfuryl Alcohol Selectivity (%)Other Products
This compound Type
Ni nanoparticles (dioctyl tartrate route)SiO₂1806210080Not specified
Conventional Nickel Catalysts
5 wt.% Ni/γ-Al₂O₃γ-Al₂O₃1603.5298.488.4Other hydrogenation products
Raney Ni-502.52100-Saturated hydrogenated products (80.8% selectivity)
Noble Metal Catalysts
3 wt.% Pt/SiC-CSiC-C2514>99>99-
1 wt.% Pd/CActivated Carbon150--79 (in scCO₂)100 (for FAL + THFAL)-

FAL: Furfuryl Alcohol; THFAL: Tetrahydrofurfuryl Alcohol

Experimental Protocols

Synthesis of Nickel Nanoparticles via Dioctyl Tartrate Route

This protocol describes the synthesis of nickel nanoparticles using dioctyl tartrate as a capping agent, a method shown to produce catalysts with high selectivity in furfural hydrogenation.

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Dioctyl tartrate (DT)

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

  • Silica support (SiO₂)

Procedure:

  • In a three-necked flask under an inert atmosphere (e.g., Argon), dissolve a specific amount of Ni(acac)₂ in anhydrous ethanol.

  • In a separate flask, prepare a solution of dioctyl tartrate and sodium borohydride in anhydrous ethanol. The molar ratio of NaBH₄ to Ni(acac)₂ and DT to Ni(acac)₂ is crucial for controlling nanoparticle size and catalytic performance. For example, a 5:1 molar ratio of NaBH₄ to Ni and a 0.75:1 molar ratio of DT to Ni have been reported.

  • Slowly add the NaBH₄/DT solution to the Ni(acac)₂ solution at room temperature with vigorous stirring.

  • The reaction mixture will gradually turn black, indicating the formation of nickel nanoparticles.

  • After the reaction is complete (typically after a few hours), introduce the silica support material to the colloidal nanoparticle solution.

  • Stir the suspension for an extended period (e.g., 24 hours) to ensure proper deposition of the nanoparticles onto the support.

  • The supported catalyst is then collected by centrifugation or filtration, washed multiple times with ethanol to remove any unreacted precursors and byproducts, and finally dried under vacuum.

Catalytic Hydrogenation of Furfural

This protocol outlines a general procedure for testing the catalytic efficiency of the prepared catalysts in the liquid-phase hydrogenation of furfural.

Materials:

  • Furfural

  • Solvent (e.g., water, ethanol, isopropanol)

  • Prepared catalyst (e.g., Ni-dioctyl tartrate/SiO₂, Ni/Al₂O₃, Raney Ni, Pt/C, Pd/C)

  • Hydrogen gas (high purity)

Procedure:

  • Load the catalyst and the solvent into a high-pressure autoclave reactor.

  • Seal the reactor and purge it several times with hydrogen gas to remove any air.

  • Add the furfural to the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-6 MPa).

  • Heat the reactor to the desired reaction temperature (e.g., 25-180 °C) while stirring vigorously.

  • Maintain the reaction at the set temperature and pressure for a specific duration (e.g., 2-4 hours).

  • After the reaction, cool the reactor down to room temperature and carefully release the excess hydrogen pressure.

  • Collect the liquid sample and analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of furfural and the selectivity towards different products.

Mandatory Visualization

Furfural Hydrogenation Reaction Pathway

The hydrogenation of furfural can proceed through different pathways, leading to a variety of valuable chemicals. The primary and most common pathway involves the hydrogenation of the aldehyde group to form furfuryl alcohol. Subsequent hydrogenation of the furan ring can lead to tetrahydrofurfuryl alcohol. Other potential side reactions include hydrogenolysis and ring-opening reactions.

Furfural_Hydrogenation Furfural Furfural FurfurylAlcohol Furfuryl Alcohol Furfural->FurfurylAlcohol + H₂ Methylfuran 2-Methylfuran Furfural->Methylfuran + H₂, - H₂O Furan Furan Furfural->Furan - CO TetrahydrofurfurylAlcohol Tetrahydrofurfuryl Alcohol FurfurylAlcohol->TetrahydrofurfurylAlcohol + 2H₂ OtherProducts Other Products (e.g., ring-opening products) FurfurylAlcohol->OtherProducts

Caption: General reaction pathway for the catalytic hydrogenation of furfural.

Experimental Workflow for Catalyst Evaluation

The following diagram illustrates the typical workflow for the synthesis, characterization, and performance evaluation of a heterogeneous catalyst.

Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Precursors Precursors (e.g., Ni salt, Tartrate, Support) Synthesis Synthesis Method (e.g., Impregnation, Precipitation) Precursors->Synthesis Calcination Calcination/Reduction Synthesis->Calcination Catalyst Final Catalyst Calcination->Catalyst XRD XRD Catalyst->XRD TEM TEM Catalyst->TEM BET BET Surface Area Catalyst->BET TPR H₂-TPR Catalyst->TPR Reaction Catalytic Reaction (e.g., Furfural Hydrogenation) Catalyst->Reaction Analysis Product Analysis (GC, HPLC) Reaction->Analysis Data Performance Data (Conversion, Selectivity) Analysis->Data

Caption: Experimental workflow for catalyst synthesis, characterization, and evaluation.

Stability of Nickel Tartrate Compared to Other Nickel Salts: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the stability of nickel tartrate with other common nickel salts, namely nickel sulfate, nickel chloride, and nickel nitrate. The information is intended for researchers, scientists, and professionals in drug development who require an objective assessment of these compounds. The data presented is compiled from various scientific sources, and while direct comparisons under identical experimental conditions are limited, this guide offers a valuable overview of their relative stabilities.

Data Presentation: A Comparative Overview

The following tables summarize the key stability parameters for this compound and other nickel salts. It is important to note that the values have been collated from different studies, and therefore, the experimental conditions may not be directly comparable.

Table 1: Comparative Solubility of Nickel Salts in Water

Nickel SaltFormulaMolar Mass ( g/mol )Solubility in Water ( g/100 mL)Reference
This compoundNiC₄H₄O₆206.78Moderately soluble
Nickel Sulfate HexahydrateNiSO₄·6H₂O262.8562.5 (at 20°C)
Nickel Chloride HexahydrateNiCl₂·6H₂O237.69254 (at 20°C)
Nickel Nitrate HexahydrateNi(NO₃)₂·6H₂O290.79238.5 (at 20°C)

Table 2: Comparative Thermal Stability of Nickel Salts

Nickel SaltDecomposition ProductsGeneral ObservationsReference
This compoundNickel Oxide (NiO), CO₂, H₂O, and other organic volatilesDecomposes upon heating.
Nickel Sulfate HexahydrateLoses water of hydration, then decomposes to NiO and SO₃ at higher temperatures.Anhydrous salt is more stable than the hydrate.
Nickel Chloride HexahydrateLoses water of hydration upon heating.The anhydrous salt sublimes at 973 °C.
Nickel Nitrate HexahydrateDecomposes to Nickel Oxide (NiO), nitrogen oxides, and oxygen.Decomposes at a lower temperature compared to sulfate and chloride.

Table 3: Stability Constants of Nickel Complexes

For simple salts like nickel sulfate, chloride, and nitrate, which are strong electrolytes, the nickel ion (Ni²⁺) fully dissociates in water. Therefore, the concept of a stability constant for the salt itself is not applicable. The stability constant becomes relevant when the nickel ion forms a complex with a ligand, such as the tartrate anion.

ComplexLog K₁Experimental ConditionsReference
This compound ([Ni(C₄H₄O₆)])~3-4Varies depending on ionic strength and temperature.
Nickel Oxalate ([Ni(C₂O₄)])4.4 ± 0.1I = 0.1 mol·L⁻¹ NaClO₄, p[H] = 8.6, 22 ± 1 °C
Nickel Carbonate ([NiCO₃])4.2 ± 0.3Extrapolated to zero ionic strength.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the stability of nickel salts.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition profile of a nickel salt.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the nickel salt into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the heating rate, typically 10 °C/min.

    • Set the temperature range, for example, from room temperature to 1000 °C.

    • Set the atmosphere, usually an inert gas like nitrogen or an oxidative one like air, at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Initiate the heating program and record the mass loss of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • The onset temperature of a weight loss step indicates the beginning of a decomposition event.

    • The final residual mass can be used to identify the final decomposition product (e.g., NiO).

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the formation constant of a nickel complex (e.g., this compound).

Apparatus:

  • Potentiometer with a glass electrode and a reference electrode.

  • Constant temperature bath.

  • Burette.

  • Titration vessel.

Reagents:

  • Solution of Ni²⁺ ions (from a highly soluble salt like Ni(NO₃)₂).

  • Solution of the ligand (e.g., sodium tartrate).

  • Standardized solution of a strong base (e.g., NaOH).

  • Inert electrolyte to maintain constant ionic strength (e.g., KNO₃).

  • Standardized solution of a strong acid (e.g., HNO₃) for electrode calibration.

Procedure:

  • Electrode Calibration: Calibrate the glass electrode using standard buffer solutions.

  • Titration:

    • In a thermostated titration vessel, place a known volume of a solution containing the Ni²⁺ ions and the tartrate ligand at a specific ratio.

    • Add a known concentration of an inert electrolyte to maintain constant ionic strength.

    • Titrate this solution with a standardized solution of NaOH.

    • Record the pH (or mV) reading after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • The stability constants are calculated from the titration data using specialized software that analyzes the protonation equilibria of the ligand and the complex formation equilibria.

Visualizations

Experimental Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_results Data Analysis start Start weigh Weigh 5-10 mg of Nickel Salt start->weigh place Place in TGA pan weigh->place setup Set Parameters: - Heating Rate (10°C/min) - Temperature Range (RT-1000°C) - Atmosphere (N₂ or Air) place->setup run Run Analysis setup->run record Record Mass Loss vs. Temperature run->record plot Plot TGA Curve record->plot analyze Determine Decomposition Temperature & Residue plot->analyze end End analyze->end

Caption: Workflow for determining the thermal stability of nickel salts using TGA.

Logical Relationship of Nickel Salt Stability

Stability_Factors Stability Overall Stability of Nickel Salt Thermal Thermal Stability Stability->Thermal Solution Solution Stability Stability->Solution Decomposition Decomposition Temperature Thermal->Decomposition Residue Nature of Final Product (e.g., NiO) Thermal->Residue Solubility Solubility Solution->Solubility Dissociation Dissociation/Complexation Solution->Dissociation

Caption: Factors influencing the overall stability of a nickel salt.

Performance Evaluation of Nickel Tartrate in Corrosion Resistant Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Nickel Tartrate with Alternative Corrosion Inhibitors

While specific quantitative performance data for coatings solely utilizing this compound as the primary corrosion inhibitor is not extensively available in publicly accessible research, this guide provides a comparative analysis based on the established performance of related nickel-based coatings and the known mechanisms of alternative inhibitors. The focus of this guide is to offer a framework for evaluating the potential of this compound and to present the standardized experimental protocols used to generate the comparative data required for a thorough assessment.

The primary alternatives to nickel-based corrosion inhibitors include chromate-based coatings (which are being phased out due to environmental and health concerns) and, more commonly, phosphate-based coatings, with zinc phosphate being a prominent example.[1][2] Nickel-alloy coatings, such as zinc-nickel, are also widely used and offer excellent corrosion resistance.[3]

The theoretical advantage of this compound lies in the dual functionality of its components. Nickel itself is known for its corrosion resistance, often used in alloys and as a plating material.[4][5][6][7] Tartrates, as organic carboxylates, can act as chelating agents, forming a stable complex with the metal substrate and potentially creating a passive protective layer that inhibits corrosion. This is in contrast to the mechanism of zinc phosphate, which forms a crystalline barrier layer on the metal surface, acting as a physical barrier to corrosive elements.[1][2][8]

To provide a benchmark for performance, the following tables summarize typical data for widely used corrosion-resistant coatings.

Data Presentation: Comparative Performance of Corrosion Resistant Coatings

Table 1: Salt Spray (Fog) Test Results for Various Coatings

Coating TypeSubstrateTest Duration (hours)ObservationsReference
Zinc-Nickel Alloy (12-16% Ni)Steel500 - 1000+No red rust formation[3]
Standard Zinc PlatingSteel120 - 200Onset of red rust[3]
Epoxy with 30% Zinc PhosphateSteelNot specifiedFormation of an inhibiting film composed of FePO4, Fe2O3, and FeO[8]
Nickel-Chromium AlloySteel>700Withstood up to 700 hours of salt spray[9]

Note: Salt spray testing provides a qualitative assessment of corrosion resistance. The results can be influenced by coating thickness and the specific test parameters.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Coated Steel

Coating SystemRct (Ω·cm²)CPE-T (F·s^(a-1)·cm⁻²)CPE-aInhibition Efficiency (%)Reference
Epoxy Coating (Control)1.2 x 10⁶2.5 x 10⁻⁷0.92-[8]
Epoxy + 30% Zinc Phosphate8.5 x 10⁷1.8 x 10⁻⁷0.9598.6[8]
Sn-Ni Alloy Coating (after 72h salt spray)~1.5 x 10⁴Not specifiedNot specifiedNot specified[10]

Rct (Charge Transfer Resistance): Higher values indicate better corrosion resistance. CPE (Constant Phase Element): Used to model the behavior of the double layer at the metal-electrolyte interface.

Table 3: Potentiodynamic Polarization Data for Coated Steel in 3.5% NaCl

Coating MaterialEcorr (V vs. Ag/AgCl)icorr (A/cm²)Corrosion Rate (mm/year)Reference
Mild Steel (uncoated)-0.651.5 x 10⁻⁵0.17[11]
Iron-Based Amorphous Coating-0.4 to -0.5~10⁻⁶ to 10⁻⁷Not specified[11]
Ni-Co Alloy Coating-0.4 to -0.6~10⁻⁶ to 10⁻⁷Not specified[12]

Ecorr (Corrosion Potential): More positive values generally indicate a more noble (less corrosive) behavior. icorr (Corrosion Current Density): Lower values indicate a lower corrosion rate.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducible and comparable results.

Salt Spray (Fog) Test

Standard: ASTM B117, ISO 9227[3][13]

Objective: To evaluate the corrosion resistance of coated samples in an accelerated corrosive environment.[13]

Methodology:

  • Sample Preparation: Coated panels of a standardized size are prepared. A scribe is often made through the coating to the substrate to evaluate corrosion creepage.

  • Apparatus: A closed salt spray chamber capable of maintaining a temperature of 35°C ± 2°C.

  • Test Solution: A 5% (by weight) solution of sodium chloride (NaCl) in distilled or deionized water, with a pH between 6.5 and 7.2.[3]

  • Procedure: The samples are placed in the chamber at an angle of 15-30 degrees from the vertical. The salt solution is atomized to create a dense fog that continuously wets the samples.

  • Evaluation: The samples are periodically inspected for the appearance of corrosion products (e.g., red rust for steel substrates). The time until the first appearance of corrosion and the extent of corrosion spread from the scribe are recorded.[13]

Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantitatively assess the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.

Methodology:

  • Electrochemical Cell: A three-electrode setup is used, consisting of the coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[14][15]

  • Electrolyte: A corrosive solution, typically 3.5% NaCl, simulating a marine environment.

  • Instrumentation: A potentiostat with a frequency response analyzer.

  • Procedure: The coated sample is immersed in the electrolyte, and the open-circuit potential (OCP) is allowed to stabilize. A small amplitude AC voltage (typically 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[14]

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is then fitted to an equivalent electrical circuit model to extract parameters such as coating capacitance, pore resistance, and charge transfer resistance (Rct), which are indicative of the coating's protective properties.

Potentiodynamic Polarization

Objective: To determine the corrosion potential (Ecorr) and corrosion current density (icorr) of the coated metal, which are used to calculate the corrosion rate.[11][16]

Methodology:

  • Electrochemical Cell and Electrolyte: Same as for EIS.[14][15]

  • Instrumentation: A potentiostat.

  • Procedure: After OCP stabilization, the potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate (e.g., 0.167 mV/s or 1 mV/s).[14]

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The icorr value is then used in Faraday's law to calculate the corrosion rate.[11]

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Resistance Testing cluster_analysis Data Analysis & Comparison A Substrate Cleaning B Coating Application (this compound vs. Alternatives) A->B C Curing/Drying B->C D Salt Spray Test (ASTM B117) C->D Coated Sample E Electrochemical Impedance Spectroscopy (EIS) C->E Coated Sample F Potentiodynamic Polarization C->F Coated Sample G Visual Inspection (Time to Corrosion) D->G H Equivalent Circuit Modeling (Rct, Ccoat) E->H I Tafel Extrapolation (icorr, Ecorr) F->I J Performance Comparison G->J H->J I->J Corrosion_Inhibition_Mechanisms cluster_nickel_tartrate Theoretical this compound Mechanism cluster_zinc_phosphate Established Zinc Phosphate Mechanism cluster_outcome Corrosion Inhibition A This compound in Coating B Tartrate ions chelate with metal surface A->B C Formation of a stable metal-tartrate complex B->C D Passive protective layer C->D I Inhibition of Anodic and/or Cathodic Reactions D->I E Zinc Phosphate Pigment F Dissolution in presence of corrosive media E->F G Precipitation of insoluble phosphate compounds F->G H Crystalline barrier layer G->H H->I

References

A Comparative Guide to the Characterization of Defects in Nickel Tartrate Single Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quality of single crystals is paramount in numerous scientific and technological applications, including drug development, where crystal purity and perfection can influence dissolution rates and bioavailability. Nickel tartrate single crystals, like all crystalline materials, are susceptible to various lattice defects that can significantly impact their physical and chemical properties. Understanding and characterizing these defects is crucial for optimizing crystal growth processes and ensuring the reliability of experimental outcomes. This guide provides a comparative overview of key experimental techniques used to characterize defects in this compound and similar single crystals, supported by detailed experimental protocols and data presentation formats.

Comparison of Defect Characterization Techniques

The selection of an appropriate characterization technique depends on the type of defect being investigated, the required resolution, and the nature of the crystalline sample. Below is a comparison of common methods used for defect analysis.

TechniqueInformation ProvidedResolutionSample PreparationAdvantagesLimitations
Chemical Etching Dislocation density, grain boundaries, twin boundariesMicrometer scalePolishing, etching with a specific reagentSimple, inexpensive, allows for large area analysisIndirect method, can be destructive, etchant selection is critical
X-ray Diffraction (XRD) Crystal structure, lattice parameters, crystallite size, microstrain, stacking fault probabilityAngstrom to nanometer scalePowdering or single crystal mountingNon-destructive, provides bulk informationLimited in detecting individual, isolated defects
Transmission Electron Microscopy (TEM) Direct visualization of dislocations, stacking faults, grain boundaries, precipitatesAtomic scaleThin foil preparation (FIB or electropolishing)High resolution, provides direct imaging of defectsLocalized analysis, complex and destructive sample preparation
Scanning Electron Microscopy (SEM) Surface morphology, microcracks, large-scale defectsNanometer to micrometer scaleCoating with a conductive layerHigh depth of field, relatively easy sample preparationPrimarily surface information, lower resolution than TEM
Atomic Force Microscopy (AFM) Surface topography, etch pit geometryNanometer scaleMinimal, clean surface requiredHigh vertical resolution, can be non-destructiveLimited to surface analysis, scan area is small

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable defect characterization. The following sections outline the protocols for key techniques.

Chemical Etching for Dislocation Analysis

Chemical etching is a widely used technique to reveal the presence of dislocations at the crystal surface. The principle lies in the preferential dissolution of the material at the high-energy sites of dislocation cores, leading to the formation of etch pits.

Experimental Protocol:

  • Sample Preparation:

    • A this compound single crystal is mounted in an epoxy resin.

    • The mounted crystal is mechanically polished using a series of silicon carbide papers with decreasing grit size (e.g., 400, 600, 800, 1200).

    • Fine polishing is performed using alumina or diamond paste (e.g., 1 µm, 0.3 µm, 0.05 µm) on a polishing cloth to achieve a mirror-like surface finish.

    • The polished sample is thoroughly cleaned with deionized water and ethanol in an ultrasonic bath to remove any polishing debris.

  • Etching:

    • The polished crystal is immersed in an appropriate etchant solution. The composition of the etchant depends on the material. For tartrate crystals, acidic solutions are often employed. A potential starting point for this compound could be a dilute solution of nitric acid or a mixture of hydrochloric and nitric acids.

    • The etching time is a critical parameter and needs to be optimized. It can range from a few seconds to several minutes.

    • After etching, the sample is immediately rinsed with deionized water to stop the reaction and then dried.

  • Analysis:

    • The etched surface is observed under an optical microscope or a scanning electron microscope (SEM).

    • The number of etch pits per unit area is counted to determine the dislocation density. The shape of the etch pits can provide information about the type and orientation of the dislocations.

X-ray Diffraction (XRD) for Stacking Fault Analysis

XRD is a powerful non-destructive technique that can be used to determine the probability of stacking faults in a crystalline material.[1] The presence of stacking faults leads to a broadening and shifting of the diffraction peaks.

Experimental Protocol:

  • Sample Preparation:

    • For powder XRD, a single crystal of this compound is finely ground into a homogeneous powder.

    • The powder is then mounted on a sample holder.

    • For single-crystal XRD, a small, high-quality crystal is mounted on a goniometer head.

  • Data Collection:

    • The XRD pattern is recorded using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation).

    • The data is collected over a wide range of 2θ angles to capture a sufficient number of diffraction peaks.

  • Data Analysis:

    • The positions and profiles of the diffraction peaks are analyzed.

    • The stacking fault probability can be calculated from the shift in the peak positions or by analyzing the peak broadening using methods like the Warren-Averbach analysis. The deformation fault probability (α) and growth fault probability (β) can be determined from the analysis of different reflections.[2]

Transmission Electron Microscopy (TEM) for Direct Defect Imaging

TEM provides direct visualization of crystal defects at high resolution, allowing for the detailed characterization of their structure and distribution.[3]

Experimental Protocol:

  • Sample Preparation:

    • A thin slice of the this compound single crystal is cut using a diamond saw.

    • The slice is mechanically thinned to a thickness of about 100 µm.

    • A 3 mm disc is cut from the thinned slice.

    • The disc is further thinned to electron transparency (typically <100 nm) using techniques like ion milling or focused ion beam (FIB) milling.[4]

  • Imaging:

    • The prepared thin foil is placed in the TEM sample holder.

    • Bright-field and dark-field imaging modes are used to visualize the defects. In bright-field imaging, defects appear as dark contrast against a bright background.

    • Selected area electron diffraction (SAED) is used to determine the crystallographic orientation and identify the nature of the defects.

    • High-resolution TEM (HRTEM) can be used to image the atomic arrangement at the core of the defects.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of defects in single crystals.

G cluster_growth Crystal Growth cluster_characterization Defect Characterization cluster_analysis Data Analysis and Interpretation growth This compound Single Crystal Growth (e.g., Gel Method) etching Chemical Etching growth->etching Polishing xrd X-ray Diffraction (XRD) growth->xrd tem Transmission Electron Microscopy (TEM) growth->tem Thinning sem Scanning Electron Microscopy (SEM) growth->sem Coating afm Atomic Force Microscopy (AFM) growth->afm dislocation_density Dislocation Density Calculation etching->dislocation_density stacking_fault Stacking Fault Probability xrd->stacking_fault defect_imaging Direct Defect Imaging and Analysis tem->defect_imaging surface_morphology Surface Morphology Analysis sem->surface_morphology etch_pit_geometry Etch Pit Geometry afm->etch_pit_geometry

Caption: Workflow for defect characterization in this compound single crystals.

Alternative Materials and Future Directions

While this guide focuses on this compound, the described techniques are broadly applicable to a wide range of crystalline materials. For applications where low defect density is critical, alternative materials or crystal growth techniques may be considered. For instance, growth from melt or solution under highly controlled conditions can sometimes yield crystals with higher perfection than gel growth methods.[5]

Future research in this area could focus on developing in-situ characterization techniques to observe defect formation during the crystal growth process. This would provide invaluable insights into the mechanisms of defect nucleation and propagation, enabling more effective strategies for their control and elimination.

References

A Comparative Guide to the Catalytic Activities of Nickel Tartrate and Nickel Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of nickel tartrate and nickel acetate, supported by available experimental data. While direct comparative studies are limited, this document synthesizes findings from separate applications to highlight their respective catalytic roles and efficiencies.

While both this compound and nickel acetate are salts of nickel, their applications in catalysis, as evidenced by the scientific literature, diverge significantly. Nickel acetate often serves as a precursor to active nickel catalysts or participates directly in catalytic cycles for various organic transformations. In contrast, this compound is predominantly utilized as a chiral modifier, imparting enantioselectivity to reactions, particularly in conjunction with other nickel catalysts like Raney nickel.

Comparison of Catalytic Performance

Due to the differing roles of this compound and nickel acetate in catalysis, a direct side-by-side comparison of their catalytic activity in the same reaction is not well-documented. However, we can compare their performance in reactions where they are commonly employed.

Table 1: Catalytic Performance of Nickel Acetate in Various Reactions

Reaction TypeSubstrateProductCatalyst SystemReaction ConditionsYield/ConversionSource
Photoreforming GlycerolHydrogenNi-TiO₂ (prepared from Nickel Acetate)300 W Xenon Lamp, 5h17,500 µmol/g/h of H₂[1]
Asymmetric Hydrogenation α,β-Unsaturated EstersSaturated Esters(Me-DuPhos)₃Ni₃(OAc)₅IH₂ (gas)High Yield and Enantioselectivity[2][3]
Oxidation Primary AlcoholsCarboxylic AcidsNickel Oxide Hydroxide (from Nickel Acetate)Commercial bleach, solvent-free70-95%[4]
Oxidation Secondary AlcoholsKetonesNickel Oxide Hydroxide (from Nickel Acetate)Commercial bleach, solvent-free70-95%[4]

This compound as a Chiral Modifier

This compound's primary role in catalysis is as a chiral modifier for catalysts like Raney nickel in enantioselective hydrogenation reactions. In this capacity, the tartrate molecule adsorbs onto the nickel surface, creating a chiral environment that favors the formation of one enantiomer of the product over the other. While quantitative data for a standalone this compound catalyst is not available, its effectiveness is measured by the enantiomeric excess (ee) achieved in the product.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Experimental Protocol 1: Glycerol Photoreforming using a Nickel Acetate-Derived Catalyst

This protocol describes the synthesis of a Ni-TiO₂ photocatalyst from nickel acetate and its use in hydrogen production from glycerol.[1]

Catalyst Preparation:

  • Synthesis of TiO₂ Nanosheets: TiO₂ nanosheets are prepared using a sol-gel method.

  • Deposition of Nickel Oxide: 200 mg of the prepared TiO₂ nanosheets are dispersed in 60 mL of ethanol containing a specific loading of Ni(CH₃COO)₂·4H₂O (e.g., for 10% loading).

  • The suspension is heated with continuous stirring until the solvent evaporates.

  • The resulting solid powder is calcined at 450°C for 2 hours to form NiO-TiO₂.

  • Reduction to Ni-TiO₂: The NiO-TiO₂ composite is then heated in a tube furnace at 450°C for 2 hours under a flow of 1% hydrogen in argon to reduce the nickel oxide to metallic nickel.

Photocatalytic Reaction:

  • 10 mg of the Ni-TiO₂ photocatalyst is suspended in a mixture of 1 mL of glycerol and 9 mL of water in a quartz glass vial.

  • The suspension is irradiated with a 300 W xenon lamp.

  • The amount of hydrogen gas produced is quantified over time.

experimental_workflow_photoreforming cluster_catalyst_prep Catalyst Preparation cluster_reaction Photocatalytic Reaction TiO2 TiO₂ Nanosheets NiO_TiO2 NiO-TiO₂ TiO2->NiO_TiO2  + Ni(OAc)₂  Ethanol  Evaporation  Calcination (450°C) NiOAc Nickel Acetate NiOAc->NiO_TiO2 Ni_TiO2 Ni-TiO₂ Catalyst NiO_TiO2->Ni_TiO2 Reduction (H₂/Ar, 450°C) Reaction Irradiation (Xenon Lamp) Ni_TiO2->Reaction Glycerol Glycerol + Water Glycerol->Reaction H2 Hydrogen Gas Reaction->H2

Fig 1: Workflow for Glycerol Photoreforming.
Experimental Protocol 2: Asymmetric Hydrogenation of α,β-Unsaturated Esters using a Nickel Acetate-Based Catalyst

This protocol outlines a general procedure for the nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters.[2][3]

Reaction Setup:

  • In an inert atmosphere glovebox, a solution of the chiral phosphine ligand (e.g., Me-DuPhos) and a nickel(II) salt (e.g., a mixture of nickel acetate and nickel iodide) in a suitable solvent is prepared.

  • The α,β-unsaturated ester substrate is added to the catalyst solution.

  • The reaction vessel is placed in a high-pressure reactor.

  • The reactor is pressurized with hydrogen gas to the desired pressure.

  • The reaction is stirred at a specific temperature for a set duration.

  • Upon completion, the reaction mixture is analyzed to determine the conversion and enantiomeric excess of the product.

signaling_pathway_hydrogenation cluster_catalytic_cycle Proposed Catalytic Cycle Ni_precatalyst Ni(II) Precatalyst (from Ni(OAc)₂/NiI₂) Active_Ni Active Ni-Hydride Species Ni_precatalyst->Active_Ni H₂ Activation Substrate_complex Ni-Substrate Complex Active_Ni->Substrate_complex  + α,β-Unsaturated Ester  (Conjugate Addition) Product_complex Ni-Product Complex Substrate_complex->Product_complex Protonation Product_complex->Active_Ni Regeneration Product Saturated Ester (Chiral) Product_complex->Product

Fig 2: Asymmetric Hydrogenation Catalytic Cycle.
Experimental Protocol 3: General Procedure for Enantioselective Hydrogenation using a Tartrate-Modified Nickel Catalyst

This protocol provides a general outline for the use of this compound as a chiral modifier in the hydrogenation of a ketone.

Catalyst Preparation and Modification:

  • Raney nickel is washed with distilled water until the washings are neutral.

  • The nickel catalyst is then treated with a solution of tartaric acid (the chiral modifier) at a specific pH (adjusted with a base like sodium hydroxide) and temperature for a certain period.

  • After the modification, the catalyst is washed to remove any unadsorbed tartaric acid.

Hydrogenation Reaction:

  • The substrate (e.g., a ketone) is dissolved in a suitable solvent.

  • The tartrate-modified Raney nickel is added to the solution.

  • The mixture is hydrogenated in a high-pressure autoclave under a hydrogen atmosphere at a specific temperature and pressure.

  • After the reaction, the catalyst is filtered off, and the product is isolated from the filtrate.

  • The enantiomeric excess of the product is determined using chiral chromatography.

logical_relationship_modification cluster_modification Catalyst Modification cluster_hydrogenation Enantioselective Hydrogenation RaneyNi Raney Nickel ModifiedNi Tartrate-Modified Nickel Catalyst RaneyNi->ModifiedNi Adsorption TartaricAcid Tartaric Acid Solution (pH adjusted) TartaricAcid->ModifiedNi ChiralProduct Chiral Alcohol ModifiedNi->ChiralProduct  + H₂  (Hydrogenation) Ketone Prochiral Ketone Ketone->ChiralProduct

Fig 3: Role of Tartrate in Enantioselective Hydrogenation.

Conclusion

References

Safety Operating Guide

Proper Disposal of Nickel Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of nickel tartrate, ensuring compliance with regulations and promoting a safe laboratory environment. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize environmental impact and personal exposure risks.

This compound, a coordination compound of nickel(II) ions and tartrate anions, is a green crystalline solid or powder.[1] Like other nickel compounds, it is recognized for its potential health hazards, including skin sensitization, carcinogenicity, and specific target organ toxicity through prolonged or repeated exposure. Therefore, proper handling and disposal as hazardous waste are imperative.

Step-by-Step Disposal Protocol

The following procedures outline the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is based on established guidelines for handling heavy metal compounds and general laboratory chemical waste.

1. Waste Identification and Classification:

  • Treat all this compound waste as hazardous. Due to the presence of nickel, it falls under the category of heavy metal waste.

  • Consult your institution's specific guidelines for hazardous waste classification. Based on United States Environmental Protection Agency (EPA) regulations, wastes are considered hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. Nickel compounds are noted for their toxicity.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain. Aqueous solutions and solid forms must be collected for hazardous waste pickup.

  • Collect this compound waste in a designated, properly labeled hazardous waste container.

  • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.

  • Ensure the container is in good condition, free from leaks or residues on the exterior.

  • Do not mix this compound waste with other incompatible waste streams.

3. Labeling and Storage:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound"), the concentration (if in solution), and the accumulation start date (the date the first drop of waste was added to the container).

  • Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.

  • Ensure the SAA is away from general work areas and sources of ignition or environmental release (e.g., drains).

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not transport the hazardous waste yourself. Trained EHS personnel should handle the collection and transportation.

  • Reputable licensed hazardous waste disposal firms are essential for the final treatment and disposal of the material. Flinn Scientific's disposal method for heavy metals (#27f) recommends using a licensed hazardous waste disposal service.[2]

Key Data for this compound

For quick reference, the following table summarizes important properties of this compound.

PropertyValue
Chemical Formula C₄H₄NiO₆[3]
Appearance Green crystalline solid or powder[1]
Solubility Moderately soluble in water[1]
Known Hazards Skin sensitizer, suspected carcinogen, causes damage to organs through prolonged or repeated exposure
Thermal Decomposition Decomposes upon heating to yield nickel oxide (NiO) and gaseous products such as carbon dioxide and water vapor.[1][4]

Experimental Protocols

The procedures outlined in this guide are based on standard laboratory safety protocols and hazardous waste management principles. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology from the outset to ensure a seamless and safe workflow.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

NickelTartrateDisposal cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal Generate Generate this compound Waste Identify Identify as Hazardous Waste (Heavy Metal Compound) Generate->Identify Collect Collect in a Designated, Compatible Container Identify->Collect NoDrain DO NOT Dispose Down Drain Label Label Container: 'Hazardous Waste', Chemical Name, Date Store Store in Satellite Accumulation Area (SAA) Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Pickup Schedule Waste Pickup ContactEHS->Pickup LicensedDisposal Disposal by Licensed Hazardous Waste Vendor Pickup->LicensedDisposal

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nickel Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Laboratory Professionals

This guide provides critical, actionable information for researchers, scientists, and drug development professionals who handle nickel tartrate. Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact. This compound and its compounds are classified as hazardous materials, posing significant health risks, including carcinogenicity, mutagenicity, and reproductive toxicity.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is mandatory. This includes protection for your respiratory system, eyes, hands, and body.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher particulate respirator. For activities with a high potential for dust generation, a full-face respirator may be necessary.[3]Prevents inhalation of harmful this compound dust, which can cause respiratory irritation, sensitization, and long-term organ damage.[1][2]
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield worn over safety goggles is recommended when handling larger quantities or when there is a risk of splashing.[3][4]Protects against splashes and airborne particles that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] Always inspect gloves for integrity before use and change them frequently.Prevents skin contact, which can lead to skin irritation and allergic reactions.[1][5]
Body Protection A lab coat is the minimum requirement. For procedures with a higher risk of contamination, chemical-resistant overalls or an apron should be worn.[4]Protects against accidental spills and contamination of personal clothing.
Foot Protection Closed-toe shoes are mandatory in the laboratory.[4]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling of this compound

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Decontamination: Prepare a designated area for decontaminating equipment and glassware after use.

2. Handling Procedure:

  • Pre-Use Inspection: Before opening the container, visually inspect it for any damage or leaks.

  • Weighing: When weighing this compound, use a balance inside the fume hood. Use a spatula to gently transfer the powder to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling, even if gloves were worn.[1]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

  • Access: Store in a locked cabinet or an area accessible only to authorized personnel.[5]

4. Disposal Plan:

  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of this compound must be collected in a separate, labeled hazardous waste container.

  • Disposal: Dispose of all this compound waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of it down the drain.

Visualizing the Workflow: From Preparation to Disposal

The following diagram illustrates the standard operating procedure for handling this compound.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Gather PPE Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Emergency Equipment Check Emergency Equipment Check Prepare Fume Hood->Emergency Equipment Check Weighing Weighing Emergency Equipment Check->Weighing Solution Preparation Solution Preparation Weighing->Solution Preparation Decontaminate Equipment Decontaminate Equipment Solution Preparation->Decontaminate Equipment Store Securely Store Securely Decontaminate Equipment->Store Securely Collect Waste Collect Waste Store Securely->Collect Waste Dispose via EHS Dispose via EHS Collect Waste->Dispose via EHS

Caption: A flowchart illustrating the key steps for safely handling this compound.

Understanding the Risks: A Hazard Relationship Diagram

This diagram outlines the logical relationship between the hazards of this compound, the required PPE, and emergency procedures.

This compound Hazard and Response Logic cluster_hazards Hazards cluster_ppe Personal Protective Equipment cluster_emergency Emergency Response Inhalation Hazard Inhalation Hazard Respirator Respirator Inhalation Hazard->Respirator Move to Fresh Air Move to Fresh Air Inhalation Hazard->Move to Fresh Air Skin/Eye Contact Hazard Skin/Eye Contact Hazard Goggles/Face Shield Goggles/Face Shield Skin/Eye Contact Hazard->Goggles/Face Shield Gloves/Lab Coat Gloves/Lab Coat Skin/Eye Contact Hazard->Gloves/Lab Coat Rinse with Water Rinse with Water Skin/Eye Contact Hazard->Rinse with Water Ingestion Hazard Ingestion Hazard Seek Medical Attention Seek Medical Attention Ingestion Hazard->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse with Water->Seek Medical Attention

Caption: The relationship between this compound hazards, PPE, and emergency actions.

References

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